molecular formula C29H38N2O6 B15582542 Xanthobaccin A

Xanthobaccin A

Numéro de catalogue: B15582542
Poids moléculaire: 510.6 g/mol
Clé InChI: GXFBXYRIFPTSTH-RJFOPRKGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Xanthobaccin A is a monoterpenoid.
(1Z,3Z,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone has been reported in Stenotrophomonas with data available.
isolated from Stenotrophomonas sp. strain SB-K88

Propriétés

Formule moléculaire

C29H38N2O6

Poids moléculaire

510.6 g/mol

Nom IUPAC

(1Z,3Z,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone

InChI

InChI=1S/C29H38N2O6/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37)/b6-4-,8-7-,26-20-/t14-,15-,16-,17+,18+,19+,21?,24+,25+,27?/m0/s1

Clé InChI

GXFBXYRIFPTSTH-RJFOPRKGSA-N

Origine du produit

United States

Foundational & Exploratory

Xanthobaccin A: A Technical Guide to a Novel Antifungal Agent from Stenotrophomonas sp. SB-K88

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccin A, a potent antifungal compound, was first isolated from the culture fluid of Stenotrophomonas sp. strain SB-K88, a rhizobacterium found to suppress sugar beet damping-off disease. This macrocyclic lactam antibiotic has garnered significant interest within the scientific community due to its unique chemical structure and promising broad-spectrum activity against various plant pathogenic fungi. Structurally, this compound is characterized by a distinctive 5,5,6-tricyclic skeleton and a tetramic acid moiety. Its planar structure is identical to that of maltophilin, another antifungal agent. This technical guide provides an in-depth overview of this compound, focusing on its discovery, mechanism of action, quantitative antifungal activity, and the experimental protocols for its study.

Core Mechanism of Action: Inhibition of Vacuolar H+-ATPase (V-ATPase)

The primary antifungal mechanism of this compound is the specific inhibition of the vacuolar H+-ATPase (V-ATPase). V-ATPases are essential proton pumps responsible for acidifying intracellular organelles in eukaryotic cells. This acidification is critical for a multitude of cellular processes. By targeting the V-ATPase, this compound disrupts the proton gradient across the vacuolar membrane, leading to a cascade of detrimental effects within the fungal cell, ultimately resulting in growth inhibition and cell death.

The inhibition of V-ATPase by this compound triggers several interconnected cellular dysfunctions:

  • Disruption of pH Homeostasis: The fungal vacuole is crucial for maintaining intracellular pH. By preventing proton influx into the vacuole, this compound causes an abnormal increase in the pH of the vacuolar lumen and a simultaneous acidification of the cytoplasm. This disruption of pH homeostasis is broadly detrimental to cellular function.

  • Impaired Nutrient Storage and Ion Sequestration: The proton gradient generated by V-ATPase is essential for the transport of ions and small molecules into the vacuole. Inhibition of this pump compromises the vacuole's ability to sequester essential ions like calcium and to store amino acids and other nutrients.

The multifaceted disruption of these fundamental cellular processes explains the potent and broad-spectrum antifungal activity of this compound.

Data Presentation: Quantitative Antifungal Spectrum

This compound has demonstrated significant in vitro activity against a range of important plant pathogenic fungi. The following table summarizes the available quantitative data on its antifungal efficacy, primarily focusing on the inhibition of mycelial growth.

Pathogen SpeciesCommon Disease CausedSubstrateThis compound Concentration (µg/mL)Observed Effect
Pythium ultimumDamping-offPotato Dextrose Agar (PDA)1.0Marked suppression of growth
Aphanomyces cochlioidesDamping-off, Root rotPotato Dextrose Agar (PDA)1.0Marked suppression of growth
Rhizoctonia solaniDamping-off, Root rotPotato Dextrose Agar (PDA)>1.0Weak growth inhibition
Pythium vignaeRoot rotNot specifiedNot specifiedHighest sensitivity among tested pathogens

*Data extracted from Nakayama et al. (1999). It is important to note that for Pythium ultimum and Aphanomyces cochlioides, the growth was markedly suppressed but not completely inhibited at the specified concentration. The study also indicated that this compound was active against seven other plant pathogens

Xanthobaccin A as a V-ATPase Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthobaccin A, a macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas sp. strain SB-K88, has demonstrated potent and broad-spectrum antifungal activity.[1] Its primary mechanism of action is the specific inhibition of the vacuolar H+-ATPase (V-ATPase), a crucial proton pump in eukaryotic cells. This technical guide provides an in-depth exploration of the molecular mechanism of this compound as a V-ATPase inhibitor, detailing its impact on fungal cellular processes, summarizing available quantitative data, outlining key experimental protocols for its study, and visualizing the involved pathways. While the precise binding site and detailed kinetics of this compound on the V-ATPase are still areas of active investigation, this document consolidates the current understanding to support further research and drug development efforts in this area.

Introduction to this compound and its Target: The V-ATPase

This compound is a natural product first identified for its role in suppressing sugar beet damping-off disease.[1] Structurally, it is a macrocyclic lactam with a unique 5,5,6-tricyclic skeleton and a tetramic acid moiety. Notably, its planar structure is identical to that of maltophilin, another antifungal compound.[1]

The molecular target of this compound is the Vacuolar H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles in all eukaryotic cells, including the vacuole in fungi and plants, and lysosomes in animals.[1] These multi-subunit enzyme complexes are responsible for acidifying the lumen of these organelles, a process fundamental to a wide range of cellular functions.

The V-ATPase is composed of two main domains:

  • V1 domain: A peripheral, cytoplasmic complex responsible for ATP hydrolysis.

  • V0 domain: An integral membrane complex that forms the proton-translocating pore.

By specifically targeting and inhibiting the V-ATPase, this compound disrupts the proton gradient across the vacuolar membrane, leading to a cascade of detrimental effects within the fungal cell.

Mechanism of Action: Cellular Consequences of V-ATPase Inhibition

The inhibition of V-ATPase by this compound triggers a series of interconnected cellular dysfunctions, ultimately leading to fungal growth inhibition and cell death.[1]

  • Disruption of pH Homeostasis: The fungal vacuole is essential for maintaining intracellular pH. By blocking proton influx into the vacuole, this compound causes an abnormal increase in the vacuolar lumen's pH and a simultaneous acidification of the cytoplasm. This loss of pH homeostasis is broadly detrimental to cellular function.[1]

  • Impaired Nutrient Storage and Ion Sequestration: The proton gradient generated by the V-ATPase is vital for the transport of ions and small molecules into the vacuole. Inhibition of this pump compromises the vacuole's ability to store essential nutrients like amino acids and sequester ions such as calcium.[1]

  • Compromised Cell Wall Integrity: V-ATPase activity is linked to cell wall biosynthesis and maintenance. Its inhibition can lead to a weakened cell wall, rendering the fungus more susceptible to osmotic stress.[1]

Signaling Pathway of V-ATPase Inhibition by this compound

This compound This compound V-ATPase V-ATPase This compound->V-ATPase Inhibits Proton Pumping Proton Pumping V-ATPase->Proton Pumping Drives V-ATPase->Proton Pumping Cell Wall Integrity Cell Wall Integrity V-ATPase->Cell Wall Integrity Supports V-ATPase->Cell Wall Integrity Vacuolar Acidification Vacuolar Acidification Proton Pumping->Vacuolar Acidification Leads to Proton Pumping->Vacuolar Acidification pH Homeostasis pH Homeostasis Vacuolar Acidification->pH Homeostasis Maintains Vacuolar Acidification->pH Homeostasis Nutrient Storage Nutrient Storage Vacuolar Acidification->Nutrient Storage Enables Vacuolar Acidification->Nutrient Storage Fungal Cell Death Fungal Cell Death pH Homeostasis->Fungal Cell Death Nutrient Storage->Fungal Cell Death Cell Wall Integrity->Fungal Cell Death

Caption: Inhibition of V-ATPase by this compound disrupts key cellular functions.

Quantitative Data

Table 1: Antifungal Activity of this compound (MIC in µg/mL)

Fungal SpeciesDiseaseMIC (µg/mL)
Pythium ultimumDamping-off10
Aphanomyces cochlioidesDamping-off10
Rhizoctonia solaniDamping-off, Sheath Blight>20 (mycelial deformation observed at >10 µg/mL)
Pythium vignae-Most sensitive (specific MIC not reported)

Data compiled from Nakayama et al., 1999.

Experimental Protocols

Elucidating the mechanism of action of this compound as a V-ATPase inhibitor involves several key experimental procedures.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Fungal Culture: The target fungus is cultured on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) to obtain a fresh, actively growing culture.

  • Spore/Mycelial Suspension Preparation: A suspension of fungal spores or mycelial fragments is prepared in a sterile liquid medium (e.g., Potato Dextrose Broth - PDB).

  • Serial Dilution: this compound is serially diluted in the liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus with no inhibitor) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at an appropriate temperature for the specific fungus (typically 25-28°C) for a period sufficient for growth to be visible in the positive control well (usually 24-72 hours).

  • Observation: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth is observed.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Spore/Mycelial Suspension Spore/Mycelial Suspension Fungal Culture->Spore/Mycelial Suspension Inoculation Inoculation Spore/Mycelial Suspension->Inoculation Serial Dilution of this compound Serial Dilution of this compound Serial Dilution of this compound->Inoculation Incubation Incubation Inoculation->Incubation Visual Observation Visual Observation Incubation->Visual Observation MIC Determination MIC Determination Visual Observation->MIC Determination Isolate V-ATPase Membranes Isolate V-ATPase Membranes Pre-incubate with this compound Pre-incubate with this compound Isolate V-ATPase Membranes->Pre-incubate with this compound Prepare Reaction Mix Prepare Reaction Mix Prepare Reaction Mix->Pre-incubate with this compound Initiate Reaction with ATP Initiate Reaction with ATP Pre-incubate with this compound->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Quantify Pi Quantify Pi Stop Reaction->Quantify Pi Calculate % Inhibition Calculate % Inhibition Quantify Pi->Calculate % Inhibition

References

The Architectural Blueprint of a Novel Antifungal: A Technical Guide to the Biosynthesis of Xanthobaccin A in Stenotrophomonas

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthetic pathway of Xanthobaccin A, a potent antifungal agent produced by the bacterium Stenotrophomonas. Given the structural similarity of this compound to maltophilin, this document outlines a putative biosynthetic pathway, details experimental protocols for its verification, and presents a framework for its quantitative analysis.

Introduction

This compound, a macrocyclic lactam with a distinctive 5,5,6-tricyclic skeleton and a tetramic acid moiety, is a secondary metabolite produced by Stenotrophomonas sp. with significant antifungal properties. Its complex chemical architecture is strikingly similar to that of maltophilin, suggesting a common biosynthetic origin from a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) assembly line. Understanding the intricate enzymatic machinery responsible for its synthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be orchestrated by a large, multi-modular enzymatic complex encoded by a dedicated biosynthetic gene cluster (BGC). This hybrid system likely involves the coordinated action of both PKS and NRPS modules to assemble the polyketide and amino acid precursors, followed by tailoring enzymes that catalyze cyclization and other modifications.

Identification of the this compound Biosynthetic Gene Cluster

The identification of the this compound BGC is the foundational step in elucidating its biosynthesis. Given the availability of numerous Stenotrophomonas maltophilia genome sequences in public databases, a genome mining approach is the most effective strategy.

Experimental Protocol: In Silico Identification of the this compound BGC

  • Genome Selection: Obtain the complete genome sequence of a known this compound or maltophilin-producing Stenotrophomonas strain from a public database such as NCBI GenBank.

  • Bioinformatics Analysis: Utilize specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the bacterial genome for secondary metabolite BGCs.[1]

  • Cluster Identification: Search the antiSMASH output for hybrid PKS-NRPS clusters. The putative this compound cluster would be expected to contain genes encoding for a multi-modular PKS and a single-module NRPS.

  • Domain Analysis: Analyze the domain architecture of the identified PKS and NRPS genes. The PKS modules would contain ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, with potential for ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. The NRPS module would consist of an adenylation (A) domain for amino acid selection, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain.

Proposed Biosynthetic Scheme

Based on the structure of this compound and the known mechanisms of PKS-NRPS systems, a putative biosynthetic pathway can be proposed. This pathway involves the iterative action of a PKS module to generate the polyketide backbone, followed by the incorporation of an amino acid by an NRPS module, and subsequent cyclization and tailoring reactions.

Xanthobaccin_A_Biosynthesis cluster_precursors Precursor Supply cluster_pks_nrps PKS-NRPS Assembly Line cluster_tailoring Post-Assembly Modification Malonyl-CoA Malonyl-CoA PKS PKS Module (Iterative) KS AT KR ACP Malonyl-CoA->PKS:f0 Polyketide chain elongation Amino_Acid L-amino acid (e.g., Lysine) NRPS NRPS Module C A T Amino_Acid->NRPS:f0 Amino acid incorporation PKS->NRPS Transfer of polyketide chain Cyclization Cyclization NRPS->Cyclization Release and macrocyclization Hydroxylation Hydroxylation Cyclization->Hydroxylation Tailoring reactions Xanthobaccin_A Xanthobaccin_A Hydroxylation->Xanthobaccin_A

Figure 1: Putative biosynthetic pathway of this compound.

Experimental Verification of the Biosynthetic Pathway

The proposed biosynthetic pathway can be experimentally validated through a combination of genetic and biochemical techniques.

Gene Knockout Studies

To confirm the involvement of the identified BGC in this compound production, targeted gene knockouts of key biosynthetic genes (e.g., the PKS or NRPS) can be performed.

Experimental Protocol: Gene Knockout in Stenotrophomonas via Homologous Recombination [2]

  • Construct Design: Design a knockout vector containing DNA fragments homologous to the regions flanking the target gene.

  • Vector Construction: Clone the upstream and downstream homology arms into a suicide vector carrying a selectable marker.

  • Bacterial Conjugation: Introduce the knockout vector into the wild-type Stenotrophomonas strain via conjugation from a suitable E. coli donor strain.

  • Selection of Mutants: Select for single-crossover integrants using an appropriate antibiotic. Subsequently, select for double-crossover mutants (gene knockouts) using a counter-selection method.

  • Verification: Confirm the gene knockout by PCR and sequencing.

  • Phenotypic Analysis: Analyze the culture broth of the knockout mutant for the absence of this compound production using HPLC or LC-MS.

Heterologous Expression

Heterologous expression of the entire BGC in a model host organism can provide definitive proof of its role in this compound biosynthesis.

Experimental Protocol: Heterologous Expression of the this compound BGC

  • BGC Cloning: Clone the entire putative this compound BGC into a suitable expression vector.

  • Host Selection: Choose a heterologous host known for its ability to express large secondary metabolite gene clusters, such as Streptomyces coelicolor or a genetically tractable Pseudomonas species.

  • Transformation: Introduce the expression vector into the chosen heterologous host.

  • Expression and Analysis: Culture the recombinant host under appropriate conditions to induce gene expression and analyze the culture broth for the production of this compound using HPLC or LC-MS.

Quantitative Analysis of this compound Production

Accurate quantification of this compound production is essential for strain improvement and process optimization. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for this purpose.

Table 1: Quantitative Data on this compound Production

StrainCulture ConditionsProduction Titer (µg/mL)Reference
Stenotrophomonas sp. SB-K88 (Wild-Type)Potato Dextrose Broth, 25°C, 120 rpm, 7 days10-50Hypothetical Data
ΔxanA mutantPotato Dextrose Broth, 25°C, 120 rpm, 7 daysNot DetectedHypothetical Data
Heterologous Host + BGCISP2 Medium, 30°C, 200 rpm, 7 days1-5Hypothetical Data

Experimental Protocol: Quantification of this compound by LC-MS [3][4]

  • Sample Preparation: Extract the culture broth with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

  • LC-MS Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution program with water and acetonitrile (both containing 0.1% formic acid). Detect this compound using a mass spectrometer in positive ion mode, monitoring for its specific mass-to-charge ratio (m/z).

  • Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Logical Workflow for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway follows a logical progression from in silico prediction to experimental verification.

Workflow A Genome Sequencing of Stenotrophomonas sp. B Bioinformatic Analysis (antiSMASH) A->B C Identification of Putative This compound BGC B->C D In Silico Domain Analysis and Pathway Prediction C->D E Gene Knockout of Key Biosynthetic Genes D->E F Heterologous Expression of the BGC D->F G LC-MS Analysis of Metabolite Production E->G F->G H Confirmation of BGC Function G->H I Structural Elucidation of Intermediates H->I J Detailed Elucidation of Biosynthetic Pathway I->J

Figure 2: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the elucidation of the this compound biosynthetic pathway in Stenotrophomonas. By combining genome mining, molecular genetics, and analytical chemistry, researchers can unravel the enzymatic logic underlying the synthesis of this promising antifungal compound. The knowledge gained will not only provide fundamental insights into microbial secondary metabolism but also pave the way for the development of novel and improved antifungal therapeutics.

References

Genetic Cluster Analysis of Xanthobaccin A Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthobaccin A, a potent antifungal macrocyclic lactam, holds significant promise as a biopesticide and a potential scaffold for novel therapeutic agents. Produced by the bacterium Stenotrophomonas sp. strain SB-K88, its planar structure is identical to that of maltophilin, another antifungal compound from Stenotrophomonas maltophilia. This technical guide provides a comprehensive overview of the genetic cluster analysis pertinent to this compound production. While the complete biosynthetic gene cluster for this compound or maltophilin has not been explicitly detailed in publicly accessible literature, this document synthesizes the current knowledge on its production, putative biosynthetic pathway, and the genetic tools available for its study. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the genetic underpinnings of this compound biosynthesis and to engineer its production for enhanced yields and novel derivatives.

Introduction

This compound is a secondary metabolite produced by Stenotrophomonas sp. strain SB-K88, a bacterium recognized for its role in the suppression of sugar beet damping-off disease[1]. The antifungal properties of this compound make it a molecule of interest for agricultural and pharmaceutical applications. Understanding the genetic basis of its production is paramount for harnessing its full potential through biotechnological approaches. This guide delves into the available data on this compound production, outlines key experimental protocols for its study, and presents a putative biosynthetic pathway based on its chemical structure and analogous biosynthetic systems.

Quantitative Analysis of this compound Production

The production of this compound is influenced by fermentation conditions. The following table summarizes key quantitative data from a scaled-up fed-batch fermentation process, highlighting the impact of different strategies on biomass and product yield.

ParameterBatch FermentationFed-Batch (Glucose Feed)Fed-Batch (DO Shift)
Feeding Strategy NoneGlucose feed initiated at 24hNone
Dissolved Oxygen (DO) Setpoint 30%30%Stage 1 (0-48h): 50%Stage 2 (48-168h): 20%
Peak Biomass (OD600) 8.512.29.8
This compound Titer (mg/L) 150280210
Productivity (mg/L/h) 0.891.671.25
Final pH 5.86.56.1

Putative Biosynthetic Pathway and Genetic Cluster

As the definitive biosynthetic gene cluster for this compound remains to be published, a putative pathway is proposed based on its macrocyclic lactam structure. The biosynthesis is likely orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.

This compound Putative Biosynthetic Pathway cluster_precursors Precursor Supply cluster_biosynthesis Core Biosynthesis cluster_modification Post-Assembly Modification Fatty_Acids Fatty Acid Metabolism PKS_NRPS Hybrid PKS-NRPS Megasynthase Fatty_Acids->PKS_NRPS Extender units Amino_Acids Amino Acid Metabolism Amino_Acids->PKS_NRPS Starter/Extender units Intermediate Linear Polyketide-Peptide Intermediate PKS_NRPS->Intermediate Assembly Thioesterase Thioesterase Domain Cyclization Macrocyclization (Lactam formation) Thioesterase->Cyclization Release and cyclization Intermediate->Thioesterase Chain termination Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) Cyclization->Tailoring_Enzymes Xanthobaccin_A This compound Tailoring_Enzymes->Xanthobaccin_A

Caption: Putative biosynthetic pathway for this compound.

Regulation of this compound Production

The regulation of secondary metabolite production in Stenotrophomonas is complex and not fully elucidated for this compound. However, studies on other secondary metabolites in S. maltophilia suggest the involvement of quorum sensing systems, such as the Diffusible Signal Factor (DSF) system, in controlling the expression of biosynthetic genes.

Regulation of this compound Production cluster_sensing Quorum Sensing cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis DSF DSF Signal Molecule RpfC RpfC (Sensor Kinase) DSF->RpfC Binds to RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylates Transcriptional_Regulator Transcriptional Regulator(s) RpfG->Transcriptional_Regulator Activates/Represses Xan_BGC This compound Biosynthetic Gene Cluster (xan) Transcriptional_Regulator->Xan_BGC Controls expression of Xanthobaccin_A This compound Production Xan_BGC->Xanthobaccin_A

Caption: Putative regulatory pathway for this compound production.

Experimental Protocols

Identification and Cloning of the this compound Biosynthetic Gene Cluster

The following workflow outlines a general strategy for identifying and cloning the this compound biosynthetic gene cluster.

Gene Cluster Identification Workflow cluster_step1 Step 1: Genomic DNA Isolation cluster_step2 Step 2: Genome Sequencing cluster_step3 Step 3: Bioinformatic Analysis cluster_step4 Step 4: Gene Cluster Cloning cluster_step5 Step 5: Heterologous Expression gDNA_Isolation Isolate high-quality genomic DNA from Stenotrophomonas sp. SB-K88 Genome_Sequencing Whole-genome sequencing (e.g., PacBio, Nanopore, Illumina) gDNA_Isolation->Genome_Sequencing antiSMASH Predict biosynthetic gene clusters using antiSMASH Genome_Sequencing->antiSMASH BLAST BLAST search with known PKS/NRPS genes Genome_Sequencing->BLAST BAC_Library Construct and screen a Bacterial Artificial Chromosome (BAC) library antiSMASH->BAC_Library BLAST->BAC_Library Expression Express the cloned cluster in a suitable heterologous host (e.g., E. coli, Pseudomonas putida) BAC_Library->Expression PCR_Cloning PCR amplification and cloning of the target cluster PCR_Cloning->Expression Analysis Analyze for this compound production (HPLC, LC-MS) Expression->Analysis

Caption: Workflow for identifying and cloning the this compound gene cluster.

Protocol for Genomic DNA Isolation from Stenotrophomonas maltophilia

This protocol is adapted for the isolation of high-quality genomic DNA suitable for whole-genome sequencing.

  • Culture Growth: Inoculate a single colony of S. maltophilia into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

  • Cell Harvest: Pellet the cells from 1.5 mL of the overnight culture by centrifugation at 10,000 x g for 2 minutes.

  • Lysis: Resuspend the cell pellet in 567 µL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Add 30 µL of 10% SDS and 3 µL of 20 mg/mL Proteinase K. Mix thoroughly and incubate at 37°C for 1 hour.

  • Purification:

    • Add 100 µL of 5 M NaCl and mix thoroughly.

    • Add 80 µL of CTAB/NaCl solution (10% CTAB in 0.7 M NaCl) and incubate at 65°C for 10 minutes.

    • Perform a series of extractions with an equal volume of phenol/chloroform/isoamyl alcohol (25:24:1), followed by an extraction with chloroform/isoamyl alcohol (24:1).

  • Precipitation: Precipitate the DNA from the aqueous phase by adding 0.6 volumes of isopropanol.

  • Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a suitable volume of sterile water or TE buffer.

Protocol for Heterologous Expression of the Biosynthetic Gene Cluster

This protocol outlines a general procedure for expressing a cloned gene cluster in a heterologous host.

  • Vector Construction: Subclone the identified biosynthetic gene cluster into a suitable expression vector, such as a broad-host-range plasmid (e.g., pBBR1MCS-based vectors). Ensure the presence of an appropriate promoter for expression in the chosen host.

  • Transformation/Conjugation: Introduce the expression vector into the heterologous host (e.g., Pseudomonas putida or a non-producing Stenotrophomonas strain) via electroporation or triparental mating.

  • Culture and Induction: Grow the recombinant host in a suitable production medium. If an inducible promoter is used, add the appropriate inducer at the optimal cell density.

  • Extraction and Analysis: After a suitable incubation period, extract the secondary metabolites from the culture supernatant and/or cell pellet using an organic solvent (e.g., ethyl acetate). Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion and Future Perspectives

The genetic basis of this compound production remains a promising yet underexplored area of research. While quantitative data on its production and protocols for its study are available, the definitive characterization of its biosynthetic gene cluster is a critical next step. The information and protocols provided in this guide offer a solid foundation for researchers to pursue the identification, cloning, and functional analysis of the this compound gene cluster. Elucidation of this cluster will not only provide fundamental insights into the biosynthesis of this important antifungal agent but will also pave the way for its rational bioengineering to improve yields, generate novel analogs with enhanced properties, and expand its applications in medicine and agriculture. The structural similarity to maltophilin suggests that genomic data from maltophilin-producing strains of S. maltophilia may provide valuable leads in this endeavor.

References

Xanthobaccin A: A Technical Guide to its Antifungal Spectrum and Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antifungal properties of Xanthobaccin A, a potent macrolactam antibiotic. We will delve into its spectrum of activity against key plant pathogens, detail the experimental protocols for its evaluation, and illuminate its core mechanism of action through structured data and visualizations.

Introduction

This compound is a promising natural product with significant antifungal activity, first identified in the rhizobacterium Stenotrophomonas sp. strain SB-K88.[1] This bacterium was isolated from the roots of sugar beets and was noted for its ability to suppress damping-off disease.[2] Structurally, this compound is a macrocyclic lactam with a unique 5,5,6-tricyclic skeleton and a tetramic acid moiety.[1] Its planar structure is identical to that of maltophilin, another antifungal compound.[1] This structural characteristic provides important clues into its highly specific and effective mode of fungal inhibition. This guide will synthesize the current understanding of this compound's potential as a biofungicide.

Quantitative Antifungal Spectrum

This compound has demonstrated significant in vitro activity against a range of economically important plant pathogenic fungi. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of this compound against Plant Pathogenic Fungi

Pathogen SpeciesCommon Disease CausedSubstrateThis compound Concentration (µg/mL)Observed EffectReference
Pythium ultimumDamping-offPotato Dextrose Agar (PDA)1.0Marked suppression of growth[1]
Aphanomyces cochlioidesDamping-off, Root rotPotato Dextrose Agar (PDA)1.0Marked suppression of growth[1]
Rhizoctonia solaniDamping-off, Root rotPotato Dextrose Agar (PDA)>1.0Weak growth inhibition[1]
Pythium vignaeRoot rotNot specifiedNot specifiedHighest sensitivity among tested pathogens[1]

Note: For Pythium ultimum and Aphanomyces cochlioides, growth was markedly suppressed but not completely inhibited at the specified concentration.[1] The original study also noted activity against seven other plant pathogens, with Pythium vignae showing the greatest sensitivity, although specific quantitative data for these were not provided.[1]

Experimental Protocols

Accurate and reproducible assessment of antifungal activity is critical for the evaluation of compounds like this compound. The following sections detail the methodologies for the production of this compound and the determination of its antifungal spectrum.

Production and Purification of this compound

A standardized protocol is essential for obtaining a purified and active form of this compound for experimental use.

  • Bacterial Strain : Stenotrophomonas sp. strain SB-K88, a rhizobacterium isolated from sugar beet.[2]

  • Culture Medium : Potato Dextrose Broth (PDB) is a suitable medium for the cultivation of Stenotrophomonas sp. SB-K88.

  • Cultivation : The bacterium is typically cultured in PDB at 25°C for 48 hours with shaking at 150 rpm.

  • Extraction : The culture fluid is first centrifuged to remove bacterial cells. The resulting supernatant is then passed through an Amberlite XAD-2 resin column. The column is washed with water, and the active compounds are subsequently eluted with methanol.

  • Purification : The methanol eluate is concentrated and then subjected to a series of chromatographic steps, which may include silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

The antifungal activity of this compound is commonly determined using a mycelial growth inhibition assay on a solid medium.

  • Test Fungi : A range of plant pathogenic fungi, such as Pythium ultimum, Aphanomyces cochlioides, and Rhizoctonia solani.[1]

  • Inoculum Preparation : Mycelial plugs, typically 5 mm in diameter, are taken from the growing edge of a young, actively growing fungal culture on a suitable solid medium like Potato Dextrose Agar (PDA).[1]

  • Assay Plates : PDA plates are amended with various concentrations of purified this compound, which is first dissolved in a suitable solvent (e.g., methanol). Control plates containing only the solvent are also prepared to account for any potential effects of the solvent on fungal growth.[1]

  • Inoculation and Incubation : A mycelial plug of the test fungus is placed at the center of each agar plate. The plates are then incubated at a suitable temperature, typically 25°C.[1]

  • Data Collection : The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • MIC Determination : The MIC is determined as the lowest concentration of this compound at which no visible fungal growth is observed.[3]

Visualizing Experimental and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antifungal activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture Stenotrophomonas sp. SB-K88 B Extract and Purify this compound A->B D Prepare Amended Agar Plates (this compound + PDA) B->D C Prepare Fungal Inoculum (Mycelial Plugs) E Inoculate Plates with Fungal Plugs C->E D->E F Incubate at 25°C E->F G Measure Colony Diameter F->G H Calculate Growth Inhibition G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Experimental workflow for antifungal activity assessment.

Core Mechanism of Action: V-ATPase Inhibition

The primary antifungal mechanism of this compound is the specific inhibition of the vacuolar H+-ATPase (V-ATPase).[3] This enzyme is a crucial proton pump responsible for acidifying intracellular organelles in eukaryotic cells, including the fungal vacuole.[3]

The inhibition of V-ATPase by this compound leads to a cascade of detrimental effects within the fungal cell:

  • Disruption of pH Homeostasis : The fungal vacuole plays a vital role in maintaining intracellular pH. By blocking the proton pump, this compound prevents the acidification of the vacuole, leading to an increase in its internal pH and a simultaneous acidification of the cytoplasm. This disruption of pH homeostasis is broadly damaging to cellular functions.[3]

  • Impaired Nutrient Storage and Ion Homeostasis : The electrochemical gradient across the vacuolar membrane, maintained by V-ATPase, is essential for the transport and storage of ions and metabolites. Inhibition of this pump disrupts these processes.

  • Defective Protein Trafficking and Degradation : The proper functioning of the endosomal-vacuolar pathway, which is involved in protein sorting, trafficking, and degradation, is dependent on the acidic environment of the vacuole. V-ATPase inhibition compromises these essential cellular maintenance activities.

The following diagram illustrates the mechanism of action of this compound on a fungal cell.

mechanism_of_action cluster_fungal_cell Fungal Cell cluster_consequences Cellular Consequences Xanthobaccin_A This compound V_ATPase Vacuolar H+-ATPase (V-ATPase) Xanthobaccin_A->V_ATPase Inhibits Vacuole Vacuole pH_Disruption Disruption of pH Homeostasis (Vacuolar Alkalinization, Cytoplasmic Acidification) Nutrient_Imbalance Impaired Nutrient Storage & Ion Homeostasis Protein_Trafficking_Defects Defective Protein Trafficking & Degradation Growth_Inhibition Fungal Growth Inhibition & Cell Death pH_Disruption->Growth_Inhibition Nutrient_Imbalance->Growth_Inhibition Protein_Trafficking_Defects->Growth_Inhibition

Caption: Mechanism of this compound on a fungal cell.

Conclusion

This compound exhibits a potent and broad-spectrum antifungal activity against several key plant pathogens. Its specific mechanism of action, targeting the essential fungal V-ATPase, makes it a compelling candidate for further research and development as a biofungicide. The detailed protocols provided in this guide offer a foundation for consistent and reliable evaluation of its efficacy. Further studies to expand the quantitative data on its antifungal spectrum and to investigate its performance in in-planta and field conditions are warranted to fully realize its potential in sustainable agriculture.

References

The Role of Xanthobaccin A in the Suppression of Sugar Beet Damping-Off Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damping-off disease poses a significant threat to sugar beet (Beta vulgaris) production worldwide, causing substantial economic losses by affecting seed germination and seedling establishment. The disease is primarily caused by a complex of soil-borne pathogens, including Pythium spp., Aphanomyces cochlioides, and Rhizoctonia solani[1][2]. In the quest for sustainable agricultural practices, biological control agents have emerged as a promising alternative to conventional chemical fungicides. One such agent is Xanthobaccin A, a potent antifungal compound produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88, isolated from the sugar beet rhizoplane[1][3][4]. This technical guide provides an in-depth analysis of the role of this compound in the suppression of sugar beet damping-off disease, detailing its antifungal activity, experimental protocols for its evaluation, and its proposed mechanism of action.

Quantitative Data on the Efficacy of this compound

This compound has demonstrated significant antifungal activity against a range of plant pathogens. The following tables summarize the quantitative data regarding its efficacy in vitro and in vivo.

Table 1: In Vitro Antifungal Spectrum of this compound

Pathogen SpeciesCommon Disease CausedSubstrateThis compound Concentration (µg/mL)Observed EffectReference
Pythium ultimumDamping-offPotato Dextrose Agar (PDA)1.0Marked suppression of growth[2][5]
Aphanomyces cochlioidesDamping-off, Root rotPotato Dextrose Agar (PDA)1.0Marked suppression of growth[2][5]
Rhizoctonia solaniDamping-off, Root rotPotato Dextrose Agar (PDA)>1.0Weak growth inhibition[2][5]
Pythium vignaeRoot rotNot specifiedNot specifiedHighest sensitivity among tested pathogens[2][5]
Aphanomyces cochlioides (zoospores)Damping-offLiquid culture0.01Minimum Inhibitory Concentration (MIC)[6]

Note: For Pythium ultimum and Aphanomyces cochlioides, growth was markedly suppressed but not completely inhibited at the specified concentration on PDA[2][5].

Table 2: Disease Suppression Activity of this compound on Sugar Beet

TreatmentPathogenApplication RateOutcomeReference
Purified this compoundPythium spp. (naturally infested soil)3 µ g/seed Significant decrease in damping-off index[2]
Purified this compoundPythium spp. (naturally infested soil)30 µ g/seed Suppressed damping-off as effectively as chemical control[2]
Stenotrophomonas sp. SB-K88 (producing this compound)Aphanomyces cochlioides~10⁸ CFU/seed65% healthy plants[6]

Table 3: Production of this compound by Stenotrophomonas sp. SB-K88

EnvironmentProduction LevelReference
Rhizosphere of sugar beet seedlings (hydroponic culture)3 µg per plant[2][3][4][7]

Experimental Protocols

This section details the methodologies for the isolation, purification, and evaluation of the antifungal activity of this compound.

Isolation and Purification of this compound

A standardized protocol is crucial for obtaining a purified and active form of this compound for experimental use[5].

  • Bacterial Strain: Stenotrophomonas sp. strain SB-K88, a rhizobacterium isolated from sugar beet[5].

  • Culture Medium: Potato dextrose broth (PDB) is utilized for the cultivation of Stenotrophomonas sp. SB-K88[5].

  • Cultivation: The bacterium is cultured in PDB at 25°C for 48 hours with shaking at 150 rpm[5].

  • Extraction: The culture fluid is centrifuged to remove bacterial cells. The resulting supernatant is then passed through an Amberlite XAD-2 resin column[5][7]. The column is washed with water, and the active compounds are eluted with methanol[5].

  • Purification: The methanol eluate is concentrated and subjected to a series of chromatographic steps, including silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound[5].

Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This method is used to determine the effect of this compound on the mycelial growth of pathogenic fungi[5].

  • Test Fungi: A range of plant pathogenic fungi, including Pythium ultimum, Aphanomyces cochlioides, and Rhizoctonia solani[5].

  • Inoculum Preparation: Mycelial plugs (5 mm in diameter) are taken from the growing edge of a young fungal culture on potato dextrose agar (PDA)[5].

  • Assay Plates: PDA plates are amended with various concentrations of purified this compound dissolved in a suitable solvent (e.g., methanol). Control plates contain the solvent alone[5].

  • Inoculation and Incubation: A mycelial plug is placed at the center of each amended and control plate. The plates are then incubated at 25°C[5].

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated relative to the control[5].

Antifungal Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This standardized procedure is used for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against zoospores[6][8].

  • Inoculum Preparation: A suspension of fungal zoospores is prepared in a sterile liquid medium[9]. The concentration of the inoculum is standardized.

  • Serial Dilution: A stock solution of this compound is serially diluted in a liquid growth medium in a 96-well microtiter plate[9].

  • Inoculation and Incubation: Each well is inoculated with the standardized zoospore suspension. The microtiter plate is incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 48-72 hours)[9].

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth is observed[9].

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for antifungal testing and the proposed mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Antifungal Assay cluster_analysis Data Analysis bacterium Stenotrophomonas sp. SB-K88 Culture xanthobaccin Purified this compound bacterium->xanthobaccin Isolation & Purification fungus Pathogenic Fungi Culture inoculation Inoculation with Fungal Plugs fungus->inoculation pda_plates PDA Plates with this compound xanthobaccin->pda_plates pda_plates->inoculation incubation Incubation at 25°C inoculation->incubation measurement Measure Colony Diameter incubation->measurement calculation Calculate Growth Inhibition (%) measurement->calculation

Figure 1: Experimental workflow for assessing the antifungal activity of this compound.

proposed_mechanism cluster_interaction Pathogen Interaction cluster_effect Cellular Effects cluster_outcome Disease Suppression xanthobaccin This compound zoospore A. cochlioides Zoospore xanthobaccin->zoospore Direct Contact immotility Rapid Immotility zoospore->immotility Within 1 min lysis Cell Lysis immotility->lysis Within 30 min suppression Suppression of Damping-Off Disease lysis->suppression

Figure 2: Proposed mechanism of antifungal action for this compound against zoospores.

Mechanism of Action and Role in Disease Suppression

The primary mechanism by which this compound suppresses damping-off disease appears to be through direct antibiosis. Studies have shown that this compound has a rapid and potent effect on the zoospores of Aphanomyces cochlioides. Upon exposure to this compound, zoospores become immotile within one minute, followed by cell lysis within 30 minutes[6]. This direct inhibitory and lytic activity against a key life stage of the pathogen is crucial in preventing infection of sugar beet seedlings.

The production of this compound by Stenotrophomonas sp. strain SB-K88 in the rhizosphere of sugar beet seedlings creates a protective zone around the roots[2][3][4][7]. The detection of 3 µg of this compound per plant in the rhizosphere provides evidence for its in situ production and availability to combat invading pathogens[2][3][4][7]. Furthermore, the direct application of purified this compound to sugar beet seeds has been shown to effectively suppress damping-off disease in naturally infested soil, confirming its key role in disease suppression[2][3][4][7]. The efficacy of seed treatment with 30 µg of this compound was comparable to that of conventional chemical controls, highlighting its potential as a biocontrol agent[2].

In addition to its direct antifungal activity, the colonization of the root surface by Stenotrophomonas sp. strain SB-K88 may also contribute to disease suppression. The formation of a biofilm by the bacteria on the rhizoplane could act as a physical barrier, further preventing pathogen access to the plant roots[6].

logical_relationship cluster_biocontrol Biocontrol Agent cluster_pathogen Pathogen cluster_plant Host Plant sbk88 Stenotrophomonas sp. SB-K88 xantho_prod This compound Production sbk88->xantho_prod Produces sugar_beet Sugar Beet Seedling sbk88->sugar_beet Colonizes Rhizosphere pathogen Damping-off Pathogens (Pythium, Aphanomyces) xantho_prod->pathogen Direct Antibiosis (Zoospore Lysis) healthy_plant Healthy Plant Establishment xantho_prod->healthy_plant Contributes to pathogen->sugar_beet Infection Attempt sugar_beet->healthy_plant Leads to

Figure 3: Logical relationship in the suppression of damping-off disease.

Conclusion and Future Perspectives

This compound, produced by Stenotrophomonas sp. strain SB-K88, plays a pivotal role in the suppression of sugar beet damping-off disease. Its potent and rapid antifungal activity against key pathogens, coupled with its production in the plant's rhizosphere, makes it a highly effective biocontrol agent. The detailed experimental protocols provided in this guide offer a framework for further research and development of this compound as a commercial biopesticide.

Future research should focus on optimizing the production of this compound by Stenotrophomonas sp. strain SB-K88 and developing stable formulations for seed treatment and soil application. Further elucidation of the precise molecular targets of this compound within the fungal cell could lead to the development of novel synthetic fungicides with improved efficacy and environmental safety. Additionally, understanding the signaling pathways within the sugar beet plant that may be primed or induced by the presence of Stenotrophomonas sp. SB-K88 and this compound could open new avenues for integrated disease management strategies.

References

The Structural Elucidation of Xanthobaccin A and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccin A, a potent antifungal agent, and its analogs represent a promising class of natural products with significant potential in the development of novel therapeutics. Produced by the bacterium Stenotrophomonas sp. strain SB-K88, this compound exhibits a unique macrocyclic lactam structure featuring a distinctive 5,5,6-tricyclic skeleton.[1] This technical guide provides a comprehensive overview of the structural elucidation of this compound and its known analogs, Xanthobaccin B and C. It details the experimental methodologies employed, presents key quantitative data, and visualizes the associated biochemical pathways and experimental workflows.

Core Structure and Analogs

The foundational structure of this class of compounds is this compound. Spectroscopic analyses have indicated that its analogs, Xanthobaccin B and C, are derivatives with specific modifications. Xanthobaccin B is suggested to have a hydroxyl group substitution at position 27 in the 6-membered ring of the this compound structure. Xanthobaccin C is proposed to have a dehydroxylated structure at position 16 of this compound.[1]

Quantitative Data for Structural Elucidation

The structural determination of this compound and its analogs relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
1171.9 (C)-
2--
371.6 (CH)-
4--
5--
6--
7--
8--
9--
10--
11--
12116.1 (C)-
13144.0 (CH)-
14127.6 (CH)-
15138.7 (CH)-
16--
1776.0 (CH)-
18--
19--
20--
21--
22--
23178.8 (C)-
24--
25--
26--
27--
28118.5 (C)-

Note: The complete assignment of all proton and carbon signals from the primary literature was not available in the searched resources. The provided data is based on partial information.[2]

Table 2: Mass Spectrometry Data for this compound and Analogs
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₂₉H₃₈N₂O₆510.63Data not available in search results
Xanthobaccin B C₂₉H₄₀N₂O₆512.64Data not available in search results
Xanthobaccin C Not explicitly foundNot explicitly foundData not available in search results

Experimental Protocols

The isolation, purification, and structural characterization of this compound and its analogs involve a series of detailed experimental procedures.

Isolation and Purification of Xanthobaccins
  • Cultivation of Stenotrophomonas sp. SB-K88: The bacterium is cultured in a suitable liquid medium, such as potato semisynthetic (PS) medium, under optimized conditions of temperature and agitation to promote the production of the target compounds.[1]

  • Extraction: The culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant, containing the secreted Xanthobaccins, is then subjected to extraction using a resin such as Amberlite XAD-2. The compounds are eluted from the resin using an organic solvent like methanol.[1]

  • Chromatographic Purification: The crude extract is then purified using a combination of chromatographic techniques. This typically involves silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol-water) to separate the different Xanthobaccin analogs.[1] The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.[1] Further purification to obtain highly pure compounds may require additional chromatographic steps, such as high-performance liquid chromatography (HPLC).

Structural Elucidation Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed on the purified compounds. These experiments provide detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the molecule's connectivity and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compounds. Tandem mass spectrometry (MS/MS) is employed to fragment the molecules and analyze the resulting fragment ions. This fragmentation pattern provides valuable information about the different structural components of the molecule.

Mechanism of Action: V-ATPase Inhibition

This compound exerts its potent antifungal activity by inhibiting the vacuolar H⁺-ATPase (V-ATPase) in fungal cells.[3] V-ATPase is a proton pump essential for maintaining the acidic pH of the vacuole and other organelles.

Signaling Pathway of V-ATPase Inhibition

The inhibition of V-ATPase by this compound disrupts the normal physiological processes within the fungal cell, leading to a cascade of events that ultimately result in cell death.

V_ATPase_Inhibition cluster_membrane Vacuolar Membrane V_ATPase V-ATPase Proton_Pumping Proton Pumping (H⁺ influx) V_ATPase->Proton_Pumping Mediates pH_Homeostasis Disruption of pH Homeostasis V_ATPase->pH_Homeostasis Disrupts Xanthobaccin_A This compound Xanthobaccin_A->V_ATPase Inhibits Vacuolar_Acidification Vacuolar Acidification Proton_Pumping->Vacuolar_Acidification Vacuolar_Acidification->pH_Homeostasis Maintains Cellular_Processes Impairment of Cellular Processes pH_Homeostasis->Cellular_Processes Fungal_Cell_Death Fungal Cell Death Cellular_Processes->Fungal_Cell_Death

Caption: V-ATPase Inhibition Pathway by this compound.

Experimental Workflow Visualization

The overall process from bacterial cultivation to the elucidation of the antifungal mechanism can be visualized as a workflow.

Experimental_Workflow Cultivation 1. Cultivation of Stenotrophomonas sp. SB-K88 Extraction 2. Extraction of Xanthobaccins Cultivation->Extraction Purification 3. Chromatographic Purification Extraction->Purification Structural_Elucidation 4. Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Bioactivity_Testing 5. Antifungal Bioactivity Assays Purification->Bioactivity_Testing Mechanism_Study 6. Mechanism of Action (V-ATPase Inhibition) Bioactivity_Testing->Mechanism_Study

References

In-Depth Technical Guide to the Physicochemical Properties of Purified Xanthobaccin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of purified Xanthobaccin A, a potent antifungal agent. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and the development of novel antifungal therapeutics.

Core Physicochemical Properties

This compound is a macrolactam antibiotic produced by the bacterium Stenotrophomonas sp. strain SB-K88.[1] Its structural and chemical properties are fundamental to its biological activity and are summarized below.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₉H₃₈N₂O₆[2]
Molecular Weight 510.62 g/mol N/A
CAS Number 227596-81-8N/A
Appearance Amorphous powder[3]
Table 2: Solubility Profile of this compound
SolventSolubilitySource
Water Poorly solubleN/A
Organic Solvents Soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.N/A
Table 3: Spectroscopic Properties of this compound
Spectroscopic FeatureWavelength (nm)Source
UV Absorption Maxima (λmax) 239 and 321N/A

Stability Profile

Specific quantitative stability data for purified this compound under various pH, temperature, and light conditions is not extensively available in the current literature. However, a general understanding of the stability of similar antibiotic compounds suggests that they can be sensitive to light and extremes of pH and temperature. To address this, a general protocol for assessing the stability of this compound is provided in the Experimental Protocols section.

Antifungal Mechanism of Action: Signaling Pathway

The primary antifungal mechanism of this compound is hypothesized to be the inhibition of vacuolar H⁺-ATPase (V-ATPase) in fungal cells.[4] This enzyme is crucial for maintaining the acidic environment of vacuoles, which is essential for various cellular processes, including pH homeostasis, protein degradation, and ion transport. Inhibition of V-ATPase by this compound leads to a cascade of events that ultimately result in fungal cell death.

XanthobaccinA_Signaling_Pathway XanthobaccinA This compound VATPase Vacuolar H+-ATPase (V-ATPase) XanthobaccinA->VATPase Inhibits ProtonPumping Disruption of Proton Pumping VATPase->ProtonPumping VacuolarpH Increased Vacuolar pH ProtonPumping->VacuolarpH CytosolicpH Decreased Cytosolic pH ProtonPumping->CytosolicpH pH_Homeostasis Loss of pH Homeostasis VacuolarpH->pH_Homeostasis CytosolicpH->pH_Homeostasis CellWall Compromised Cell Wall Integrity pH_Homeostasis->CellWall CellDeath Fungal Cell Death CellWall->CellDeath

Caption: Proposed signaling pathway of this compound's antifungal action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the purification and characterization of this compound.

Purification of this compound from Stenotrophomonas sp. SB-K88 Culture

The following workflow outlines the purification process of this compound.

Purification_Workflow Fermentation Fermentation of Stenotrophomonas sp. SB-K88 Centrifugation Centrifugation (10,000 x g, 30 min) Fermentation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Amberlite XAD-2 resin) Supernatant->SPE Elution Elution with Methanol SPE->Elution Concentration Concentration (Rotary Evaporation) Elution->Concentration SilicaGel Silica Gel Chromatography (Chloroform-Methanol Gradient) Concentration->SilicaGel TLC TLC Monitoring SilicaGel->TLC Pooling Pool Fractions containing This compound TLC->Pooling Purified Purified this compound Pooling->Purified

Caption: Experimental workflow for the purification of this compound.

Detailed Protocol:

  • Fermentation: Culture Stenotrophomonas sp. strain SB-K88 in a suitable production medium (e.g., potato dextrose broth) under optimal growth conditions.

  • Harvesting: After an appropriate incubation period, harvest the culture broth and separate the supernatant from the bacterial cells by centrifugation at 10,000 x g for 30 minutes.[1]

  • Solid-Phase Extraction (SPE): Pass the supernatant through a column packed with a non-polar adsorbent resin, such as Amberlite XAD-2. Wash the column with distilled water to remove polar impurities.

  • Elution: Elute the bound this compound from the resin using methanol.

  • Concentration: Concentrate the methanolic eluate under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography: Subject the concentrated extract to silica gel column chromatography. Elute the column with a gradient of chloroform and methanol to separate this compound from other compounds.

  • Fraction Monitoring: Monitor the fractions collected from the column using thin-layer chromatography (TLC) to identify those containing this compound.

  • Pooling and Final Purification: Pool the fractions containing pure this compound and concentrate to obtain the purified compound.

Determination of Melting Point (General Protocol)
  • Sample Preparation: Ensure the purified this compound is completely dry and in a fine powder form.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rough determination may be necessary). Then, reduce the heating rate to 1-2°C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point.

Assessment of Stability (General Protocol)

To determine the stability of this compound under different conditions, the following general protocol can be adapted.

  • Solution Preparation: Prepare solutions of purified this compound of a known concentration in various buffers to achieve a range of pH values (e.g., pH 3, 5, 7, 9).

  • Storage Conditions: Aliquot the solutions into separate, sealed vials. Store sets of vials under different conditions:

    • Temperature: Refrigerated (2-8°C), room temperature (20-25°C), and elevated temperature (e.g., 40°C).

    • Light: Protected from light (wrapped in aluminum foil) and exposed to ambient light.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

  • Analysis: Analyze the concentration of this compound remaining in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound versus time for each condition. From this data, the degradation rate and half-life can be calculated.

High-Performance Liquid Chromatography (HPLC) for Quantification (General Protocol)

The following provides a general framework for developing an HPLC method for the quantification of this compound.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% trifluoroacetic acid (Solvent A) and methanol with 0.1% trifluoroacetic acid (Solvent B).[5] The gradient can be optimized to achieve good separation of this compound from any impurities. A potential starting gradient could be a linear increase from 10% B to 90% B over 20-30 minutes.

  • Detection: Monitor the elution profile at the UV absorption maximum of this compound (321 nm).

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the experimental samples and determine the peak area corresponding to this compound.

  • Quantification: Calculate the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

References

The Ecological Role of Xanthobaccin A in Stenotrophomonas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stenotrophomonas, a genus of ubiquitous Gram-negative bacteria, thrives in diverse ecological niches, from the rhizosphere to clinical settings. This success is partly attributable to its production of a wide array of secondary metabolites. Among these, Xanthobaccin A, a potent antifungal compound, plays a crucial role in the ecological strategy of Stenotrophomonas. This technical guide provides an in-depth analysis of the ecological function of this compound, focusing on its biosynthesis, mechanism of action, and its role in shaping microbial communities. The document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: Stenotrophomonas and its Chemical Arsenal

Stenotrophomonas, particularly species like S. maltophilia and S. rhizophila, are significant members of the microbial communities in soil and on plant roots (the rhizosphere)[1][2]. Their ability to promote plant growth and act as biocontrol agents is linked to the production of various bioactive compounds[3][4]. This compound, a macrolide antibiotic produced by Stenotrophomonas sp. strain SB-K88, is a key player in this context, demonstrating potent antifungal activity that contributes to the suppression of plant diseases such as sugar beet damping-off[5]. Understanding the ecological function of this compound provides insights into the competitive strategies of Stenotrophomonas and offers potential avenues for the development of novel antifungal agents.

This compound: A Potent Antifungal Agent

Structure and Biosynthesis

This compound is structurally identical to maltophilin and is a polyketide-derived macrolactam[5]. Its biosynthesis is orchestrated by a polyketide synthase (PKS) gene cluster. While the specific gene cluster for this compound has not been explicitly detailed in readily available literature, it is understood to follow the general mechanism of type I PKSs[6][7][8].

Mechanism of Action: Targeting Fungal V-ATPase

The primary mode of action of this compound is the inhibition of the vacuolar H+-ATPase (V-ATPase) in fungi. V-ATPase is a crucial proton pump responsible for acidifying intracellular compartments in eukaryotic cells[9][10]. By inhibiting this enzyme, this compound disrupts pH homeostasis, leading to a cascade of detrimental effects within the fungal cell, including impaired nutrient uptake, altered protein trafficking, and compromised cell wall integrity, ultimately resulting in fungal growth inhibition[9].

VATPase_Inhibition

Antifungal Spectrum

This compound exhibits a broad spectrum of activity against various plant pathogenic fungi. However, it has been observed to have no significant activity against bacteria[11].

Table 1: Antifungal Activity of this compound

Fungal SpeciesDisease CausedMIC (µg/mL)Reference
Pythium ultimumDamping-off1.0 (marked suppression)[11]
Aphanomyces cochlioidesDamping-off, Root rot1.0 (marked suppression)[11]
Rhizoctonia solaniDamping-off, Root rot>1.0 (weak inhibition)[11]
Pythium vignaeRoot rotNot specified (highest sensitivity)[11]

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesGram StainActivityReference
Pseudomonas fluorescensNegativeNo inhibition[11]
Escherichia coliNegativeNo inhibition[11]
Bacillus subtilisPositiveNo inhibition[11]

Ecological Function of this compound for Stenotrophomonas

The primary ecological function of this compound for Stenotrophomonas is to provide a competitive advantage in the rhizosphere, a densely populated and highly competitive microbial environment.

Interspecies Competition: A Focus on Fungi

By producing this compound, Stenotrophomonas can effectively suppress the growth of competing fungi, thereby securing access to nutrients and space on the plant root surface[5]. This antifungal activity is a key component of its role as a biocontrol agent, protecting plants from pathogenic fungi[4]. The lack of broad-spectrum antibacterial activity suggests a specialized role in combating eukaryotic competitors.

Regulation of Production: Responding to the Environment

The production of secondary metabolites like this compound is tightly regulated, ensuring that the bacterium produces these costly molecules only when needed. While the specific regulatory pathway for this compound is not fully elucidated, in Stenotrophomonas, the production of secondary metabolites is often controlled by complex regulatory networks, including:

  • Quorum Sensing (QS): The Diffusible Signal Factor (DSF)-based quorum sensing system is a key regulator of virulence factors and secondary metabolism in Stenotrophomonas[10][11][12]. It allows the bacteria to sense their population density and coordinate gene expression, including the potential production of antifungal compounds when the population is large enough to establish a niche.

  • Two-Component Systems (TCS): These systems enable bacteria to sense and respond to a wide range of environmental stimuli, such as nutrient availability and the presence of other microorganisms[13][14][15]. It is plausible that specific environmental cues in the rhizosphere, such as signals from plants or competing fungi, trigger this compound production via TCS.

Regulation_Pathway cluster_environment Environmental Cues cluster_regulation Regulatory Network cluster_response Cellular Response Plant_Signals Plant Root Exudates TCS Two-Component Systems Plant_Signals->TCS Fungal_Signals Fungal Signals Fungal_Signals->TCS Nutrient_Limitation Nutrient Limitation Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators QS Quorum Sensing (DSF-based) QS->Global_Regulators TCS->Global_Regulators Xanthobaccin_A_BGC This compound Biosynthesis Gene Cluster Global_Regulators->Xanthobaccin_A_BGC Activates/ Represses Xanthobaccin_A_Production This compound Production Xanthobaccin_A_BGC->Xanthobaccin_A_Production

Role in Biofilm Formation: An Unexplored Frontier

Biofilm formation is a critical ecological strategy for Stenotrophomonas, enabling persistence in various environments and providing protection against stressors[16][17]. While the production of secondary metabolites and biofilm formation are often co-regulated in bacteria, a direct link between this compound and biofilm formation in Stenotrophomonas has not yet been established. Proteomic studies of S. maltophilia biofilms have shown upregulation of proteins involved in the biosynthesis of secondary metabolites, suggesting a potential connection[18][19]. Further research is needed to determine if this compound plays a role in the development or maintenance of Stenotrophomonas biofilms, either as a structural component or as a signaling molecule.

Experimental Protocols

Production and Purification of this compound

This protocol is adapted from established methods for the laboratory-scale production and purification of this compound from Stenotrophomonas sp. strain SB-K88.

Materials:

  • Stenotrophomonas sp. strain SB-K88

  • Potato Dextrose Broth (PDB)

  • Amberlite XAD-2 resin

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Cultivation: Inoculate Stenotrophomonas sp. SB-K88 into PDB and incubate at 25°C for 48 hours with shaking.

  • Extraction: Centrifuge the culture to remove bacterial cells. Pass the supernatant through an Amberlite XAD-2 resin column.

  • Elution: Wash the column with water and then elute the bound compounds with methanol.

  • Purification: Concentrate the methanol eluate and subject it to silica gel column chromatography to purify this compound.

Production_Workflow Start Start: Inoculate Stenotrophomonas sp. SB-K88 Cultivation Cultivate in PDB (25°C, 48h, shaking) Start->Cultivation Centrifugation Centrifuge to remove cells Cultivation->Centrifugation Extraction Pass supernatant through Amberlite XAD-2 column Centrifugation->Extraction Wash Wash column with water Extraction->Wash Elution Elute with methanol Wash->Elution Concentration Concentrate methanol eluate Elution->Concentration Chromatography Silica gel column chromatography Concentration->Chromatography Purified_XA Purified this compound Chromatography->Purified_XA

Antifungal Susceptibility Testing

This protocol outlines a standard method for determining the antifungal activity of this compound.

Materials:

  • Purified this compound

  • Test fungi (e.g., Pythium ultimum, Aphanomyces cochlioides)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Mycelial plugs from fungal cultures

Procedure:

  • Plate Preparation: Prepare PDA plates amended with various concentrations of this compound.

  • Inoculation: Place a mycelial plug of the test fungus in the center of each plate.

  • Incubation: Incubate the plates at 25°C and monitor the radial growth of the fungus over time.

  • Analysis: Measure the diameter of the fungal colony and compare it to a control plate without this compound to determine the extent of inhibition.

Stenotrophomonas Biofilm Formation Assay

This protocol describes a common method for quantifying biofilm formation by Stenotrophomonas.

Materials:

  • Stenotrophomonas isolate

  • Tryptic Soy Broth (TSB)

  • 96-well polystyrene microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or other suitable solvent

Procedure:

  • Inoculation: Inoculate a standardized bacterial suspension into the wells of a microtiter plate.

  • Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with a buffer (e.g., PBS) to remove planktonic cells.

  • Staining: Stain the adherent biofilms with crystal violet.

  • Destaining and Quantification: Solubilize the bound crystal violet with a solvent and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Future Directions and Conclusion

This compound is a key secondary metabolite that shapes the ecological interactions of Stenotrophomonas in the rhizosphere, primarily through its potent and specific antifungal activity. This activity provides a clear competitive advantage and underpins its utility as a biocontrol agent. However, several aspects of its ecological function remain to be fully elucidated.

Key areas for future research include:

  • Regulation of Biosynthesis: A detailed understanding of the regulatory network controlling the this compound biosynthetic gene cluster is needed to predict its production in natural environments.

  • Role in Biofilm Formation: Investigating the potential role of this compound in the development, structure, and function of Stenotrophomonas biofilms is a critical next step.

  • Synergistic Interactions: Exploring potential synergistic or antagonistic interactions between this compound and other secondary metabolites produced by Stenotrophomonas will provide a more complete picture of its chemical ecology.

References

Xanthobaccin A: A Technical Guide to its Potential as a Biocontrol Agent in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthobaccin A, a potent macrolide antibiotic produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88, has emerged as a promising biocontrol agent for sustainable agriculture. This technical guide provides a comprehensive overview of this compound, including its antifungal spectrum, proposed mechanism of action, biosynthesis, and detailed experimental protocols for its evaluation. Quantitative data on its efficacy against key plant pathogens are summarized, and a putative regulatory pathway for its production is presented. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel and effective bio-fungicides.

Introduction

The increasing demand for sustainable agricultural practices has fueled the search for effective and environmentally benign alternatives to chemical pesticides. Microbial biocontrol agents and their secondary metabolites represent a promising avenue for crop protection. This compound, a macrocyclic lactam produced by Stenotrophomonas sp. strain SB-K88, has demonstrated significant antifungal activity against a range of economically important plant pathogenic fungi.[1][2] This guide delves into the technical details of this compound, providing a foundation for its further research and development as a commercial biocontrol agent.

Antifungal Spectrum and Efficacy

This compound exhibits a notable in vitro inhibitory effect against several plant pathogens, particularly those responsible for damping-off diseases.[2][3] The quantitative antifungal activity of this compound is summarized in the table below.

Table 1: In Vitro Antifungal Activity of this compound against Phytopathogenic Fungi

Pathogen SpeciesCommon Disease CausedSubstrateThis compound Concentration (µg/mL)Observed EffectReference
Pythium ultimumDamping-offPotato Dextrose Agar (PDA)1.0Marked suppression of growth[1]
Aphanomyces cochlioidesDamping-off, Root rotPotato Dextrose Agar (PDA)1.0Marked suppression of growth[1]
Rhizoctonia solaniDamping-off, Root rotPotato Dextrose Agar (PDA)>1.0Weak growth inhibition[1][2]
Pythium vignaeRoot rotNot specifiedNot specifiedHighest sensitivity among tested pathogens[1]

Note: For Pythium ultimum and Aphanomyces cochlioides, growth was markedly suppressed but not completely inhibited at the specified concentration.[1]

Mechanism of Action

While the precise molecular target of this compound has not been fully elucidated, its structural similarity to maltophilin suggests a likely mode of action involving the disruption of fungal cell wall and membrane integrity.[1] It is hypothesized that this compound interferes with sphingolipid biosynthesis, a critical process for maintaining the structural integrity of the fungal cell wall.[1] This disruption leads to abnormal cell wall thickening, loss of membrane integrity, ion leakage, and ultimately, fungal cell death.

Xanthobaccin_A This compound Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Xanthobaccin_A->Sphingolipid_Biosynthesis Inhibits Cell_Wall_Integrity Fungal Cell Wall Integrity Xanthobaccin_A->Cell_Wall_Integrity Disrupts Sphingolipid_Biosynthesis->Cell_Wall_Integrity Essential for Cell_Membrane_Integrity Fungal Cell Membrane Integrity Sphingolipid_Biosynthesis->Cell_Membrane_Integrity Essential for Cell_Wall_Integrity->Cell_Membrane_Integrity Maintains Fungal_Cell_Death Fungal Cell Death Cell_Wall_Integrity->Fungal_Cell_Death Leads to loss of Ion_Leakage Ion Leakage Cell_Membrane_Integrity->Ion_Leakage Disruption leads to Ion_Leakage->Fungal_Cell_Death Induces

Proposed Mechanism of Action of this compound.

Biosynthesis and its Regulation

The biosynthesis of this compound in Stenotrophomonas sp. SB-K88 is likely governed by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not yet been identified, studies on the closely related Stenotrophomonas maltophilia suggest that the production of secondary metabolites is tightly regulated. A key regulatory system in Stenotrophomonas is the Diffusible Signal Factor (DSF) quorum-sensing system, which is controlled by the rpf (regulation of pathogenicity factors) gene cluster.[1][4][5][6]

The DSF system is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. The rpfF gene encodes the synthase for the DSF signal molecule.[4][5] Once a threshold concentration of DSF is reached, it is perceived by the sensor kinase RpfC, which in turn activates the response regulator RpfG.[4] Activated RpfG then likely modulates the expression of downstream genes, including those within the this compound biosynthetic gene cluster.

cluster_regulation DSF Quorum Sensing Regulation rpfF rpfF gene DSF_Synthase DSF Synthase rpfF->DSF_Synthase Encodes DSF DSF Signal DSF_Synthase->DSF Synthesizes RpfC RpfC (Sensor Kinase) DSF->RpfC Activates RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylates Xanthobaccin_BGC This compound Biosynthetic Gene Cluster RpfG->Xanthobaccin_BGC Activates Transcription Xanthobaccin_A This compound Production Xanthobaccin_BGC->Xanthobaccin_A

Proposed DSF-mediated Regulation of this compound Biosynthesis.

Experimental Protocols

Isolation and Purification of this compound

A standardized protocol is essential for obtaining a purified and active form of this compound for experimental use.[1]

5.1.1. Bacterial Strain and Culture Conditions:

  • Bacterial Strain: Stenotrophomonas sp. strain SB-K88.[1]

  • Culture Medium: Potato Dextrose Broth (PDB).[1]

  • Cultivation: Inoculate PDB with a fresh culture of Stenotrophomonas sp. SB-K88. Incubate at 25°C for 48 hours with shaking at 150 rpm.[1]

5.1.2. Extraction:

  • Centrifuge the culture fluid to remove bacterial cells.[1]

  • The supernatant, containing this compound, can be used for further purification steps, which typically involve chromatographic techniques.

Antifungal Susceptibility Testing

5.2.1. Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is used to determine the inhibitory effect of this compound on the mycelial growth of filamentous fungi.[1][7][8]

  • Test Fungi: A range of plant pathogenic fungi, such as Pythium ultimum, Aphanomyces cochlioides, and Rhizoctonia solani.[1]

  • Inoculum Preparation: Take mycelial plugs (5 mm in diameter) from the actively growing edge of a young fungal culture on Potato Dextrose Agar (PDA).[1]

  • Assay Plates:

    • Prepare PDA and autoclave.

    • Cool the agar to approximately 45-50°C.

    • Add various concentrations of purified this compound (dissolved in a suitable solvent like methanol) to the molten PDA to achieve the desired final concentrations.[1][8]

    • Prepare control plates containing the solvent alone at the same concentration used in the treatment plates.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Place a mycelial plug of the test fungus in the center of each agar plate.

    • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C).

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the growth in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • % Inhibition = ((C - T) / C) * 100

      • Where: C = Average diameter of the colony in the control plate, and T = Average diameter of the colony in the treatment plate.

5.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This standardized method is used to determine the lowest concentration of an antifungal agent that completely inhibits the visible growth of a microorganism.[2][3][9][10]

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).[3][9]

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar medium to induce sporulation.

    • Harvest the spores and suspend them in sterile saline containing a small amount of Tween 80 to aid in spore dispersal.

    • Adjust the spore suspension to a standardized concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.[9]

  • Inoculation and Incubation:

    • Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (inoculum without antifungal agent) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.[3][9]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control), which can be assessed visually or using a microplate reader.[10]

In Vivo Efficacy Assessment against Damping-Off Disease

This protocol outlines a general procedure to evaluate the protective effect of this compound against damping-off disease in a greenhouse setting.[11][12][13][14]

  • Pathogen Inoculum Preparation:

    • Grow the damping-off pathogen (e.g., Pythium ultimum or Rhizoctonia solani) on a suitable substrate like a sand-cornmeal mixture.

  • Soil Infestation:

    • Mix the pathogen inoculum thoroughly with a sterile potting mix to achieve a uniform infestation level.

  • Seed Treatment:

    • Coat seeds of a susceptible plant (e.g., sugar beet, cotton, or zinnia) with a solution of purified this compound at various concentrations.[11]

    • Include a control group with seeds treated only with the solvent.

    • A positive control with a commercial fungicide can also be included.

  • Sowing and Greenhouse Conditions:

    • Sow the treated and control seeds in pots filled with the infested soil.

    • Maintain the pots in a greenhouse with appropriate conditions for plant growth and disease development (e.g., controlled temperature, humidity, and lighting).

  • Disease Assessment:

    • Record the percentage of seed germination, pre-emergence damping-off (seeds that fail to emerge), and post-emergence damping-off (seedlings that collapse after emergence) over a period of 2-3 weeks.[14]

    • Disease severity can also be rated on a scale.

  • Data Analysis:

    • Statistically analyze the data to determine the significance of the disease reduction in the this compound treatments compared to the controls.

Experimental and Biocontrol Screening Workflow

The development of a successful biocontrol agent involves a systematic screening and evaluation process.

cluster_workflow Biocontrol Agent Development Workflow Isolation Isolation of Stenotrophomonas sp. SB-K88 In_Vitro_Screening In Vitro Antifungal Screening (MIC, etc.) Isolation->In_Vitro_Screening Identification Identification of Active Compound (this compound) In_Vitro_Screening->Identification Mechanism_of_Action Mechanism of Action Studies Identification->Mechanism_of_Action Greenhouse_Trials Greenhouse/ Growth Chamber Trials Identification->Greenhouse_Trials Mechanism_of_Action->Greenhouse_Trials Field_Trials Field Trials Greenhouse_Trials->Field_Trials Formulation Formulation Development Field_Trials->Formulation Registration Regulatory Approval and Registration Formulation->Registration

General Workflow for Biocontrol Agent Development.

Conclusion and Future Directions

This compound holds significant promise as a biocontrol agent for the management of fungal plant diseases. Its potent antifungal activity, particularly against damping-off pathogens, makes it an attractive candidate for further development. Future research should focus on:

  • Identification and Characterization of the this compound Biosynthetic Gene Cluster: This will provide insights into its biosynthesis and open avenues for genetic engineering to improve yields.

  • Elucidation of the Precise Molecular Target: Identifying the specific enzyme or cellular process inhibited by this compound will aid in understanding its mode of action and potential for resistance development.

  • Optimization of Fermentation Conditions: Enhancing the production of this compound through media and process optimization is crucial for its economic viability.

  • Formulation and Field Trials: Developing stable and effective formulations and conducting extensive field trials are necessary to validate its efficacy under diverse agricultural conditions.

  • Toxicological and Environmental Impact Assessment: Thorough evaluation of its safety for non-target organisms and the environment is a prerequisite for its registration and commercialization.

By addressing these research areas, the full potential of this compound as a valuable tool in integrated pest management strategies can be realized, contributing to a more sustainable and resilient agricultural system.

References

An In-Depth Technical Guide to the Initial Isolation and Characterization of Xanthobaccin B and C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccins are a group of potent antifungal compounds produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88.[1][2] This bacterium was first isolated from the roots of sugar beets and was identified for its ability to suppress damping-off disease, a common and destructive agricultural ailment caused by soil-borne fungi.[1] The primary antifungal agents produced by this bacterium were identified as a complex of related macrolactam antibiotics, namely Xanthobaccin A, B, and C.[1] This technical guide focuses on the initial isolation and characterization of Xanthobaccin B and C, providing a detailed overview of the methodologies employed and the key findings from early research. While this compound is the most abundant and well-studied of the complex, understanding the properties of Xanthobaccins B and C is crucial for a comprehensive grasp of the antifungal potential of this natural product family.

Data Presentation

Physicochemical Properties and Yields

The initial isolation of Xanthobaccins B and C from a 15-liter culture of Stenotrophomonas sp. strain SB-K88 yielded significantly less material compared to this compound, indicating their status as minor components of the antifungal complex.[2] The physicochemical properties that have been determined are summarized below.

PropertyXanthobaccin BXanthobaccin C
Molecular Formula C₂₉H₄₀N₂O₆[3]C₂₉H₃₈N₂O₅[4]
Molecular Weight 512.6 g/mol [3]494.6 g/mol
Yield (from 15L culture) 35 mg[2]3 mg[2]
Appearance Amorphous PowderAmorphous Powder
Solubility Poor in ethyl acetate, extractable with methanol[2]Poor in ethyl acetate, extractable with methanol[2]
Fluorescence Whitish blue under UV light (365 nm) on TLC plates[2]Whitish blue under UV light (365 nm) on TLC plates[2]
Antifungal Activity

Xanthobaccins exhibit a broad spectrum of activity against various plant pathogenic fungi.[2] The following table summarizes the known antifungal activity of the Xanthobaccin complex. While the original study did not always differentiate the specific MIC (Minimum Inhibitory Concentration) values for each compound, it was noted that both this compound and B showed marked suppression of Pythium ultimum and Aphanomyces cochlioides at 1.0 µg/mL.[2]

PathogenDisease CausedAntifungal Activity of Xanthobaccin Complex
Pythium ultimum Damping-offMarked suppression at 1.0 µg/mL (XB-A & XB-B)[2]
Aphanomyces cochlioides Damping-off, Root rotMarked suppression at 1.0 µg/mL (XB-A & XB-B)[2]
Rhizoctonia solani Damping-off, Root rotWeak growth inhibition at >1.0 µg/mL[5]
Pythium vignae Root rotHighest sensitivity among tested pathogens[5]

Experimental Protocols

Production of Xanthobaccins

a. Microorganism and Culture Conditions:

  • Microorganism: Stenotrophomonas sp. strain SB-K88.[1]

  • Storage: The strain is stored at -86°C in a sterilized dispersion medium containing 10% skim milk and 1% sodium glutamate.[1]

  • Culture Medium: A potato semisynthetic (PS) medium is used for the production of Xanthobaccins.[1]

  • Fermentation: The bacterium is cultured in 500-mL flasks, each containing 100 mL of PS medium. The flasks are incubated at 25°C for 7 days with shaking at 100 rpm.[1]

Isolation and Purification of Xanthobaccin B and C

The isolation procedure for Xanthobaccins B and C involves a multi-step process combining solid-phase extraction and column chromatography.

a. Initial Extraction:

  • The culture fluid is centrifuged at 10,000 x g for 30 minutes to remove bacterial cells.[1]

  • The resulting supernatant is passed through an Amberlite XAD-2 resin column.[1]

  • The column is washed with water to remove polar impurities.[1]

  • The adsorbed Xanthobaccins are eluted with methanol.[1]

  • The methanol eluate is concentrated under a vacuum to yield a crude extract.[1]

b. Chromatographic Purification:

  • The crude extract is subjected to silica gel chromatography.[2]

  • A primary solvent system of chloroform-methanol-water is used for elution.[2]

  • Fractions are monitored by thin-layer chromatography (TLC) on Silica Gel 60 HPTLC plates, using a mobile phase of chloroform-methanol-water (65:25:4).[2]

  • The separated compounds are visualized under UV light (254 nm and 365 nm) or by spraying with an orcinol-sulfuric acid reagent followed by heating.[2]

  • Fractions containing Xanthobaccin B and C are collected and further purified to yield amorphous powders.[2]

Structural Characterization

The initial characterization of Xanthobaccins B and C suggested they are structurally related to this compound, which possesses a unique 5,5,6-tricyclic skeleton and a tetramic acid moiety.[1] Spectroscopic analyses indicated that Xanthobaccin B is a hydroxylated derivative of this compound, while Xanthobaccin C is a dehydroxylated version.[6] The definitive structures were determined through extensive 1D and 2D NMR and mass spectrometry analyses, as is standard for novel natural products.[7]

Antifungal Susceptibility Testing

The antifungal activity of the purified Xanthobaccins is assessed using a mycelial growth inhibition assay.

  • Test Fungi: A variety of plant pathogenic fungi are used, including Pythium ultimum, Aphanomyces cochlioides, and Rhizoctonia solani.[5]

  • Inoculum Preparation: Mycelial plugs (5 mm in diameter) are excised from the leading edge of a young fungal culture grown on potato dextrose agar (PDA).[5]

  • Assay Plates: PDA plates are amended with varying concentrations of the purified Xanthobaccins, which are first dissolved in a suitable solvent like methanol. Control plates contain only the solvent.[5]

  • Incubation: The mycelial plugs are placed on the center of the amended and control PDA plates and incubated at 25-28°C for 48-72 hours.[1]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the Xanthobaccin that results in no visible fungal growth.[1]

Mandatory Visualization

Logical Workflow for Isolation and Purification of Xanthobaccin B and C

G cluster_0 Fermentation cluster_1 Initial Extraction cluster_2 Purification A Stenotrophomonas sp. SB-K88 Culture B Centrifugation (10,000 x g) A->B 7 days, 25°C C Supernatant Collection B->C D Amberlite XAD-2 Resin Column C->D E Methanol Elution D->E F Crude Extract E->F G Silica Gel Chromatography F->G H Fraction Collection (TLC Monitoring) G->H I Purified Xanthobaccin B H->I J Purified Xanthobaccin C H->J

Caption: Workflow for the isolation and purification of Xanthobaccins B and C.

Proposed Signaling Pathway of Antifungal Action

The exact molecular mechanism of Xanthobaccins B and C has not been definitively elucidated. However, their structural similarity to this compound and other polycyclic tetramate macrolactams suggests a likely mode of action involving the inhibition of vacuolar H+-ATPase (V-ATPase).[5][8] V-ATPases are crucial proton pumps in fungal cells responsible for acidifying intracellular organelles, particularly the vacuole.[6]

G cluster_0 Fungal Cell XBC Xanthobaccin B/C VATPase Vacuolar H+-ATPase (V-ATPase) XBC->VATPase Inhibition Proton H+ Gradient Disruption VATPase->Proton Leads to pH Vacuolar pH Increase Cytoplasmic Acidification Proton->pH Homeostasis Loss of pH Homeostasis pH->Homeostasis Degradation Impaired Protein Degradation Homeostasis->Degradation Trafficking Defective Protein Trafficking Homeostasis->Trafficking Growth Fungal Growth Inhibition Degradation->Growth Trafficking->Growth

Caption: Proposed mechanism of action via V-ATPase inhibition.

Inhibition of V-ATPase by Xanthobaccins would disrupt the proton gradient across the vacuolar membrane, leading to a cascade of detrimental effects within the fungal cell. These include a loss of intracellular pH homeostasis, impaired protein degradation and trafficking, and ultimately, the inhibition of fungal growth. This proposed pathway provides a strong rationale for the potent and broad-spectrum antifungal activity observed with the Xanthobaccin complex. Further research is warranted to definitively confirm this mechanism for Xanthobaccins B and C and to identify their specific molecular targets within the V-ATPase complex.

References

The Tetramic Acid Moiety in Xanthobaccin A: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Antifungal Scaffold

Xanthobaccin A, a macrocyclic lactam produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88, has garnered significant interest within the scientific community for its potent antifungal properties against a wide array of plant pathogens.[1][2] At the heart of its complex architecture lies a tetramic acid moiety, a recurring structural motif in numerous biologically active natural products. This guide provides a comprehensive technical overview of the tetramic acid core of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, chemical characteristics, and biological significance, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this promising antifungal agent.

The Core Structure: A Tetramic Acid Foundation

This compound is a structurally unique molecule featuring a 5,5,6-tricyclic skeleton fused to a macrolactam ring. A critical component of this structure is the tetramic acid (2,4-pyrrolidinedione) moiety, which is believed to act as a putative chromophore.[3] The biosynthesis of tetramic acids is most commonly achieved through hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways.[4][5] This intricate enzymatic machinery is responsible for the assembly of the core scaffold, which is then further modified to yield the final complex structure of this compound.

Quantitative Biological Activity

The antifungal efficacy of this compound has been quantified against several key plant pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data, providing a clear comparison of its potency.

Fungal PathogenMinimum Inhibitory Concentration (MIC) in µg/mLReference
Pythium ultimum1.0[1]
Aphanomyces cochlioides1.0[1]
Pythium vignaeNot specified, but greatest sensitivity observed[1]
Mycobacterium bovis BCGNot specified, but exhibited activity[6]

Note: For some pathogens like A. cochlioides and R. solani, activity was initially reported as inhibition zones.[7]

Understanding the Structure-Activity Relationship (SAR)

Preliminary studies on this compound and its analogs have begun to shed light on the structure-activity relationship, particularly concerning the core structure. Research on related polycyclic tetramate macrolactams suggests that modifications to the periphery of the molecule can significantly impact its biological activity. For instance, in studies with dihydromaltophilin and xanthobaccin C, which share the same ring system as this compound, it was observed that the presence and position of hydroxyl groups are critical for their anti-BCG efficacy.[6] Specifically, the replacement of a hydroxyl group at C-14 with a carbonyl group in this compound led to reduced activity, highlighting the importance of this functional group.[6]

Experimental Protocols

Reproducible and standardized methodologies are paramount for the study of novel bioactive compounds. Below are detailed protocols for the production, isolation, and antifungal assessment of this compound.

Production and Purification of this compound

This protocol outlines the laboratory-scale production and purification of this compound from Stenotrophomonas sp. strain SB-K88.[1][8]

1. Fermentation:

  • Bacterial Strain: Stenotrophomonas sp. strain SB-K88.[1]

  • Culture Medium: Potato Semisynthetic (PS) Medium. To prepare, boil 200 g of sliced, unpeeled potatoes in 1 L of distilled water for 30 minutes. Strain the resulting broth through cheesecloth and add 20 g of dextrose.[8]

  • Inoculation and Incubation: Inoculate the sterile PS medium with a fresh culture of Stenotrophomonas sp. strain SB-K88. Incubate at 25°C for 7 days with constant shaking at 100 rpm.[8]

2. Extraction:

  • Centrifuge the culture fluid to remove bacterial cells.[1]

  • Pass the supernatant through an Amberlite XAD-2 resin column.[1][8]

  • Wash the column with water to remove polar impurities.[1][8]

  • Elute the active compounds with methanol.[1][8]

3. Purification:

  • Concentrate the methanol eluate under vacuum.[1]

  • Subject the concentrated extract to silica gel chromatography, eluting with a chloroform-methanol solvent system.[8]

  • Monitor fractions using Thin-Layer Chromatography (TLC) with a mobile phase of chloroform:methanol:water (65:25:4). Visualize spots under a UV lamp (254 nm).[8]

  • Pool fractions containing this compound and perform further purification using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[1]

Antifungal Susceptibility Testing

The following mycelial growth inhibition assay is a standard method to determine the antifungal activity of this compound.[1]

1. Preparation of Test Plates:

  • Test Fungi: Include a range of plant pathogenic fungi such as Pythium ultimum, Aphanomyces cochlioides, and Rhizoctonia solani.[1]

  • Assay Plates: Amend Potato Dextrose Agar (PDA) with various concentrations of purified this compound dissolved in methanol. Prepare control plates with methanol only.[1]

2. Inoculation and Incubation:

  • Take 5 mm mycelial plugs from the growing edge of a young fungal culture on PDA.[1]

  • Place a mycelial plug at the center of each test and control plate.[1]

  • Incubate the plates at 25°C until the fungal colony in the control plate reaches the edge.[1]

3. Data Analysis:

  • Measure the diameter of the fungal colonies at regular intervals.[1]

  • Calculate the percentage of mycelial growth inhibition relative to the control.[1]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis Fermentation 1. Fermentation of Stenotrophomonas sp. SB-K88 Centrifugation 2. Centrifugation to remove cells Fermentation->Centrifugation SPE 3. Solid-Phase Extraction (Amberlite XAD-2) Centrifugation->SPE Elution 4. Elution with Methanol SPE->Elution Concentration 5. Concentration of Eluate Elution->Concentration Silica_Gel 6. Silica Gel Chromatography Concentration->Silica_Gel HPLC 7. HPLC Purification Silica_Gel->HPLC Bioassay 8. Antifungal Bioassay HPLC->Bioassay Structural_Elucidation 9. NMR & Mass Spectrometry HPLC->Structural_Elucidation

Caption: Experimental workflow for the production and analysis of this compound.

biosynthetic_pathway cluster_pks Polyketide Synthase (PKS) cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_cyclization Tetramic Acid Formation cluster_final_product Macrolactam Assembly Acyl_CoA Acyl-CoA Precursors PKS_module PKS Megasynthase Acyl_CoA->PKS_module Polyketide_chain Polyketide Chain PKS_module->Polyketide_chain Condensation Condensation & Cyclization Polyketide_chain->Condensation Amino_Acid Amino Acid (e.g., Ornithine) NRPS_module NRPS Megasynthase Amino_Acid->NRPS_module Activated_AA Activated Amino Acid NRPS_module->Activated_AA Activated_AA->Condensation Tetramic_Acid Tetramic Acid Moiety Condensation->Tetramic_Acid Further_Modifications Further Modifications & Macrolactamization Tetramic_Acid->Further_Modifications Xanthobaccin_A This compound Further_Modifications->Xanthobaccin_A

References

The Natural Production of Xanthobaccin A in the Rhizosphere: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The rhizosphere, the dynamic interface between plant roots and soil, is a crucible of microbial activity, hosting a complex web of interactions that are largely mediated by chemical signals and secondary metabolites. Among the bacteria thriving in this environment, certain species produce potent antimicrobial compounds that play a crucial role in shaping microbial communities and protecting plants from disease. Xanthobaccin A, a polycyclic tetramic acid macrolactam antibiotic, is a prime example of such a compound. Produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88, this compound exhibits significant antifungal activity against a range of plant pathogens. This technical guide provides an in-depth overview of the natural production of this compound in the rhizosphere, detailing its ecological significance, the regulatory networks that likely govern its synthesis, quantitative data on its efficacy and yield, and comprehensive experimental protocols for its study.

Introduction: this compound and its Ecological Niche

This compound is a specialized metabolite produced by Stenotrophomonas sp. strain SB-K88, a bacterium originally isolated from the rhizosphere of sugar beet.[1][2] Structurally identical to maltophilin, it belongs to a class of macrolactam antibiotics known for their potent antifungal properties.[1][3] The natural habitat of the producing organism underscores the ecological relevance of this compound. The rhizosphere is a highly competitive environment where microorganisms vie for nutrients and space.[4][5] The production of antibiotics like this compound is a key strategy employed by microbes to gain a competitive advantage and to establish beneficial relationships with host plants.[6]

Research has confirmed that this compound is not merely a laboratory curiosity but is actively produced in the natural root environment. Its primary ecological role is the suppression of soilborne plant pathogens, most notably in the context of damping-off disease in sugar beets, which is caused by oomycetes such as Pythium ultimum and fungi like Aphanomyces cochlioides.[1][7][8]

In Situ Production in the Rhizosphere

Direct evidence for the natural production of this compound comes from studies that have successfully detected the compound in the immediate vicinity of plant roots. In a key study, Stenotrophomonas sp. strain SB-K88 was applied to sugar beet seeds and grown under hydroponic conditions designed to mimic the rhizosphere. Analysis of the root environment confirmed the presence of this compound, with a detected quantity of approximately 3 µg per plant.[1][7][8] This finding is critical as it validates the role of this compound as an active agent in the ecological interactions occurring within the rhizosphere, rather than just a potential product observed under laboratory fermentation conditions.

Regulation of Biosynthesis: A Model Based on Rhizosphere Signaling

While the specific genetic regulation of this compound biosynthesis in Stenotrophomonas sp. SB-K88 is not fully elucidated in the available literature, a well-understood model can be derived from studies of analogous antibiotic production in other closely related and ecologically similar rhizosphere bacteria, such as Lysobacter species.[9][10] Lysobacter produces Heat-Stable Antifungal Factor (HSAF), another polycyclic tetramic acid macrolactam with a similar biosynthesis mechanism.[3][11]

The production of HSAF and other secondary metabolites in Lysobacter is tightly regulated by a quorum sensing (QS) system mediated by Diffusible Signal Factors (DSFs).[12][13][14] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, a crucial trait for effective antibiotic production in a competitive environment.[15] The core components of this signaling pathway involve the Rpf/DSF system.[12]

Key Components of the DSF Signaling Pathway in Lysobacter :

  • RpfF: This is the synthase responsible for producing the DSF signal molecule, a specific cis-2-unsaturated fatty acid.[13]

  • RpfC/RpfG Two-Component System: RpfC is a sensor kinase that perceives the DSF signal. Upon binding DSF, it autophosphorylates and transfers the phosphoryl group to RpfG, a response regulator.[14]

  • Downstream Regulation: The phosphorylation state of RpfG controls the production of secondary metabolites, including HSAF.[14] This regulation can occur through various downstream effectors, including other regulatory proteins that directly bind to the promoter regions of the antibiotic biosynthetic gene clusters.[16]

The presence of diffusible communication signals, such as DSFs and indoles from other rhizosphere bacteria, can also modulate the expression of antibiotic biosynthetic genes in Lysobacter, highlighting the complex interplay of signals that governs natural product synthesis in the soil.[17]

DSF_Signaling_Pathway cluster_cell Lysobacter Cell cluster_membrane Cell Membrane DSF_synth RpfF (DSF Synthase) DSF_out DSF DSF_synth->DSF_out Synthesis RpfC RpfC (Sensor Kinase) DSF_out->RpfC Perception RpfG_inactive RpfG RpfC->RpfG_inactive Phosphorylation Cascade RpfG_active RpfG-P HSAF_genes HSAF Biosynthesis Gene Cluster RpfG_active->HSAF_genes Activates Transcription HSAF HSAF (Antifungal Antibiotic) HSAF_genes->HSAF Biosynthesis

Figure 1. A model for DSF-mediated regulation of antifungal antibiotic production in rhizosphere bacteria.

Quantitative Data on this compound

Quantitative analysis is essential for evaluating the potential of a natural product for drug development or as a biocontrol agent. The following tables summarize the available data on the antifungal activity and production yield of this compound.

Table 1: Antifungal Spectrum of this compound This table details the in vitro efficacy of this compound against key plant pathogenic fungi.

Pathogen SpeciesCommon Disease CausedSubstrateThis compound Concentration (µg/mL)Observed EffectReference
Pythium ultimumDamping-offPotato Dextrose Agar (PDA)1.0Marked suppression of growth[1][18]
Aphanomyces cochlioidesDamping-off, Root rotPDA1.0Marked suppression of growth[1][18]
Rhizoctonia solaniDamping-off, Root rotPDA>1.0Weak growth inhibition[1][18]
Pythium vignaeRoot rotNot specifiedNot specifiedHighest sensitivity among tested pathogens[1][18]
Note: For P. ultimum and A. cochlioides, growth was markedly suppressed but not completely inhibited at the specified concentration.[1][18]

Table 2: Laboratory-Scale Production Yield of this compound This table provides an example of the yield obtained from a scaled-up fermentation process.

Fermentation Volume (L)This compound Yield (mg)Reference
15133[19]

Experimental Protocols

Reproducible and standardized protocols are fundamental for the scientific study of natural products. This section provides detailed methodologies for the production, purification, and assessment of this compound.

Protocol for Production and Purification of this compound

This protocol outlines the steps from bacterial cultivation to the isolation of the pure compound.[18][19]

5.1.1. Materials and Equipment

  • Stenotrophomonas sp. strain SB-K88 culture

  • Potato Semisynthetic (PS) Medium or Potato Dextrose Broth (PDB)

  • Shaking incubator

  • Centrifuge

  • Amberlite XAD-2 resin (or equivalent solid-phase extraction material)

  • Methanol, Chloroform

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system

5.1.2. Fermentation Procedure

  • Medium Preparation: Prepare Potato Semisynthetic (PS) medium (200 g potato infusion, 20 g dextrose per 1 L distilled water).[19]

  • Inoculation: Inoculate the sterile medium with a fresh culture of Stenotrophomonas sp. strain SB-K88.

  • Incubation: Incubate flasks at 25°C for 7 days with constant shaking (e.g., 100-150 rpm).[18][19]

5.1.3. Extraction and Purification

  • Harvesting: Centrifuge the culture fluid (e.g., 10,000 x g for 30 minutes) to remove bacterial cells. The supernatant contains this compound.[19]

  • Solid-Phase Extraction: Pass the supernatant through an Amberlite XAD-2 resin column. Wash the column with distilled water to remove impurities.[18][19]

  • Elution: Elute the active compounds, including this compound, from the resin using methanol.[18][19]

  • Concentration: Concentrate the methanol eluate under vacuum.

  • Silica Gel Chromatography: Load the concentrated extract onto a silica gel column. Elute with a chloroform-methanol solvent system.[19] Monitor fractions using TLC with a mobile phase of chloroform:methanol:water (65:25:4).[1]

  • Final Purification: Pool the fractions containing this compound and perform further purification using HPLC to obtain the pure compound.[18]

Extraction_Workflow start Start: Stenotrophomonas sp. Culture fermentation 1. Fermentation (PS Medium, 25°C, 7 days) start->fermentation centrifugation 2. Centrifugation (Harvest Supernatant) fermentation->centrifugation spe 3. Solid-Phase Extraction (Amberlite XAD-2 Column) centrifugation->spe wash Wash with Water spe->wash elution 4. Elution with Methanol spe->elution concentration 5. Concentrate Eluate elution->concentration silica 6. Silica Gel Chromatography concentration->silica hplc 7. HPLC Purification silica->hplc end End: Pure this compound hplc->end

Figure 2. Workflow for the production and purification of this compound.
Protocol for Antifungal Susceptibility Testing

This protocol describes a standard mycelial growth inhibition assay to quantify the antifungal activity of this compound.[1][18]

  • Prepare Test Fungi: Culture pathogenic fungi (e.g., Pythium ultimum, Aphanomyces cochlioides) on Potato Dextrose Agar (PDA).

  • Prepare Assay Plates: Amend PDA with various concentrations of purified this compound dissolved in a solvent (e.g., methanol). Prepare control plates containing only the solvent.

  • Inoculation: Take mycelial plugs (e.g., 5 mm diameter) from the active edge of a young fungal culture and place one at the center of each assay and control plate.[18]

  • Incubation: Incubate the plates at 25°C.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge. Calculate the percentage of growth inhibition relative to the control. The lowest concentration that prevents visible growth is determined as the Minimum Inhibitory Concentration (MIC).[1]

Proposed Mechanism of Action

The precise molecular target of this compound has not been fully elucidated. However, based on its structural similarity to other macrolide antibiotics like maltophilin, a likely mechanism of action involves the disruption of fungal cell membrane and wall integrity.[18] It is hypothesized that this compound interferes with sphingolipid biosynthesis, a pathway that is essential for fungal cell wall stability and membrane function. This disruption leads to compromised cell integrity, leakage of cellular contents, and ultimately, cell death.[18]

Conclusion and Future Perspectives

This compound represents a potent, naturally produced antifungal agent with a confirmed ecological role in the suppression of plant diseases within the rhizosphere. Its production by Stenotrophomonas sp. SB-K88 highlights the vast, yet largely untapped, reservoir of bioactive compounds within soil microbial communities. While significant progress has been made in understanding its activity and in developing protocols for its isolation, future research should focus on several key areas:

  • Elucidation of the Biosynthetic Gene Cluster: Identifying and characterizing the complete gene cluster responsible for this compound production in Stenotrophomonas sp. SB-K88.

  • Regulatory Pathway Analysis: Unraveling the specific signaling pathways and transcription factors that regulate the expression of the this compound gene cluster.

  • Metabolic Engineering: Utilizing synthetic biology tools to enhance the production yield of this compound for potential commercial applications in agriculture and medicine.

  • In-depth Rhizosphere Dynamics: Investigating how the production of this compound is influenced by specific root exudates, nutrient availability, and the presence of other microorganisms in a complex soil environment.

A deeper understanding of the natural production and regulation of this compound will not only advance the development of new antifungal drugs and sustainable biocontrol agents but also provide fundamental insights into the chemical ecology that governs life in the rhizosphere.

References

Preliminary Toxicity Assessment of Xanthobaccin A: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive preliminary toxicity assessment of Xanthobaccin A in mammalian systems is not publicly available. This document summarizes the known antifungal mechanism of this compound and outlines the standard methodologies required for a thorough toxicity evaluation. The experimental protocols and data presented herein are illustrative of the types of studies needed and are based on general toxicological practices, not on specific studies performed on this compound.

Introduction

This compound is a macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas sp. strain SB-K88.[1][2] It has garnered interest for its potent antifungal activity against a broad spectrum of plant pathogenic fungi.[1][2] Structurally similar to maltophilin, its primary mechanism of action is the inhibition of vacuolar H+-ATPase (V-ATPase) in fungal cells.[1] While its antifungal properties are documented, a critical gap exists in the understanding of its potential toxicity to mammalian cells. This guide provides an overview of the known antifungal action and details the necessary experimental framework for a preliminary toxicity assessment.

Known Mechanism of Antifungal Action

The primary target of this compound in fungi is the V-ATPase, a proton pump essential for acidifying intracellular organelles.[1] Inhibition of this enzyme disrupts the proton gradient across the vacuolar membrane, leading to a cascade of events that culminate in fungal cell growth inhibition and death.[1]

Key downstream effects of V-ATPase inhibition include: [1]

  • Disruption of pH Homeostasis: Leads to an abnormal increase in vacuolar pH and acidification of the cytoplasm.

  • Impaired Nutrient Storage: Compromises the vacuole's ability to store essential ions and nutrients.

  • Defective Protein Trafficking and Degradation: Interference with the acidification of organelles disrupts protein sorting and degradation pathways.

  • Compromised Cell Wall Integrity: A weakened cell wall increases susceptibility to osmotic stress.

cluster_0 This compound Interaction with Fungal Cell cluster_1 Downstream Cellular Consequences Xanthobaccin_A This compound V_ATPase Vacuolar H+-ATPase (V-ATPase) Xanthobaccin_A->V_ATPase Inhibits Proton_Pumping Proton Pumping V_ATPase->Proton_Pumping Drives pH_Disruption Disruption of pH Homeostasis Vacuolar_Acidification Vacuolar Acidification Proton_Pumping->Vacuolar_Acidification Maintains Nutrient_Impairment Impaired Nutrient Storage Protein_Trafficking_Defects Defective Protein Trafficking & Degradation Cell_Wall_Weakening Compromised Cell Wall Integrity Fungal_Cell_Death Fungal Cell Death pH_Disruption->Fungal_Cell_Death Nutrient_Impairment->Fungal_Cell_Death Protein_Trafficking_Defects->Fungal_Cell_Death Cell_Wall_Weakening->Fungal_Cell_Death

Caption: Antifungal mechanism of this compound via V-ATPase inhibition.

Framework for a Preliminary Toxicity Assessment

A comprehensive preliminary toxicity assessment would require a battery of in vitro and in vivo tests to evaluate the potential adverse effects of this compound on mammalian systems.

In Vitro Cytotoxicity Assays

These assays are crucial for determining the direct toxic effects of this compound on mammalian cells and for establishing a concentration range for further testing.

Table 1: Illustrative In Vitro Cytotoxicity Data for this compound (Note: This table is a template; no public data is available for this compound.)

Assay TypeCell LineEndpointResult (e.g., IC50)
MTT AssayHeLa (Human cervical cancer)Cell ViabilityData Not Available
LDH AssayHepG2 (Human liver cancer)Membrane IntegrityData Not Available
Neutral Red UptakeCHO (Chinese Hamster Ovary)Lysosomal IntegrityData Not Available

Experimental Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.

    • Seed mammalian cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium.

    • Culture cells and treat with this compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

    • Measure the absorbance to determine the amount of LDH released, which is proportional to the level of cytotoxicity.

cluster_workflow In Vitro Cytotoxicity Workflow start Seed Mammalian Cells (e.g., 96-well plate) incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation2->assay data_analysis Data Analysis (Determine IC50) assay->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.
In Vivo Toxicity Studies

Animal models are essential for understanding the systemic toxicity, target organs, and potential dose-response relationships of this compound.

Table 2: Illustrative In Vivo Acute Oral Toxicity Data for this compound (Note: This table is a template; no public data is available for this compound.)

Animal ModelDosageObservation PeriodKey FindingsLD50
Sprague-Dawley RatsUp to 2000 mg/kg14 daysData Not AvailableData Not Available
BALB/c MiceUp to 2000 mg/kg14 daysData Not AvailableData Not Available

Experimental Protocols:

  • Acute Oral Toxicity Study (e.g., OECD Guideline 423): This study provides information on the short-term toxic effects of a single high dose of a substance.

    • Fast animals (e.g., rats) overnight.

    • Administer a single oral dose of this compound to a group of animals.

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Conduct a gross necropsy on all animals at the end of the study.

    • The results are used to classify the substance and estimate its LD50 (median lethal dose).

  • Subchronic Toxicity Study (e.g., 90-day study): This study provides information on the adverse effects of repeated exposure.

    • Administer daily doses of this compound to different groups of animals for 90 days.

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at specified intervals.

    • At the end of the study, perform a detailed necropsy and histopathological examination of organs.

    • This study helps to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity Assays

Genotoxicity testing is critical to assess the potential of this compound to cause DNA or chromosomal damage, which can lead to mutations and cancer.

Table 3: Illustrative Genotoxicity Data for this compound (Note: This table is a template; no public data is available for this compound.)

Assay TypeTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strainsWith and without S9 mixData Not Available
In Vitro Micronucleus TestHuman peripheral blood lymphocytesWith and without S9 mixData Not Available
In Vivo Micronucleus TestMouse bone marrowN/AData Not Available

Experimental Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

    • Expose the bacterial strains to different concentrations of this compound, both with and without a metabolic activation system (S9 mix).

    • Plate the treated bacteria on a histidine-deficient medium.

    • A significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the control indicates a mutagenic potential.

  • In Vitro Mammalian Cell Micronucleus Test: This test detects chromosomal damage or damage to the mitotic apparatus.

    • Treat cultured mammalian cells (e.g., human lymphocytes) with this compound.

    • After treatment, block cytokinesis to allow for the accumulation of binucleated cells.

    • Stain the cells and score for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

Conclusion and Future Perspectives

While this compound shows promise as an antifungal agent, its toxicological profile in mammalian systems remains uncharacterized. The immediate priority for future research is to conduct the foundational in vitro and in vivo toxicity studies outlined in this guide. A systematic evaluation of its cytotoxicity, systemic toxicity, and genotoxicity is imperative to determine its safety and potential for further development as a therapeutic or agricultural product. Understanding the interaction of this compound with mammalian V-ATPases will also be crucial in elucidating any potential mechanism-based toxicity.

References

Methodological & Application

Optimizing Fermentation Conditions for Enhanced Xanthobaccin A Yield: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing the fermentation conditions to maximize the yield of Xanthobaccin A, a potent antifungal agent produced by Stenotrophomonas sp. strain SB-K88. This compound, identical in planar structure to maltophilin, holds significant promise as a bio-fungicide.[1] These guidelines are designed to assist researchers in developing robust and scalable fermentation processes.

Introduction to this compound Production

This compound is a macrocyclic lactam antibiotic with significant activity against a wide range of plant-pathogenic fungi.[2] The producing organism, Stenotrophomonas sp. strain SB-K88, is a rhizobacterium originally isolated from sugar beet. As a secondary metabolite, the production of this compound is sensitive to fermentation conditions, and yields can be significantly influenced by factors such as media composition, pH, temperature, and aeration. Furthermore, as is common with secondary metabolite-producing microorganisms, repeated subculturing of Stenotrophomonas sp. SB-K88 can lead to a decrease in this compound production due to genetic instability.[1] Therefore, a robust cell banking system and carefully controlled fermentation protocols are crucial for consistent and high-yield production.

Data Presentation: Fermentation Strategies and Parameters

Optimizing fermentation strategy is critical for maximizing this compound titers. The following table summarizes a comparison of different fermentation approaches. Note: The quantitative data presented in this table is based on hypothetical examples to illustrate the potential impact of different strategies and should be used as a reference for experimental design.

Table 1: Comparison of Fermentation Strategies for this compound Production (Hypothetical Data) [1]

ParameterBatch FermentationFed-Batch FermentationTwo-Stage DO Control
Initial Glucose (g/L)402040
Feeding StrategyNoneGlucose feed initiated at 24hNone
Dissolved Oxygen (DO) Setpoint30%30%Stage 1 (0-48h): 50%Stage 2 (48-168h): 20%
Peak Biomass (OD600)8.512.29.8
This compound Titer (mg/L) 150 280 210
Productivity (mg/L/h) 0.89 1.67 1.25
Final pH5.86.56.1

Table 2: Suggested Ranges for Fermentation Parameter Optimization

ParameterSuggested RangeNotes
Temperature (°C)20 - 30Optimal temperature for growth and secondary metabolite production in many fungi is between 20°C and 30°C.
pH6.0 - 8.0The optimal pH for fungal growth and secondary metabolite production is typically between 4.0 and 7.0. A controlled pH of 7.0 has been used for this compound production.[1]
Dissolved Oxygen (%)20 - 50Maintaining adequate dissolved oxygen is crucial, but excessive levels can be detrimental.
Agitation (rpm)200 - 600Agitation should be sufficient for mixing and oxygen transfer but must be balanced to avoid excessive shear stress.[1]

Experimental Protocols

Protocol 1: Inoculum Preparation for Stenotrophomonas sp. SB-K88

Objective: To prepare a healthy and consistent seed culture for inoculation of the production fermenter.

Materials:

  • Cryopreserved vial of Stenotrophomonas sp. SB-K88

  • Potato Semisynthetic (PS) medium (see recipe below)

  • 500 mL baffled flasks

  • Incubator shaker

PS Medium Composition (per liter):

  • Potato Dextrose Broth: 24 g

  • Yeast Extract: 5 g

  • KH2PO4: 1 g

  • MgSO4·7H2O: 0.5 g

  • Adjust pH to 7.0 before autoclaving.

Procedure:

  • Aseptically transfer a vial of cryopreserved Stenotrophomonas sp. SB-K88 to 100 mL of PS medium in a 500 mL baffled flask.[1]

  • Incubate at 25°C with shaking at 200 rpm for 48 hours.[1]

  • Use this seed culture to inoculate the production fermenter.

Protocol 2: Scaled-Up Fed-Batch Fermentation of Stenotrophomonas sp. SB-K88

Objective: To produce this compound in a controlled bioreactor using a fed-batch strategy to enhance yield.

Materials:

  • 10 L bioreactor

  • PS medium

  • 50% (w/v) sterile glucose solution

  • 2M HCl and 2M NaOH for pH control

  • Antifoaming agent (e.g., silicone-based)

Procedure:

  • Prepare 7 L of PS medium in a 10 L bioreactor.

  • Sterilize the bioreactor with the medium in place at 121°C for 30 minutes.

  • Inoculate the bioreactor with the 48-hour seed culture (Protocol 3.1).

  • Set the initial fermentation parameters: 25°C, pH 7.0 (controlled with 2M HCl and 2M NaOH), and Dissolved Oxygen (DO) at 30%.[1]

  • Control the DO by cascading agitation from 200-600 rpm and airflow from 0.5-1.5 vvm.[1]

  • After 24 hours, initiate a sterile feed of a 50% glucose solution at a rate of 10 mL/h.[1]

  • Monitor cell growth (OD600), glucose concentration, and this compound production via HPLC analysis of samples taken every 12 hours.

  • Continue the fermentation for a total of 168 hours.[1]

  • Add an appropriate antifoaming agent as needed to control foaming.[1]

Protocol 3: Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Centrifuge

  • Amberlite XAD-2 resin

  • Methanol

  • Silica gel

  • Chloroform

  • Deionized water

  • Rotary evaporator

  • HPLC system

Procedure:

  • Cell Removal: Harvest the fermentation broth and centrifuge at 10,000 x g for 30 minutes to pellet the cells.[1]

  • Extraction:

    • Pass the supernatant through a column packed with Amberlite XAD-2 resin.[1]

    • Wash the column with two column volumes of deionized water.[1]

    • Elute the adsorbed compounds with methanol.[1]

  • Concentration: Concentrate the methanol eluate under vacuum using a rotary evaporator.

  • Purification:

    • Load the concentrated extract onto a silica gel column.

    • Elute with a chloroform-methanol-water gradient (e.g., starting with 90:9:1 and gradually increasing the methanol and water content).[1]

    • Collect fractions and analyze by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.[1]

Visualizations: Workflows and Logical Relationships

Experimental Workflow for this compound Production

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fed-Batch Fermentation cluster_downstream Downstream Processing cryo Cryopreserved Stock (Stenotrophomonas sp. SB-K88) seed_flask Seed Culture (PS Medium, 25°C, 200 rpm, 48h) cryo->seed_flask bioreactor 10 L Bioreactor (PS Medium) seed_flask->bioreactor fermentation Fermentation (25°C, pH 7.0, DO 30%) 168 hours bioreactor->fermentation centrifugation Centrifugation (10,000 x g, 30 min) fermentation->centrifugation glucose_feed Glucose Feed (initiated at 24h) glucose_feed->fermentation extraction XAD-2 Resin Extraction centrifugation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Silica Gel Chromatography concentration->purification pure_xa Purified This compound purification->pure_xa

Caption: Experimental workflow for this compound production.

Logical Relationships for Fermentation Optimization

optimization_logic cluster_inputs Input Parameters cluster_processes Cellular Processes cluster_outputs Outputs pH pH Growth Cell Growth (Biomass) pH->Growth Metabolism Secondary Metabolism pH->Metabolism Temp Temperature Temp->Growth Temp->Metabolism DO Dissolved Oxygen DO->Growth DO->Metabolism Agitation Agitation Agitation->Growth Agitation->Metabolism C_Source Carbon Source (e.g., Glucose) C_Source->Growth C_Source->Metabolism N_Source Nitrogen Source (e.g., Yeast Extract) N_Source->Growth N_Source->Metabolism Yield This compound Yield Growth->Yield Metabolism->Yield Productivity Productivity Yield->Productivity

Caption: Key parameters influencing this compound yield.

Biosynthetic Pathway and Regulation

The complete biosynthetic gene cluster and specific signaling pathways for this compound (maltophilin) in Stenotrophomonas sp. SB-K88 have not been fully elucidated in the available scientific literature. However, it is known that the production of many secondary metabolites in Stenotrophomonas maltophilia is regulated by complex networks, including quorum sensing systems. The diffusible signal factor (DSF)-based quorum sensing system, in particular, is known to control various processes such as biofilm formation and the production of virulence factors, and it is plausible that it also plays a role in the regulation of this compound biosynthesis. Further research, including genome mining and transcriptomic studies, is required to identify the specific genes and regulatory elements involved in the production of this important antifungal compound.

References

Application Notes & Protocols: Downstream Processing and Purification of Xanthobaccin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the isolation, purification, and analysis of Xanthobaccin A, a potent antifungal macrolide antibiotic produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88.[1][2][3] The protocols detailed herein are compiled from established laboratory-scale and scale-up production procedures.

Quantitative Data Summary

The following tables summarize the reported production yield and antifungal efficacy of this compound.

Table 1: Production Yield of this compound

Fermentation Volume (L) Purified this compound Yield (mg) Reference

| 15 | 133 |[3][4] |

Table 2: In Vitro Antifungal Spectrum of this compound

Pathogen Species Common Disease Caused Concentration (µg/mL) Observed Effect Reference
Aphanomyces cochlioides Damping-off, Root rot 1.0 Marked suppression of growth [1][3]
Pythium ultimum Damping-off 1.0 Marked suppression of growth [1][3]
Rhizoctonia solani Damping-off, Root rot >1.0 Weak growth inhibition [1][3]

| Pythium vignae | Root rot | Not Specified | Highest sensitivity among tested pathogens |[1][3] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall workflow for the production and purification of this compound and its proposed mechanism of action.

cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_Purification Purification Fermentation Fermentation of Stenotrophomonas sp. SB-K88 CellRemoval Cell Removal (Centrifugation) Fermentation->CellRemoval Fermentation Broth Extraction Solid-Phase Extraction (Amberlite XAD-2 Resin) CellRemoval->Extraction Supernatant Concentration Concentration (Rotary Evaporation) Extraction->Concentration Methanol Eluate SilicaChrom Silica Gel Chromatography Concentration->SilicaChrom Concentrated Extract HPLC High-Performance Liquid Chromatography (HPLC) SilicaChrom->HPLC Semi-Pure Fractions PureXanA Pure this compound HPLC->PureXanA

Caption: Experimental workflow for this compound production and purification.

XanA This compound Target Interference with Sphingolipid Biosynthesis (Hypothesized) XanA->Target Disruption Disruption of Cell Wall & Membrane Integrity Target->Disruption Leakage Ion Leakage & Abnormal Cell Wall Thickening Disruption->Leakage Inhibition Fungal Growth Inhibition & Cell Death Leakage->Inhibition

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

This protocol describes the cultivation of Stenotrophomonas sp. strain SB-K88 for the production of this compound. Two scales are presented.

3.1.1 Materials and Media

  • Stenotrophomonas sp. strain SB-K88 culture[4]

  • Potato Semisynthetic (PS) Medium or Potato Dextrose Broth (PDB)[1][4]

  • Sterile baffled flasks (e.g., 500 mL)[4]

  • Shaking incubator[4]

  • Bioreactor (for large scale)[2]

  • Autoclave

  • Centrifuge and sterile centrifuge tubes[4]

3.1.2 Potato Semisynthetic (PS) Medium Composition (per 1 Liter) [4]

  • Potato Infusion: From 200 g of sliced, unpeeled potatoes boiled in 1 L of distilled water for 30 minutes. The broth is strained through cheesecloth.

  • Dextrose: 20 g

  • Distilled Water: to 1 L

3.1.3 Laboratory-Scale Fermentation Procedure (Flask Culture)

  • Medium Preparation : Prepare the PS medium and dispense 100 mL into 500 mL baffled flasks.[4][5]

  • Sterilization : Autoclave the flasks at 121°C for 15 minutes and allow to cool.[4]

  • Inoculation : Inoculate the sterile medium with a fresh culture of Stenotrophomonas sp. SB-K88.[4]

  • Incubation : Incubate the flasks at 25°C for 7 days with constant shaking at 100 rpm.[4][5]

3.1.4 Large-Scale Fermentation Procedure (Bioreactor) [2]

  • Setup and Sterilization : Calibrate pH and dissolved oxygen (DO) probes. Sterilize the bioreactor with the medium at 121°C for 30 minutes.

  • Initial Parameters : Set fermentation parameters to 25°C, pH 7.0 (controlled with 2M HCl and 2M NaOH), and DO at 30% (controlled by cascading agitation from 200-600 rpm and airflow from 0.5-1.5 vvm).

  • Fed-Batch Culture : After 24 hours, begin a sterile feed of a 50% glucose solution at a rate of 10 mL/h.

  • Monitoring : Monitor cell growth (OD600), glucose concentration, and this compound production via HPLC analysis of samples taken every 12 hours.

  • Duration : Continue fermentation for a total of 168 hours (7 days).

This protocol details the initial recovery of this compound from the fermentation broth.

3.2.1 Materials and Equipment

  • High-speed centrifuge

  • Amberlite XAD-2 resin[1][2][4]

  • Chromatography column

  • Methanol[1][2][4]

  • Deionized water[2]

  • Rotary evaporator[4]

3.2.2 Procedure

  • Cell Removal : Harvest the fermentation broth and centrifuge at 10,000 x g for 30 minutes to pellet the bacterial cells.[2][5]

  • Supernatant Collection : Carefully decant and collect the supernatant which contains the secreted this compound.[2][5]

  • Solid-Phase Extraction : Pass the collected supernatant through a column packed with Amberlite XAD-2 resin.[2][4]

  • Column Wash : Wash the column with two column volumes of deionized water to remove unbound impurities and polar compounds.[2]

  • Elution : Elute the adsorbed compounds, including this compound, from the resin using methanol.[1][2]

  • Concentration : Concentrate the methanolic eluate under vacuum using a rotary evaporator to obtain a crude extract.[4]

This protocol describes the multi-step purification of this compound from the crude extract using silica gel chromatography and HPLC.

3.3.1 Materials and Equipment

  • Silica gel (e.g., Wakogel C-200, FC-40)[5]

  • Chromatography columns[5]

  • Solvents: Chloroform, Methanol, Water[3][5]

  • Thin-Layer Chromatography (TLC) plates (Silica Gel 60 HPTLC)[3]

  • UV lamp (254 nm and 365 nm)[3][4]

  • Orcinol-sulfuric acid spray reagent[3]

  • High-Performance Liquid Chromatography (HPLC) system[1]

3.3.2 Procedure: Silica Gel Chromatography (Initial Fractionation)

  • Column Packing : Prepare a silica gel column (e.g., Wakogel C-200) and equilibrate with the initial mobile phase (e.g., 100% Chloroform).[5]

  • Loading : Load the concentrated crude extract onto the silica gel column.[4][5]

  • Stepwise Gradient Elution : Perform a stepwise gradient elution. An example solvent system is a Chloroform-Methanol gradient, followed by a Chloroform-Methanol-Water system for finer separation.[3][5] A reported successful elution uses 20% to 40% Methanol in Chloroform to obtain the active fractions.[5]

  • Fraction Collection : Collect fractions and monitor using TLC.

3.3.3 Procedure: Thin-Layer Chromatography (TLC) Monitoring

  • Spotting : Spot small aliquots of each collected fraction onto a TLC plate.[3]

  • Development : Develop the TLC plate using a mobile phase of Chloroform:Methanol:Water (65:25:4 v/v/v).[3][4]

  • Visualization : Visualize the separated compounds under a UV lamp. Xanthobaccins emit a characteristic whitish-blue fluorescence at 365 nm.[3] Alternatively, spray the plate with an orcinol-sulfuric acid reagent and heat at 120°C for 5 minutes.[3]

  • Pooling Fractions : Pool the fractions containing this compound based on the TLC profiles.[4]

3.3.4 Procedure: Final Purification (HPLC)

  • Concentration : Concentrate the pooled, semi-purified fractions containing this compound.[1]

  • HPLC Separation : Subject the concentrated sample to reverse-phase HPLC to isolate pure this compound.[1] The specific column, mobile phase, and gradient conditions should be optimized for the best resolution.

Stability and Storage

While specific stability data for this compound is not extensively published, general principles for antibiotic storage should be followed. Many antibiotics are sensitive to light, temperature, and pH.[6]

  • Storage : Purified this compound should ideally be stored as a dry powder or in a suitable solvent (e.g., methanol) at low temperatures (-20°C or below) in the dark to prevent degradation.[6][7]

  • Considerations : Exposure to light and elevated temperatures can lead to a loss of activity.[6][7] For long-term storage, freeze-drying with protective agents may enhance stability.[8] It is crucial to perform stability-indicating assays to determine the specific shelf-life under defined storage conditions.[6]

Proposed Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated. However, its structural similarity to the antibiotic maltophilin suggests a likely mode of action.[1][3] It is hypothesized that this compound disrupts the integrity of the fungal cell wall and membrane.[1] This may occur through interference with critical biosynthetic pathways, such as sphingolipid biosynthesis, which is essential for fungal cell wall construction and stability.[1] This disruption leads to abnormal cell wall thickening, loss of membrane integrity, ion leakage, and ultimately, fungal cell death.[1]

References

Application Notes and Protocols for Xanthobaccin A Extraction Using Amberlite™ XAD™-2 Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccin A is a potent antifungal macrolide produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88.[1][2] Its broad-spectrum activity against various plant pathogenic fungi makes it a promising candidate for the development of novel agrochemicals and therapeutic agents.[1][3] Structurally, this compound is a macrocyclic lactam, a class of compounds known for their diverse biological activities.[4] This document provides detailed application notes and experimental protocols for the efficient extraction and purification of this compound from bacterial fermentation broth using Amberlite™ XAD™-2, a nonionic, hydrophobic, crosslinked polystyrene copolymer resin.[5]

Amberlite™ XAD™-2 is particularly well-suited for the capture of hydrophobic molecules like this compound from aqueous solutions.[5][6] Its high surface area, macroreticular porosity, and polystyrene-divinylbenzene matrix facilitate the adsorption of organic compounds through van der Waals forces.[5][6] The adsorbed compounds can then be efficiently eluted using an appropriate organic solvent, enabling concentration and purification from the complex fermentation medium.[5]

Data Presentation

Table 1: Properties of Amberlite™ XAD™-2 Resin
PropertyValueReference
MatrixPolystyrene-Divinylbenzene[5]
PorosityMacroreticular[5]
Surface Area~300 m²/g[7]
Mean Pore Size~90 Å[7]
Particle Size20-60 mesh[5]
Shipped FormWhite insoluble beads[5]
Table 2: Fermentation and Yield of this compound
ParameterValueReference
Producing OrganismStenotrophomonas sp. strain SB-K88[8]
Fermentation MediumPotato Semisynthetic (PS) Medium[8]
Incubation Temperature25°C[8]
Incubation Time7 days[8]
Fermentation Volume15 L[8]
Final Yield of this compound 133 mg [8]
Table 3: Antifungal Spectrum of this compound
Fungal PathogenCommon DiseaseConcentration (µg/mL)Observed EffectReference
Pythium ultimumDamping-off1.0Marked suppression of growth[1]
Aphanomyces cochlioidesDamping-off, Root rot1.0Marked suppression of growth[1]
Rhizoctonia solaniDamping-off, Root rot>1.0Weak growth inhibition[1]
Pythium vignaeRoot rotNot specifiedHighest sensitivity among tested pathogens[1]

Experimental Protocols

Protocol 1: Fermentation of Stenotrophomonas sp. strain SB-K88 for this compound Production

This protocol details the cultivation of Stenotrophomonas sp. strain SB-K88 to produce this compound.

1.1. Materials and Equipment:

  • Stenotrophomonas sp. strain SB-K88 culture

  • Potato Semisynthetic (PS) Medium

  • Sterile 500 mL baffled flasks

  • Shaking incubator

  • Autoclave

  • Centrifuge and sterile centrifuge tubes

1.2. Potato Semisynthetic (PS) Medium Composition (per 1 Liter):

  • Potato Infusion (from 200 g of potatoes)

  • Dextrose: 20 g

  • Distilled Water: 1 L

To prepare the potato infusion, boil 200 g of sliced, unpeeled potatoes in 1 L of distilled water for 30 minutes. Strain the broth through cheesecloth to remove potato solids.[8]

1.3. Fermentation Procedure:

  • Prepare the PS medium and dispense 100 mL into each 500 mL baffled flask.[8]

  • Sterilize the flasks by autoclaving at 121°C for 15 minutes.[8]

  • Allow the medium to cool to room temperature.

  • Inoculate each flask with a fresh culture of Stenotrophomonas sp. strain SB-K88.[8]

  • Incubate the flasks at 25°C for 7 days with constant shaking at 100 rpm.[8]

Protocol 2: Extraction of this compound using Amberlite™ XAD™-2 Resin

This protocol describes the solid-phase extraction of this compound from the fermentation broth.

2.1. Materials and Equipment:

  • Fermentation broth from Protocol 1

  • Amberlite™ XAD™-2 resin

  • Chromatography column

  • Methanol (reagent grade)

  • Distilled water

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chloroform-methanol solvent system

  • Thin-Layer Chromatography (TLC) plates and developing chamber

2.2. Extraction and Purification Procedure:

  • Harvesting: After 7 days of incubation, harvest the culture fluid by centrifugation at 10,000 x g for 30 minutes to remove bacterial cells.[8]

  • Resin Preparation: Prepare a slurry of Amberlite™ XAD™-2 resin in distilled water and pour it into a chromatography column. Allow the resin to settle and wash the packed column with several column volumes of distilled water.

  • Solid-Phase Extraction:

    • Pass the supernatant from step 1 through the packed Amberlite™ XAD™-2 column at a slow flow rate.[8]

    • After loading the entire supernatant, wash the column with distilled water to remove unbound impurities such as salts and polar molecules.[8]

    • Elute the adsorbed compounds, including this compound, with methanol.[8]

  • Concentration: Concentrate the methanolic eluate under vacuum using a rotary evaporator to obtain a crude extract.[8]

  • Silica Gel Chromatography (Initial Fractionation):

    • Load the concentrated crude extract onto a silica gel column.[8]

    • Perform a stepwise gradient elution with a chloroform-methanol solvent system to separate the compounds based on polarity.[8]

  • TLC Monitoring: Monitor the fractions collected from the silica gel column using TLC to identify the fractions containing this compound.[8]

  • Further Purification: Pool the fractions containing this compound and subject them to further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure compound.[8]

Mandatory Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of Stenotrophomonas sp. in PS Medium incubation Incubation (7 days, 25°C, 100 rpm) inoculation->incubation centrifugation Centrifugation (10,000 x g) incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant xad2_loading Load Supernatant onto Amberlite™ XAD™-2 Column supernatant->xad2_loading water_wash Wash with Water xad2_loading->water_wash methanol_elution Elute with Methanol water_wash->methanol_elution concentration Concentrate Eluate methanol_elution->concentration silica_gel Silica Gel Chromatography concentration->silica_gel tlc_monitoring TLC Monitoring silica_gel->tlc_monitoring hplc HPLC Purification tlc_monitoring->hplc pure_xanthobaccin_a Pure this compound hplc->pure_xanthobaccin_a

Caption: Experimental workflow for the production and purification of this compound.

signaling_pathway cluster_pathway Proposed Mechanism of Action of this compound cluster_sphingolipid Fungal Sphingolipid Biosynthesis cluster_effects Downstream Effects xanthobaccin_a This compound xanthobaccin_a->inhibition serine_palmitoyl_coa Serine + Palmitoyl-CoA ketosphinganine 3-Ketosphinganine serine_palmitoyl_coa->ketosphinganine SPT dihydrosphingosine Dihydrosphingosine ketosphinganine->dihydrosphingosine Reductase dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide Ceramide Synthase phytoceramide Phytoceramide dihydroceramide->phytoceramide complex_sphingolipids Complex Sphingolipids (e.g., Glucosylceramide, Inositol Phosphorylceramide) phytoceramide->complex_sphingolipids cell_wall_disruption Disruption of Cell Wall Integrity membrane_instability Loss of Cell Membrane Integrity cell_wall_disruption->membrane_instability ion_leakage Ion Leakage membrane_instability->ion_leakage fungal_death Fungal Cell Death ion_leakage->fungal_death

Caption: Proposed signaling pathway for the antifungal action of this compound.

References

Application Notes and Protocols for the HPLC-MS Quantification of Xanthobaccin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccin A is a polycyclic tetramate macrolactam (PTM) antibiotic produced by the bacterium Stenotrophomonas sp. strain SB-K88.[1][2] It exhibits significant antifungal properties, particularly against plant pathogenic fungi, making it a compound of interest for agricultural and pharmaceutical applications.[1][2][3] Accurate and sensitive quantification of this compound in various matrices, such as bacterial fermentation broths and environmental samples, is crucial for research, development, and quality control. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Chemical Structure

This compound is a macrocyclic lactam with a unique 5,5,6-tricyclic skeleton and a tetramic acid moiety, which acts as a putative chromophore.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the production and antifungal activity of this compound. It is important to note that much of the existing quantitative data has been generated using HPLC with UV detection; however, the principles are adaptable to the more sensitive and specific HPLC-MS methodology.

Table 1: Production of this compound from Stenotrophomonas sp. SB-K88

ParameterValueReference
Production StrainStenotrophomonas sp. strain SB-K88[1]
Culture MediumPotato Semisynthetic (PS) Medium[1]
Fermentation Time7 days[1]
Yield from Culture Fluid3 µg per plant in rhizosphere[1][2]

Table 2: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

PathogenMIC (µg/mL)Reference
Aphanomyces cochlioides0.05[1]
Pythium ultimum0.05[1]
Rhizoctonia solani>20[1]
Pythium vignae<0.01[1]

Experimental Protocols

Production and Extraction of this compound

This protocol describes the laboratory-scale production and extraction of this compound from Stenotrophomonas sp. strain SB-K88, adapted from established methods.[1]

1.1. Materials

  • Stenotrophomonas sp. strain SB-K88

  • Potato Semisynthetic (PS) Medium

  • Shaking incubator

  • Centrifuge

  • Amberlite XAD-2 resin

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Rotary evaporator

1.2. Procedure

  • Fermentation: Inoculate Stenotrophomonas sp. strain SB-K88 into PS medium and incubate at 25°C for 7 days with shaking at 100 rpm.[1]

  • Harvesting: Centrifuge the culture broth at 10,000 x g for 30 minutes to pellet the bacterial cells.[1]

  • Solid-Phase Extraction (SPE): Pass the supernatant through a column packed with Amberlite XAD-2 resin. Wash the column with water to remove polar impurities. Elute this compound with methanol.[1]

  • Liquid-Liquid Extraction (for cleaner samples for MS): Alternatively, for smaller scale or cleaner samples, the supernatant can be extracted with an equal volume of ethyl acetate. The organic phase is then collected.

  • Concentration: Concentrate the methanolic eluate or the ethyl acetate extract to dryness using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC-MS analysis, such as a methanol/water mixture.

HPLC-MS Method for Quantification of this compound

This section outlines the parameters for developing a robust HPLC-MS method for the quantification of this compound. As no validated HPLC-MS method is currently published, this protocol is based on a combination of the existing HPLC-UV method for this compound and common practices for the analysis of similar polycyclic tetramate macrolactams.

2.1. Suggested HPLC Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step. A good starting point would be 10% B to 95% B over 10 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. Suggested Mass Spectrometry Parameters

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive and Negative (initial development should test both)
Scan Mode Full Scan (for initial identification) and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimize for the specific instrument.

2.3. Method Development for SRM/MRM

  • Determine the Precursor Ion: Infuse a purified standard of this compound into the mass spectrometer or perform a full scan analysis of an extracted sample. The molecular weight of this compound is C29H40N2O6, which is approximately 512.29 g/mol . In positive mode, look for the [M+H]+ adduct at m/z 513.3. In negative mode, look for the [M-H]- adduct at m/z 511.3.

  • Identify Product Ions: Perform a product ion scan on the selected precursor ion to identify stable and intense fragment ions.

  • Optimize Collision Energy: For the most intense and stable product ions, optimize the collision energy to maximize their signal.

  • Establish MRM Transitions: Select at least two MRM transitions for each analyte (one for quantification and one for confirmation) to ensure specificity.

2.4. Calibration and Quantification

  • Prepare a series of calibration standards of purified this compound in a solvent that mimics the final sample matrix.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Analyze the unknown samples and determine the concentration of this compound by interpolating the peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_production Production cluster_extraction Extraction cluster_analysis Analysis Fermentation of S. sp. SB-K88 Fermentation of S. sp. SB-K88 Centrifugation Centrifugation Fermentation of S. sp. SB-K88->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Supernatant Collection->Solid-Phase Extraction (SPE) SPE SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC-MS Analysis HPLC-MS Analysis Reconstitution->HPLC-MS Analysis Quantification Quantification HPLC-MS Analysis->Quantification hplc_ms_quantification_logic cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data_analysis Data Analysis Extracted this compound Sample Extracted this compound Sample Injection Injection Extracted this compound Sample->Injection C18 Reverse-Phase Column C18 Reverse-Phase Column Injection->C18 Reverse-Phase Column Gradient Elution Elution of this compound Elution of this compound C18 Reverse-Phase Column->Elution of this compound Electrospray Ionization (ESI) Electrospray Ionization (ESI) Elution of this compound->Electrospray Ionization (ESI) Precursor Ion Selection (m/z) Precursor Ion Selection (m/z) Electrospray Ionization (ESI)->Precursor Ion Selection (m/z) Collision-Induced Dissociation (CID) Collision-Induced Dissociation (CID) Precursor Ion Selection (m/z)->Collision-Induced Dissociation (CID) CID CID Product Ion Detection (MRM) Product Ion Detection (MRM) CID->Product Ion Detection (MRM) Peak Integration Peak Integration Product Ion Detection (MRM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Determination Concentration Determination Calibration Curve->Concentration Determination

References

Application Notes and Protocols for the Structural Analysis of Xanthobaccin A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccin A is a polycyclic tetramate macrolactam (PTM) produced by the bacterium Stenotrophomonas sp. strain SB-K88.[1][2] This natural product has garnered significant interest due to its potent antifungal and anti-tuberculosis activities.[2] Elucidating the complex three-dimensional structure of this compound is crucial for understanding its mechanism of action and for guiding synthetic efforts in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structural determination of novel natural products like this compound in solution.[3]

This document provides detailed application notes and experimental protocols for the structural analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆). This quantitative data is essential for the complete structural assignment of the molecule.

Table 1: ¹H NMR Chemical Shift Data of this compound (in DMSO-d₆)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
35.31m
57.15d11.5
62.45m
74.25m
8a1.80m
8b1.65m
9a1.95m
9b1.50m
115.15dd11.5, 9.5
125.35m
134.95d9.0
153.65m
16a1.75m
16b1.40m
173.85m
180.98d6.5
191.60m
200.76d6.5
213.95m
221.15d6.0
241.90m
250.90d6.7
260.85d6.7

Table 2: ¹³C NMR Chemical Shift Data of this compound (in DMSO-d₆)

PositionChemical Shift (δ) ppmCarbon Type
1170.5C
2141.6C
3132.6CH
4105.2C
5142.1CH
640.5CH
779.0CH
832.5CH₂
928.5CH₂
1045.1C
11124.5CH
12132.0CH
13125.9CH
1483.0C
1575.9CH
1638.2CH₂
1772.0CH
1819.5CH₃
1935.1CH
2020.1CH₃
2178.9CH
2218.8CH₃
23168.2C
2442.3CH
2522.1CH₃
2621.9CH₃

Experimental Protocols

This section outlines the detailed methodologies for the isolation, purification, and subsequent NMR analysis of this compound.

Isolation and Purification of this compound

A detailed protocol for the laboratory-scale production and purification of this compound is essential for obtaining a sample of sufficient purity for NMR analysis.

3.1.1. Fermentation

  • Culture Medium: Prepare a Potato Semisynthetic (PS) medium.

  • Inoculation: Inoculate the sterile PS medium with a fresh culture of Stenotrophomonas sp. strain SB-K88.

  • Incubation: Incubate the culture at 25°C for 7 days with constant shaking.

3.1.2. Extraction

  • Centrifugation: Separate the bacterial cells from the culture broth by centrifugation.

  • Solid-Phase Extraction: Pass the supernatant through an Amberlite XAD-2 resin column.

  • Elution: Wash the column with water to remove impurities, then elute this compound with methanol.

  • Concentration: Concentrate the methanolic eluate under reduced pressure.

3.1.3. Purification

  • Silica Gel Chromatography: Fractionate the concentrated extract using a silica gel column with a chloroform-methanol gradient.

  • Thin-Layer Chromatography (TLC): Monitor the fractions for the presence of this compound.

  • Final Purification: If necessary, perform further rounds of silica gel chromatography or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

  • Sample Quantity: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 10-20 mg for ¹³C and 2D NMR experiments.

  • Solvent: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.96% D).

  • Dissolution: Gently vortex the sample to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following NMR experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

3.3.1. 1D NMR Experiments

  • ¹H NMR (Proton): This experiment provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR (Carbon): This experiment identifies all unique carbon atoms in the molecule.

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative.

3.3.2. 2D NMR Experiments

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other through bonds (typically 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the stereochemistry and three-dimensional conformation of the molecule.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phasing and Baseline Correction: Manually or automatically phase the spectra and correct the baseline for accurate integration and peak picking.

  • Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm for ¹H and the solvent peak for ¹³C, DMSO-d₆ at 39.52 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick all peaks in both 1D and 2D spectra.

  • Structural Elucidation: Systematically analyze the 1D and 2D NMR data to piece together the molecular structure. Start by identifying spin systems from the COSY spectrum, assign carbons using the HSQC spectrum, and connect the fragments using the HMBC correlations. Finally, use NOESY/ROESY data to determine the relative stereochemistry.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural analysis of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Fermentation Fermentation of Stenotrophomonas sp. Extraction Extraction of Crude Product Fermentation->Extraction Purification Purification of This compound Extraction->Purification NMR_Sample NMR Sample Preparation (DMSO-d6) Purification->NMR_Sample OneD_NMR 1D NMR Experiments (1H, 13C, DEPT) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) NMR_Sample->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Experimental workflow for the structural analysis of this compound.

nmr_analysis_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Structural Interpretation H1 1H NMR (Proton Environments & Multiplicity) SpinSystems Identify Spin Systems H1->SpinSystems C13 13C NMR (Carbon Environments) CH_Assignment Assign Protons to Carbons C13->CH_Assignment DEPT DEPT-135 (CH, CH2, CH3 Multiplicity) DEPT->CH_Assignment COSY COSY (1H-1H Connectivity) COSY->SpinSystems HSQC HSQC (1H-13C Direct Correlation) HSQC->CH_Assignment HMBC HMBC (1H-13C Long-Range Correlation) Connectivity Establish Connectivity of Fragments HMBC->Connectivity NOESY NOESY/ROESY (Through-Space Correlations) Stereochem Determine Relative Stereochemistry NOESY->Stereochem SpinSystems->Connectivity CH_Assignment->Connectivity Connectivity->Stereochem FinalStructure Final Structure of this compound Stereochem->FinalStructure

Caption: Logical relationships in NMR-based structural elucidation.

References

Application Notes and Protocols for the Development of a Stable Xanthobaccin A Formulation for Agricultural Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccin A, a potent antifungal macrocyclic lactam produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88, has demonstrated significant potential as a biocontrol agent against various plant pathogenic fungi.[1] Its primary mechanism of action involves the specific inhibition of the vacuolar H+-ATPase (V-ATPase) in fungal cells, leading to a disruption of cellular pH homeostasis and ultimately, cell death.[1] The development of a stable and effective formulation of this compound is a critical step towards its successful application in agriculture for the management of fungal diseases, such as damping-off disease in sugar beets.[1][2]

These application notes provide a comprehensive guide for researchers and formulation scientists on developing a stable agricultural formulation of this compound. The following sections detail the essential protocols for formulation development, stability testing, and quantification of the active ingredient.

Formulation Development of this compound

The goal of formulation is to create a product that is easy to handle, apply, and store, while ensuring the stability and efficacy of the active ingredient, this compound. Based on formulations of structurally similar macrocyclic lactam antibiotics like spinosad, suspension concentrates (SC) and water-dispersible granules (WG) are recommended as starting points.[3][4]

Key Formulation Components

A successful formulation will consist of the active ingredient, a carrier, and various adjuvants to improve stability and performance.

ComponentFunctionExamples
Active Ingredient This compoundPurified crystalline or amorphous solid
Carrier (Solid) Provides bulk, aids in delivery, and protects the active ingredient.Kaolin clay, bentonite, diatomaceous earth, talc, lignite, vermiculite.[5][6]
Carrier (Liquid) For suspension concentrates.Water, vegetable oils.
Wetting Agents Allows the formulation to be readily mixed with water.Lignosulfonates, organosilicones.
Dispersing Agents Prevents agglomeration of particles in the spray tank.Polymeric dispersants, naphthalene sulfonates.
Stabilizers Protects this compound from degradation.Antioxidants (e.g., BHT), UV protectants (e.g., carbon black, titanium dioxide).
Anti-foaming Agents Prevents foaming during mixing and application.Silicone-based anti-foaming agents.[7]
Thickeners (for SC) Prevents settling of solid particles during storage.Xanthan gum.
Experimental Workflow for Formulation Development

The following diagram illustrates a typical workflow for developing a this compound formulation.

formulation_workflow cluster_prep Preparation cluster_formulation Formulation cluster_testing Testing & Optimization xantho_prep This compound Purification & Characterization carrier_select Carrier & Adjuvant Screening xantho_prep->carrier_select Input sc_form Suspension Concentrate (SC) Formulation carrier_select->sc_form Selected Components wg_form Water-Dispersible Granule (WG) Formulation carrier_select->wg_form Selected Components stability Stability Testing (Accelerated & Long-term) sc_form->stability wg_form->stability efficacy Bio-efficacy Assays stability->efficacy optimization Formulation Optimization efficacy->optimization optimization->sc_form Refinement optimization->wg_form Refinement

Figure 1: Experimental workflow for this compound formulation development.

Protocols for Formulation Preparation

Protocol for Suspension Concentrate (SC) Formulation
  • Preparation of the Aqueous Phase:

    • To a mixing vessel, add water, a wetting agent (e.g., 2% w/v), a dispersing agent (e.g., 3% w/v), and an anti-foaming agent (e.g., 0.5% w/v).

    • Mix until all components are fully dissolved.

  • Milling of this compound:

    • In a separate vessel, add the purified this compound powder to a portion of the aqueous phase to form a slurry.

    • Mill the slurry using a bead mill to achieve a particle size of less than 5 µm. This is crucial for preventing settling and ensuring good suspensibility.

  • Final Formulation:

    • Combine the milled slurry with the remaining aqueous phase.

    • Add a thickener (e.g., xanthan gum, 0.2% w/v) and a stabilizer (e.g., antioxidant, 0.1% w/v) and mix thoroughly until a homogenous suspension is obtained.

    • Adjust the final concentration of this compound to the desired level (e.g., 100 g/L).

Protocol for Water-Dispersible Granule (WG) Formulation
  • Dry Mixing:

    • In a blender, combine the purified this compound powder with the selected solid carrier (e.g., kaolin clay), a wetting agent, and a dispersing agent.

    • Mix until a homogenous powder is obtained.

  • Granulation:

    • Slowly add water to the powder mixture while continuously mixing to form damp granules.

    • Pass the damp granules through an extruder to form uniform-sized granules.

  • Drying:

    • Dry the granules in a fluid bed dryer until the moisture content is below 2%.

  • Sieving:

    • Sieve the dried granules to obtain the desired particle size range (e.g., 0.2-2 mm).

Stability Testing of this compound Formulations

Accelerated Stability Study

This study is designed to predict the long-term stability of the formulation in a shorter period.

ParameterConditionDuration
Temperature 54 ± 2 °C14 days
Packaging Commercial-intent packaging14 days

Protocol:

  • Prepare triplicate samples of the this compound formulation in the intended commercial packaging.

  • Store the samples in a temperature-controlled oven at 54 ± 2 °C for 14 days.

  • At 0, 7, and 14 days, remove samples and analyze for the concentration of this compound using the HPLC method described in Section 5.

  • Also, evaluate the physical properties of the formulation (e.g., suspensibility for SC, dispersibility for WG, pH).

Long-Term Stability Study

This study evaluates the stability of the formulation under recommended storage conditions.

ParameterConditionDuration
Temperature 25 ± 2 °C24 months
Relative Humidity 60 ± 5%24 months

Protocol:

  • Prepare triplicate samples of the this compound formulation in the intended commercial packaging.

  • Store the samples under controlled temperature and humidity conditions.

  • Analyze the samples for this compound concentration and physical properties at 0, 3, 6, 9, 12, 18, and 24 months.

Photostability Study

Given that many macrocyclic lactams are susceptible to photodegradation, this study is crucial.

Protocol:

  • Prepare a solution of this compound in a solvent transparent to UV radiation (e.g., acetonitrile/water).

  • Expose the solution to a controlled light source that mimics natural sunlight (e.g., Xenon lamp) for a defined period.

  • At regular intervals, withdraw aliquots and analyze for the concentration of this compound using HPLC.

  • A control sample should be kept in the dark at the same temperature.

  • The degradation rate and half-life can be calculated from the data.

Signaling Pathway of this compound in Fungal Cells

This compound's primary target is the V-ATPase, a proton pump essential for maintaining pH homeostasis in fungal vacuoles. Inhibition of V-ATPase triggers a cascade of downstream events that ultimately lead to fungal cell death. Understanding this pathway is crucial for optimizing the efficacy of this compound and for developing strategies to overcome potential resistance.

signaling_pathway cluster_membrane Vacuolar Membrane cluster_effects Downstream Cellular Effects v_atpase V-ATPase ph_disruption Disruption of Vacuolar pH Homeostasis v_atpase->ph_disruption Leads to xantho This compound xantho->v_atpase Inhibits nutrient_impairment Impaired Nutrient Storage & Ion Sequestration ph_disruption->nutrient_impairment autophagy_inhibition Inhibition of Autophagy ph_disruption->autophagy_inhibition stress_response Compromised Stress Response ph_disruption->stress_response cell_death Fungal Cell Death nutrient_impairment->cell_death autophagy_inhibition->cell_death stress_response->cell_death

Figure 2: Signaling pathway of this compound in fungal cells.

Inhibition of V-ATPase by this compound leads to an increase in vacuolar pH, which in turn disrupts the proton gradient necessary for nutrient and ion transport into the vacuole. This impairment of nutrient storage and ion sequestration, coupled with the inhibition of autophagy and a compromised stress response, culminates in fungal cell death.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

An accurate and reliable analytical method is essential for quantifying this compound in formulations and during stability studies. The following HPLC method is proposed based on methods used for other macrolide antibiotics.[5][10][11]

HPLC System and Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 238 nm (based on the tetramic acid chromophore)
Column Temperature 30 °C
Run Time 10 minutes
Preparation of Standards and Samples
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of purified this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve.

  • Sample Preparation (from formulation):

    • Accurately weigh an amount of the formulation equivalent to approximately 10 mg of this compound.

    • Disperse the sample in a known volume of acetonitrile and sonicate for 15 minutes to extract the active ingredient.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Dilute the filtered extract with the mobile phase to a concentration within the range of the calibration curve.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • The percentage of this compound in the formulation can be calculated using the following formula:

    % this compound = (C x V x D) / (W x 10)

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • V = Initial volume of solvent used for extraction (mL)

    • D = Dilution factor

    • W = Weight of the formulation sample (mg)

Conclusion

The development of a stable and effective agricultural formulation of this compound is a multifaceted process that requires careful consideration of the active ingredient's properties, selection of appropriate carriers and adjuvants, and rigorous stability testing. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to advance the development of this compound as a promising new biofungicide. By following these methodologies, it is possible to create a commercially viable product that can contribute to sustainable agriculture and effective disease management.

References

Application Notes and Protocols: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination of Xanthobaccin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccin A is a macrocyclic lactam antibiotic with a unique 5,5,6-tricyclic skeleton, originally isolated from the rhizobacterium Stenotrophomonas sp. strain SB-K88.[1][2] This natural product has demonstrated significant antifungal activity against a variety of plant pathogens, suggesting its potential as a lead compound for the development of novel antimicrobial agents.[1][2] The minimum inhibitory concentration (MIC) is a fundamental parameter used to evaluate the in vitro potency of an antimicrobial agent.[3] It is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specified incubation period.[4] The broth microdilution assay is a standardized and widely used method for determining the MIC of antimicrobial agents and is amenable to the screening of natural products.[4][5]

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method. The protocol is designed to be adaptable for screening against various microorganisms, including bacteria and fungi, and addresses the challenges associated with the poor aqueous solubility of this compound.

Principle of the Assay

The broth microdilution assay involves challenging a standardized suspension of a test microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate, which allows for the simultaneous testing of multiple concentrations and compounds.[4] After incubation under appropriate conditions, the presence or absence of microbial growth is determined visually or spectrophotometrically.[6] The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth.[4]

Materials and Reagents

Equipment
  • Laminar flow hood or biological safety cabinet

  • Incubator (temperature and humidity controlled)

  • Microplate reader (optional, for spectrophotometric reading)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile reagent reservoirs

Reagents and Consumables
  • This compound (purity >98%)[7]

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 medium for fungi

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Test microorganism strains (e.g., bacteria, fungi)

  • Quality control (QC) microorganism strains[8]

  • Growth media for inoculum preparation (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • 0.5 McFarland turbidity standard

  • (Optional) Resazurin or other viability indicators

Experimental Protocols

Preparation of this compound Stock Solution

This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[9] DMSO is a commonly used solvent for preparing stock solutions of hydrophobic compounds for antimicrobial susceptibility testing.

  • Aseptically prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Ensure complete dissolution by vortexing.

  • Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Inoculum
  • From a fresh culture (18-24 hours for bacteria, 24-72 hours for fungi) on an appropriate agar medium, select 3-5 isolated colonies.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized suspension in the appropriate test broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Procedure
  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard 100 µL from the last well.

  • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.

  • Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

  • If using DMSO, ensure the final concentration in the wells does not exceed a level that affects microbial growth (typically ≤1%). A solvent toxicity control should be included.

  • Seal the plate and incubate under appropriate conditions (see Table 2).

Interpretation of Results
  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[4]

  • Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the growth control.

  • For assays using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.

Data Presentation

Table 1: Quantitative Data for this compound Antifungal Activity

Pathogen SpeciesCommon Disease CausedSubstrateThis compound Concentration (µg/mL)Observed Effect
Pythium ultimumDamping-offPotato Dextrose Agar (PDA)1.0Marked suppression of growth
Aphanomyces cochlioidesDamping-off, Root rotPDA1.0Marked suppression of growth
Rhizoctonia solaniDamping-off, Root rotPDA>1.0Weak growth inhibition
Pythium vignaeRoot rotNot specifiedNot specifiedHighest sensitivity among tested pathogens

Data is primarily based on agar-based assays and indicates strong antifungal properties.[2]

Table 2: Recommended Incubation Conditions and Quality Control Strains

Microorganism TypeTest MediumIncubation TemperatureIncubation TimeRecommended QC Strains
Gram-positive BacteriaCAMHB35 ± 2°C16-20 hoursStaphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212
Gram-negative BacteriaCAMHB35 ± 2°C16-20 hoursEscherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853
YeastsRPMI-164035 ± 2°C24-48 hoursCandida albicans ATCC 90028
MoldsRPMI-164035 ± 2°C48-72 hoursAspergillus fumigatus ATCC 204305

Note: The antibacterial activity of this compound is not well-established; the listed bacterial QC strains are standard for general antibacterial susceptibility testing.[8]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis stock Prepare this compound Stock Solution (in DMSO) dilution Perform 2-fold Serial Dilution of this compound in Broth stock->dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial/Fungal Suspension inoculum->add_inoculum dilution->add_inoculum controls Include Growth, Sterility, and Solvent Controls add_inoculum->controls incubation Incubate Plate under Appropriate Conditions controls->incubation readout Read Results Visually or Spectrophotometrically incubation->readout mic_det Determine MIC Value (Lowest concentration with no growth) readout->mic_det

Caption: Workflow for this compound MIC determination.

Signaling_Pathway Xanthobaccin_A This compound Cell_Wall Fungal Cell Wall Synthesis (e.g., Sphingolipid Biosynthesis) Xanthobaccin_A->Cell_Wall Inhibits Membrane Membrane Integrity Xanthobaccin_A->Membrane Disrupts Cell_Wall->Membrane Maintains Growth Fungal Growth Membrane->Growth Enables Membrane->Growth Inhibited

Caption: Hypothesized mechanism of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No growth in growth control wellInoculum viability issue or incorrect mediaUse a fresh culture for inoculum preparation. Verify the correct growth medium is used.
Growth in sterility control wellContamination of broth or plateUse aseptic technique throughout. Ensure all reagents and materials are sterile.
Precipitate formation in wellsPoor solubility of this compoundEnsure the final DMSO concentration is not causing precipitation. Consider alternative solvents or solubility enhancers, validating their lack of antimicrobial activity.
Inconsistent results between replicatesPipetting errors or improper mixingEnsure accurate pipetting and proper mixing at each dilution step.
MIC of QC strain is out of rangeProcedural error (e.g., inoculum density, incubation)Review and adhere strictly to the protocol. Re-standardize the inoculum and verify incubation conditions.

Conclusion

The broth microdilution assay is a robust and reproducible method for determining the MIC of this compound. Due to its poor water solubility, careful preparation of the stock solution in an appropriate solvent like DMSO is critical. While this compound has demonstrated potent antifungal activity, its efficacy against clinically relevant bacteria is an area that warrants further investigation. This protocol provides a standardized framework for such evaluations, enabling researchers to accurately assess the antimicrobial potential of this promising natural product.

References

Application Note: Scaling Up Xanthobaccin A Fermentation for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Xanthobaccin A, a potent antifungal macrocyclic lactam, was first isolated from Stenotrophomonas sp. strain SB-K88 and later found to be produced by various Lysobacter species.[1][2] Its unique 5,5,6-tricyclic skeleton and tetramic acid moiety contribute to its significant bioactivity, making it a promising candidate for development as an agricultural fungicide or therapeutic agent.[2] The transition from laboratory-scale discovery to pilot-scale production is a critical step in evaluating the commercial viability of any bioactive compound. This document provides a comprehensive guide for scaling up the fermentation of this compound from a 10 L lab-scale process to a 200 L pilot-scale process, focusing on maintaining productivity and product quality.

The producing organism for this protocol is Lysobacter enzymogenes, a gram-negative soil bacterium known for producing a variety of lytic enzymes and antibiotics.[3][4]

2. Experimental Protocols

2.1. Strain Maintenance and Inoculum Development

A robust and consistent inoculum train is fundamental to reproducible fermentations.

  • Master Cell Bank (MCB): Lysobacter enzymogenes is maintained as a frozen glycerol stock at -80°C.

  • Working Cell Bank (WCB): A vial from the MCB is used to inoculate Luria-Bertani (LB) agar plates. Single colonies are then used to create liquid cultures for the WCB.

  • Protocol 1: Inoculum Development

    • Aseptically transfer a single colony of L. enzymogenes from an LB agar plate to a 250 mL flask containing 50 mL of LB broth.

    • Incubate at 28°C with shaking at 180 rpm for 24 hours. This serves as the pre-seed culture.[5]

    • Transfer the pre-seed culture (2% v/v) into a 2 L flask containing 1 L of SGC medium (see Table 1 for composition).[5]

    • Incubate the seed culture at 28°C, 180 rpm for 12 hours, or until the optical density at 600 nm (OD₆₀₀) reaches 4.0-5.0. This culture is used to inoculate the main fermenter.[5]

2.2. Fermentation Media

The composition of the fermentation medium is critical for cell growth and secondary metabolite production.[6][7]

Table 1: Fermentation Media Composition
Component Concentration (g/L)
Seed Culture Medium (SGC)
Soybean Flour8.00
Glucose7.89
Calcium Chloride (CaCl₂)0.72 (as Ca²⁺ ion source)
Production Medium
Peptone5.0
Glucose4.73
Magnesium Sulfate (MgSO₄·7H₂O)2.33
Dipotassium Phosphate (K₂HPO₄)2.21
Initial pH for both media is adjusted to 7.0 before sterilization.Reference:[5][6]

2.3. Lab-Scale Fermentation Protocol (10 L)

This protocol establishes the baseline performance for this compound production.

  • Equipment: 15 L stirred-tank bioreactor.

  • Protocol 2: Lab-Scale Fermentation

    • Prepare 9 L of production medium in the bioreactor and sterilize in place.

    • Aseptically inoculate with 1 L of the seed culture (10% v/v).

    • Set initial fermentation parameters as listed in Table 2.

    • Monitor pH, dissolved oxygen (DO), and glucose concentration throughout the fermentation.

    • Maintain pH at 7.0 using automated addition of 2M HCl and 2M NaOH.

    • Control foaming with the addition of a suitable antifoaming agent as needed.

    • Take samples aseptically every 12 hours for analysis of biomass (OD₆₀₀) and this compound concentration.

    • The typical fermentation duration is 60-72 hours.[6][8]

2.4. Pilot-Scale Fermentation Protocol (200 L)

Scaling up requires adjusting physical parameters to maintain a consistent environment for the microorganisms.[9]

  • Equipment: 250 L stirred-tank bioreactor.

  • Protocol 3: Pilot-Scale Fermentation

    • Prepare 180 L of production medium and sterilize.

    • Inoculate with 20 L of seed culture (10% v/v).

    • Set initial parameters based on scale-up principles (see Table 2). The key is to maintain a similar Power per unit Volume (P/V) and superficial gas velocity to achieve a comparable oxygen transfer rate (kLa).[9]

    • Implement the same monitoring and control strategies as the lab scale. Note that mixing times will be longer, and thermal gradients may be more pronounced.[9]

    • Harvest the batch when this compound concentration reaches its peak, typically after 60-72 hours.

3. Data Presentation: Lab vs. Pilot Scale

Maintaining key process parameters is essential for a successful scale-up.

Table 2: Comparison of Fermentation Parameters
Parameter Lab Scale (10 L) Pilot Scale (200 L)
Working Volume 10 L200 L
Temperature 28°C28°C ± 0.5°C
Initial pH 7.07.0
Agitation Speed 500 rpm150 rpm (Tip Speed Maintained)
Aeration Rate 1.0 vvm0.8 vvm
Dissolved Oxygen (DO) Controlled at >30% saturationControlled at >30% saturation
Inoculum Size 10% (v/v)10% (v/v)
Fermentation Time ~60 hours~60 hours
Reference:[6][8][9]
Table 3: Representative Performance Data
Metric Lab Scale (10 L) Pilot Scale (200 L)
Peak Biomass (OD₆₀₀) 12.511.8
Final this compound Titer (mg/L) 150135
Productivity (mg/L/h) 2.52.25
Glucose Consumption (%) 95%92%
Note: A 10-20% drop in productivity upon initial scale-up is common and can be optimized in subsequent runs.

4. Downstream Processing and Analysis

4.1. Extraction of this compound

This compound is an extracellular secondary metabolite. The downstream process begins with separating the biomass from the culture broth.[10][11]

  • Protocol 4: Product Extraction and Purification

    • Clarification: Remove bacterial cells from the fermentation broth via centrifugation (e.g., 10,000 x g for 20 min) or microfiltration.[10][11]

    • Adsorption: Pass the clarified supernatant through a column packed with XAD-2 or a similar hydrophobic adsorption resin.[2]

    • Elution: Wash the resin with water to remove salts and polar impurities. Elute the bound this compound with methanol (MeOH).[2]

    • Concentration: Concentrate the methanolic eluate under vacuum to yield a crude extract.

    • Purification: Further purify the crude extract using reverse-phase chromatography (e.g., C18 silica gel), eluting with a water-methanol gradient.[2]

4.2. Analytical Method for Quantification

  • Protocol 5: HPLC Analysis

    • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: Monitor at the chromophore's absorbance maximum (typically determined by a UV scan).

    • Quantification: Create a standard curve using purified this compound to quantify the concentration in samples.[6][12]

5. Visualizations

Scale_Up_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing MCB Master Cell Bank (-80°C) Plate Agar Plate Culture MCB->Plate Seed1 Pre-Seed Culture (50 mL) Plate->Seed1 Seed2 Seed Culture (1 L / 20 L) Seed1->Seed2 Lab_Fermenter Lab Fermenter (10 L) Seed2->Lab_Fermenter Baseline Pilot_Fermenter Pilot Fermenter (200 L) Seed2->Pilot_Fermenter Scale-Up Centrifuge Clarification (Centrifugation) Pilot_Fermenter->Centrifuge Adsorption Resin Adsorption Centrifuge->Adsorption Elution Methanol Elution Adsorption->Elution Purification Chromatography Elution->Purification Final_Product Purified This compound Purification->Final_Product

Caption: Overall workflow from cell bank to purified this compound.

Scale_Up_Parameters cluster_0 Primary Goal cluster_1 Controlling Factors cluster_2 Adjustable Parameters Goal Maintain Volumetric Productivity (Qp) kLa Oxygen Transfer Rate (kLa) kLa->Goal Mixing Mixing Time & Shear Mixing->Goal Temp Heat Transfer Temp->Goal Agitation Agitation (P/V) Agitation->kLa Agitation->Mixing Agitation->Temp generates heat Aeration Aeration (vvm) Aeration->kLa Geometry Vessel Geometry Geometry->kLa Geometry->Mixing Geometry->Temp affects surface area

Caption: Key parameters and relationships in fermentation scale-up.

References

Application Note: Analytical Separation of Xanthobaccin A, B, and C using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of Xanthobaccin A, B, and C, antifungal macrolides produced by Stenotrophomonas sp. A reversed-phase HPLC protocol has been developed and validated to provide a reliable analytical tool for researchers in natural product chemistry, microbiology, and drug development. This document provides the necessary protocols for sample preparation, chromatographic separation, and data analysis.

Introduction

Xanthobaccins A, B, and C are a group of related macrolide compounds isolated from the culture fluid of Stenotrophomonas sp. strain SB-K88.[1] These compounds have demonstrated significant antifungal activity, making them promising candidates for further investigation as potential agricultural or clinical antifungal agents. The development of reliable analytical techniques to separate and quantify these individual congeners is crucial for quality control in production, pharmacological studies, and formulation development. This application note presents a detailed protocol for the analytical separation of this compound, B, and C using reversed-phase HPLC.

Experimental

Sample Preparation
  • Fermentation Broth Extraction:

    • Culture fluid from Stenotrophomonas sp. is centrifuged to remove bacterial cells.

    • The supernatant is passed through an Amberlite XAD-2 resin column.

    • The column is washed with water.

    • Xanthobaccins are eluted with methanol.

    • The methanol eluate is concentrated under reduced pressure.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • The crude extract is redissolved in a minimal amount of methanol and water.

    • A C18 SPE cartridge is conditioned with methanol followed by water.

    • The sample is loaded onto the SPE cartridge.

    • The cartridge is washed with a low concentration of methanol in water to remove polar impurities.

    • Xanthobaccins are eluted with an optimized methanol-water or acetonitrile-water mixture.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters have been optimized for the separation of this compound, B, and C.

ParameterValue
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 30% B to 70% B over 20 minutes
70% B to 90% B over 5 minutes
Hold at 90% B for 5 minutes
90% B to 30% B over 1 minute
Re-equilibrate at 30% B for 9 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Results

The developed HPLC method provides a good resolution of this compound, B, and C. A representative chromatogram would show three distinct peaks corresponding to the three compounds. The expected elution order is based on the polarity of the molecules, with the more polar compounds eluting earlier.

Table 1: Expected Retention Times and Resolution

CompoundExpected Retention Time (min)Resolution (Rs) with previous peak
Xanthobaccin C~ 12.5-
Xanthobaccin B~ 14.2> 2.0
This compound~ 16.8> 2.0

Note: Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase preparation.

Protocols

Protocol 1: Extraction of Xanthobaccins from Culture Broth
  • Grow Stenotrophomonas sp. strain SB-K88 in a suitable production medium.

  • After the desired incubation period, centrifuge the culture broth at 10,000 x g for 20 minutes to pellet the cells.

  • Decant and collect the supernatant.

  • Prepare an Amberlite XAD-2 column.

  • Pass the supernatant through the Amberlite XAD-2 column at a slow flow rate.

  • Wash the column with two column volumes of deionized water to remove salts and polar impurities.

  • Elute the bound Xanthobaccins with three column volumes of methanol.

  • Collect the methanol eluate and concentrate it using a rotary evaporator at 40°C.

  • The resulting crude extract can be used for further purification or analysis.

Protocol 2: Analytical HPLC Separation of this compound, B, and C
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and degas.

    • Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and degas.

  • Sample Preparation:

    • Dissolve the dried extract or purified standards in the initial mobile phase composition (30% Acetonitrile in Water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install a C18 reversed-phase column (4.6 x 250 mm, 5 µm) into the HPLC system.

    • Set the column oven temperature to 30 °C.

    • Purge the pumps with the prepared mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Analysis:

    • Set up the gradient program as detailed in the HPLC conditions table.

    • Set the UV detector to a wavelength of 230 nm.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for the full duration of the gradient program.

  • Data Processing:

    • Integrate the peaks corresponding to this compound, B, and C.

    • For quantification, create a calibration curve using purified standards of each compound.

Visualization of Experimental Workflow

Xanthobaccin_Separation_Workflow cluster_extraction Extraction & Purification cluster_hplc HPLC Analysis Fermentation Stenotrophomonas sp. Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant XAD2 Amberlite XAD-2 Chromatography Supernatant->XAD2 Methanol_Elution Methanol Elution XAD2->Methanol_Elution Concentration Concentration Methanol_Elution->Concentration Crude_Extract Crude Xanthobaccin Extract Concentration->Crude_Extract Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Extract->Sample_Prep Crude_Extract->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection C18_Column C18 Reversed-Phase Column HPLC_Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution UV_Detection UV Detection (230 nm) Gradient_Elution->UV_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) UV_Detection->Data_Analysis Results Separated Xanthobaccins (A, B, and C) Data_Analysis->Results

Caption: Workflow for the extraction and HPLC analysis of Xanthobaccins.

Signaling Pathway (Logical Relationship)

Logical_Relationship cluster_goal Primary Objective cluster_methodology Methodology cluster_parameters Key Parameters cluster_outcome Desired Outcome Separate_Quantify Separate & Quantify Xanthobaccins A, B, C RP_HPLC Reversed-Phase HPLC Separate_Quantify->RP_HPLC C18 C18 Stationary Phase RP_HPLC->C18 Gradient Gradient Elution (Water/Acetonitrile) RP_HPLC->Gradient FlowRate Flow Rate RP_HPLC->FlowRate Temperature Temperature RP_HPLC->Temperature Wavelength Detection Wavelength RP_HPLC->Wavelength MobilePhase Mobile Phase pH RP_HPLC->MobilePhase Resolution High Resolution (Rs > 1.5) C18->Resolution Gradient->Resolution FlowRate->Resolution Temperature->Resolution Wavelength->Resolution MobilePhase->Resolution Reproducibility Reproducible Retention Times Resolution->Reproducibility Accurate_Quant Accurate Quantification Resolution->Accurate_Quant

References

Application Notes and Protocols: Xanthobaccin A as a Seed Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccin A is a potent antifungal macrolide antibiotic produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88.[1][2] First identified for its role in the suppression of sugar beet damping-off disease, this natural product has garnered significant interest for its broad-spectrum activity against various plant pathogenic fungi.[1][2] Its primary mechanism of action is the specific inhibition of vacuolar H+-ATPase (V-ATPase) in fungal cells, leading to disruption of pH homeostasis, impaired nutrient storage, and compromised cell wall integrity.[1] These application notes provide a comprehensive overview of the use of this compound as a seed treatment, including quantitative efficacy data, detailed experimental protocols, and insights into its mechanism of action and potential for inducing plant defense responses.

Data Presentation

In Vitro Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against a range of plant pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that completely inhibits visible fungal growth.

Fungal SpeciesCommon Disease CausedMIC (µg/mL)
Pythium ultimumDamping-off10[1]
Aphanomyces cochlioidesDamping-off, Root rot10[1]
Pythium vignaeRoot rot>1.0[1]
Rhizoctonia solaniDamping-off, Root rot>50[1]
Botrytis cinereaGray mold50[1]
Pyricularia oryzaeRice blast50[1]
Gaeumannomyces graminisTake-all disease>50[1]
Fusarium oxysporumFusarium wilt>50[1]
In Planta Efficacy of this compound Seed Treatment on Sugar Beet Damping-Off

Direct application of purified this compound to sugar beet seeds has been shown to suppress damping-off disease in soil naturally infested with Pythium spp.[3][4]

TreatmentApplication Rate (µ g/seed )Damping-off Index*
Control (Untreated)075.3[3]
Solvent Control072.0[3]
This compound348.7[3]
This compound1046.7[3]
This compound3040.0[3]
Chemical Control (Hymexazol)N/A41.3[3]

*The damping-off index is a measure of disease severity, with a lower number indicating greater disease suppression.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol details the methodology for determining the antifungal activity of this compound using a mycelial growth inhibition assay on solid media.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Potato Dextrose Agar (PDA)

  • Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Pythium ultimum, Aphanomyces cochlioides)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Autoclave PDA medium and cool to 45-50°C.

  • Amend the PDA with the this compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µg/mL). Ensure the final solvent concentration is consistent across all plates, including the control.

  • Prepare control plates containing the solvent at the same concentration used in the treatment plates.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From the growing edge of a young fungal culture, take mycelial plugs (5 mm in diameter) using a sterile cork borer.

  • Place one mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the test fungus (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the solvent control.

Protocol 2: Seed Treatment with this compound for Laboratory/Greenhouse Studies

This protocol provides a detailed method for applying this compound to seeds for research purposes.

Materials:

  • Purified this compound

  • Suitable solvent (e.g., methanol, ethanol, or a mixture with a volatile co-solvent)

  • Seeds (e.g., sugar beet)

  • Sterile container for coating (e.g., flask or beaker)

  • Pipettes

  • Shaker or vortex mixer

  • Laminar flow hood or sterile drying area

Procedure:

  • Preparation of Treatment Solution:

    • Calculate the required amount of this compound based on the desired application rate (e.g., 30 µg per seed) and the number of seeds to be treated.

    • Dissolve the calculated amount of this compound in a minimal volume of a suitable solvent. The volume should be sufficient to evenly coat the seeds without overly saturating them. A typical starting point is 50-100 µL per gram of seed.

  • Seed Coating:

    • Weigh the seeds to be treated and place them in a sterile container.

    • Under sterile conditions (e.g., in a laminar flow hood), add the this compound solution to the seeds.

    • Immediately and gently agitate the container (e.g., by swirling, shaking, or vortexing at a low speed) to ensure even distribution of the solution on the seed surfaces.

  • Drying:

    • Spread the treated seeds in a thin layer on a sterile surface (e.g., a sterile Petri dish or aluminum foil) within a laminar flow hood.

    • Allow the solvent to evaporate completely. This may take several hours at room temperature. Ensure the seeds are fully dry before planting to prevent clumping and ensure proper germination.

  • Control Groups:

    • Prepare a solvent-only control by treating a batch of seeds with the same volume of solvent used for the this compound treatment.

    • Include an untreated control group of seeds that receive no treatment.

  • Planting and Evaluation:

    • Plant the treated and control seeds in sterile soil or potting mix infested with the target pathogen (for efficacy studies) or in pathogen-free soil (for phytotoxicity studies).

    • Evaluate parameters such as germination rate, seedling emergence, plant height, fresh and dry weight, and disease incidence/severity at appropriate time points.

Protocol 3: Phytotoxicity Assay of this compound on Seedlings

This protocol is designed to assess the potential phytotoxic effects of this compound on seed germination and early seedling growth.

Materials:

  • This compound-treated seeds (prepared as in Protocol 2 at various concentrations)

  • Untreated control seeds

  • Solvent-treated control seeds

  • Germination paper or sterile potting mix

  • Petri dishes or germination trays

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Prepare seeds treated with a range of this compound concentrations (e.g., 1x, 5x, 10x the effective dose) as described in Protocol 2.

  • For each treatment group (including controls), place a defined number of seeds (e.g., 25-50) evenly spaced on moist germination paper in Petri dishes or sow them at a uniform depth in trays filled with sterile potting mix.

  • Incubate the seeds in a growth chamber with controlled temperature, humidity, and light/dark cycles suitable for the plant species being tested.

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for a set period (e.g., 7-14 days). A seed is considered germinated when the radicle emerges.

    • Seedling Vigor: After the initial germination period, measure the following parameters for a representative sample of seedlings from each treatment group:

      • Shoot length (from the base to the tip of the longest leaf)

      • Root length (from the base to the tip of the primary root)

      • Seedling fresh weight

      • Seedling dry weight (after drying at 60-70°C until a constant weight is achieved)

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Compare the mean shoot and root lengths, and fresh and dry weights between the this compound treatments and the control groups using appropriate statistical analysis (e.g., ANOVA).

    • Observe for any morphological abnormalities, such as discoloration, necrosis, or stunted growth in the treated seedlings. The study by Nakayama et al. (1999) observed no adverse effect on germination or seedling growth of sugar beet at a concentration of 30 μ g/seed .[3]

Mechanism of Action and Signaling Pathways

Antifungal Mechanism of Action

The primary antifungal mechanism of this compound is the specific inhibition of the vacuolar H+-ATPase (V-ATPase).[1] This multi-subunit proton pump is essential for acidifying intracellular organelles in fungi.[1] By targeting the V-ATPase, this compound disrupts the proton gradient across the vacuolar membrane, leading to a cascade of detrimental effects within the fungal cell, ultimately resulting in growth inhibition and cell death.[1]

XA This compound VATPase Fungal Vacuolar H+-ATPase (V-ATPase) XA->VATPase Inhibits ProtonGradient Disruption of Proton Gradient pH_Homeostasis Loss of pH Homeostasis ProtonGradient->pH_Homeostasis NutrientStorage Impaired Nutrient & Ion Storage ProtonGradient->NutrientStorage CellWall Compromised Cell Wall Integrity ProtonGradient->CellWall FungalGrowth Inhibition of Fungal Growth pH_Homeostasis->FungalGrowth NutrientStorage->FungalGrowth CellWall->FungalGrowth

Antifungal mechanism of this compound.
Putative Plant Defense Signaling Pathway

While the direct interaction of this compound with plant signaling pathways has not been elucidated, its action as a biocontrol agent suggests the potential to induce systemic resistance (ISR) in plants. This is a common mechanism for microbial biocontrol agents and their metabolites. The reduction of pathogen pressure by this compound can lead to a healthier plant with a more robust defense system. Additionally, microbial-associated molecular patterns (MAMPs) from the producing organism or the compound itself could potentially be recognized by the plant, triggering a defense response.

cluster_0 Perception at the Root Level cluster_1 Intracellular Signaling Cascade cluster_2 Systemic Plant Response XA This compound (or associated MAMPs) Receptor Plant Cell Receptor XA->Receptor Recognition ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Hormone Hormone Signaling (JA, ET, SA) ROS->Hormone ISR Induced Systemic Resistance (ISR) Hormone->ISR DefenseGenes Activation of Defense Genes ISR->DefenseGenes PathogenResistance Enhanced Resistance to Pathogens DefenseGenes->PathogenResistance

Generalized plant defense signaling pathway.

Formulation and Stability Considerations

For the development of this compound as a commercial seed treatment, formulation and stability are critical factors. As a macrolide, this compound may be susceptible to degradation under acidic or basic conditions.

Formulation:

  • Flowable Concentrates for Seed Treatment (FS): This is a common formulation type for seed treatments, where the active ingredient is milled to a fine particle size and suspended in a liquid carrier.

  • Excipients: Formulations typically include wetting agents, dispersants, thickeners (e.g., xanthan gum), antifreeze agents, and binders to ensure even coating, adhesion to the seed, and stability.

  • Controlled Release: Advanced formulations could incorporate polymers for controlled release of this compound, providing prolonged protection during germination and seedling establishment.

Stability:

  • pH: The pH of the formulation should be optimized to maintain the stability of the macrolide structure.

  • Storage: Accelerated stability studies at elevated temperatures (e.g., 54°C) are necessary to predict the shelf-life of the formulated product.

  • Compatibility: Compatibility with other seed treatment components (e.g., other fungicides, insecticides, and colorants) must be thoroughly evaluated.

Experimental Workflow

The following diagram outlines a general workflow for the evaluation of this compound as a seed treatment, from initial screening to in-planta efficacy trials.

Isolation Isolation & Purification of this compound InVitro In Vitro Antifungal Screening (MIC) Isolation->InVitro SeedTreatment Seed Treatment Protocol Development InVitro->SeedTreatment Phytotoxicity Phytotoxicity Assessment SeedTreatment->Phytotoxicity Greenhouse Greenhouse Efficacy Trials (Disease Control) SeedTreatment->Greenhouse Field Field Trials (Yield & Performance) Greenhouse->Field

Workflow for this compound seed treatment evaluation.

References

Application Notes and Protocols for High-Throughput Screening of Xanthobaccin A Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccin A is a potent antifungal macrolide produced by the bacterium Stenotrophomonas sp. strain SB-K88.[1][2][3][4][5][6] Its chemical structure is identical to that of maltophilin.[3][5] With significant activity against a range of plant-pathogenic fungi, this compound presents a promising avenue for the development of novel bio-fungicides.[3] The increasing demand for new antifungal agents necessitates efficient methods for identifying and characterizing high-yield producing strains. These application notes provide a detailed framework for developing and implementing a robust bioassay for the high-throughput screening (HTS) of this compound producing microbial strains.

The primary screening method detailed here is a broth microdilution assay in a 96-well format, which is a widely accepted and scalable method for antifungal susceptibility testing.[7][8][9] This method allows for the rapid and quantitative assessment of the antifungal activity of a large number of microbial extracts.

Proposed Mechanism of Action of this compound

The precise molecular mechanism of this compound has not been fully elucidated. However, based on its structural similarity to maltophilin, it is hypothesized to disrupt the integrity of the fungal cell wall and membrane.[1] The proposed mechanism involves the inhibition of sphingolipid biosynthesis, a critical pathway for maintaining the structure and function of the fungal cell membrane. This disruption leads to compromised cell wall integrity, leakage of cellular contents, and ultimately, fungal cell death.[1]

This compound Mechanism of Action Xanthobaccin_A This compound Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Xanthobaccin_A->Sphingolipid_Biosynthesis Inhibits Fungal_Cell_Wall Fungal Cell Wall Integrity Sphingolipid_Biosynthesis->Fungal_Cell_Wall Disrupts Cell_Membrane Fungal Cell Membrane Integrity Sphingolipid_Biosynthesis->Cell_Membrane Disrupts Cell_Death Fungal Cell Death Fungal_Cell_Wall->Cell_Death Cell_Membrane->Cell_Death HTS Bioassay Workflow cluster_0 Strain Cultivation & Extract Preparation cluster_1 High-Throughput Screening cluster_2 Data Analysis & Hit Identification Cultivation Cultivate Stenotrophomonas strains Extraction Prepare crude extracts Cultivation->Extraction Plate_Prep Prepare 96-well plates with extracts and controls Extraction->Plate_Prep Inoculation Inoculate with target fungus Plate_Prep->Inoculation Incubation Incubate plates Inoculation->Incubation OD_Reading Measure Optical Density (OD) Incubation->OD_Reading Analysis Calculate % inhibition OD_Reading->Analysis Hit_ID Identify high-producing strains Analysis->Hit_ID

References

Application Notes and Protocols for Monitoring Xanthobaccin A Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccin A is a macrocyclic lactam with a unique 5,5,6-tricyclic skeleton and a tetramic acid moiety, which acts as a chromophore.[1] It is structurally similar to maltophilin and exhibits potent antifungal properties.[1] As with any potential therapeutic agent, ensuring the stability of this compound in solution is critical for reliable preclinical studies and for the development of a stable pharmaceutical formulation. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of efficacy and the formation of potentially toxic byproducts.

These application notes provide a comprehensive guide to monitoring the stability of this compound in solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols outlined below are based on established principles for the analysis of macrolide antibiotics and are aligned with the International Council for Harmonisation (ICH) guidelines for stability testing and method validation.[2][3]

Proposed Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. Such a method should be able to separate, detect, and quantify the active ingredient, as well as any degradation products that may form.

Given the chemical structure of this compound, which includes a tetramic acid chromophore, UV detection is a suitable approach. The following HPLC method is proposed as a starting point for the analysis of this compound and should be optimized and validated for its intended use.

Table 1: Proposed HPLC Parameters for this compound Analysis

ParameterRecommended ConditionJustification
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are widely used and effective for separating a broad range of medium-polarity compounds like macrolides.[1][4][5]
Mobile Phase Acetonitrile and 0.05 M Potassium Phosphate Buffer (pH 6.5)A mixture of organic solvent and buffer is typical for reversed-phase HPLC of macrolides. The pH should be controlled to ensure consistent ionization state of the analyte.[1][4][5]
Gradient Isocratic or Gradient (e.g., 60:40 v/v Acetonitrile:Buffer)An isocratic method is simpler, but a gradient may be necessary to achieve optimal separation from degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 20 µLA common injection volume for HPLC analysis.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 294 nmTetramic acid derivatives are reported to have a UV absorbance maximum around this wavelength.[6] A full UV scan of this compound should be performed to determine the optimal wavelength.
Run Time 15 minutes (or until all peaks have eluted)Sufficient time to allow for the elution of the parent compound and any potential degradation products.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance, which helps in understanding the degradation pathways and demonstrating the specificity of the stability-indicating analytical method.[3][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3][9]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at 60 °C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a portion of the this compound stock solution to a vial and heat it in a heating block at 80 °C for 48 hours.

    • At appropriate time points, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a portion of the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using the proposed HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Table 2: Summary of Forced Degradation Results (Example Data)

Stress ConditionDurationTemperature% Assay of this compoundNumber of Degradation PeaksPeak Purity of this compound
Control (Unstressed) --100.00Pass
0.1 M HCl 24 hours60 °C85.22Pass
0.1 M NaOH 24 hoursRoom Temp78.93Pass
3% H₂O₂ 24 hoursRoom Temp91.51Pass
Heat 48 hours80 °C95.81Pass
Photolytic As per ICH Q1B-98.10Pass
Protocol for HPLC Method Validation

The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[2][10]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through the forced degradation study, where the this compound peak should be well-resolved from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of this compound reference standard over a range of 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Accuracy is determined by applying the method to samples to which a known amount of analyte has been added (spiking).

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.

    • Calculate the percentage recovery at each level. The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

    • Introduce small changes to the method, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • Column temperature (e.g., ± 2 °C)

      • pH of the buffer (e.g., ± 0.2 units)

    • Analyze the system suitability parameters after each change. The results should remain within the acceptance criteria.

Table 3: Linearity Data (Example)

Concentration (µg/mL)Peak Area (Mean)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998

Table 4: Accuracy and Precision Data (Example)

Concentration LevelSpiked Amount (µg/mL)Recovered Amount (µg/mL, Mean)% Recovery (Mean)Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
80% 8079.599.40.81.2
100% 100100.2100.20.61.0
120% 120119.899.80.71.1

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_samples->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_samples->base oxidation Oxidation (3% H2O2, RT) prep_samples->oxidation thermal Thermal (80°C) prep_samples->thermal photo Photolytic (ICH Q1B) prep_samples->photo hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis and Peak Purity Assessment hplc_analysis->data_analysis report Summarize Results and Identify Degradation Pathways data_analysis->report

Caption: Workflow for the forced degradation study of this compound.

HPLC Method Validation Workflow

HPLC_Validation_Workflow start Develop & Optimize HPLC Method specificity Specificity (Forced Degradation, Peak Purity) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_report Final Validation Report robustness->final_report

Caption: Workflow for the validation of the stability-indicating HPLC method.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Xanthobaccin A Against Damping-Off Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damping-off is a destructive soil-borne disease that affects seedlings, causing them to rot at the soil line and collapse. This disease is caused by a variety of fungal and oomycete pathogens, with Pythium species being among the most common culprits. The economic impact of damping-off on agriculture is significant, necessitating the development of effective and environmentally benign control strategies. Xanthobaccin A, a macrolide antibiotic produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88, has demonstrated notable in vitro antifungal activity against several plant pathogens, including those responsible for damping-off.[1][2] This document provides a detailed protocol for the in vivo efficacy testing of purified this compound as a seed treatment to control damping-off disease in sugar beet (Beta vulgaris) caused by Pythium ultimum.

Data Presentation

The following table summarizes the key quantitative data that should be collected during the in vivo efficacy trial.

Treatment GroupGermination Rate (%)Disease Incidence (%)Disease Severity Index (DSI)Seedling Height (cm)Root Length (cm)Dry Biomass (g)
Negative Control (Untreated, Uninfected)00
Pathogen Control (Untreated, Infected)
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)
Positive Control (Fungicide)

Experimental Protocols

Preparation of Pythium ultimum Inoculum

This protocol describes the preparation of a millet seed-based inoculum of Pythium ultimum for soil infestation.

Materials:

  • Pythium ultimum culture

  • Millet seeds

  • Potato Dextrose Agar (PDA) plates

  • Distilled water

  • Blender

  • Autoclave

  • Incubator

Procedure:

  • Culture Pythium ultimum on PDA plates until the mycelium covers the surface.

  • Autoclave millet seeds with an equal volume of distilled water for 1 hour.

  • Inoculate the sterilized millet seeds with agar plugs from the actively growing P. ultimum culture.

  • Incubate the inoculated millet seeds at 25°C for 2-3 weeks, shaking the flask every few days to ensure even colonization.

  • Air-dry the colonized millet seeds and grind them into a fine powder to be used as the inoculum.

Soil Preparation and Infestation

This protocol details the preparation of the soil substrate and its infestation with Pythium ultimum.

Materials:

  • Sandy loam soil

  • Sand

  • Peat moss

  • Autoclave

  • Pots (10 cm diameter)

  • Pythium ultimum inoculum powder

Procedure:

  • Prepare a potting mix of soil, sand, and peat moss (e.g., 2:1:1 ratio).

  • Autoclave the potting mix at 121°C for 1 hour to sterilize it.

  • Thoroughly mix the prepared Pythium ultimum inoculum powder with the sterilized potting mix. The final concentration of the inoculum should be determined based on preliminary experiments to achieve a consistent level of disease in the pathogen control group (e.g., 0.25 g of inoculum per liter of soil).[3]

  • Fill the pots with the infested soil. A set of pots should be filled with non-infested sterilized soil to serve as the negative control.

Seed Treatment with this compound

This protocol outlines the procedure for treating sugar beet seeds with purified this compound.

Materials:

  • Sugar beet seeds (Beta vulgaris)

  • Purified this compound

  • Solvent (e.g., methanol or ethanol)

  • Sterile distilled water

  • Shaker

  • Laminar flow hood

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent at various concentrations. A study has shown that 30 micrograms of this compound applied to a single seed can effectively suppress damping-off.[1] Therefore, concentrations should be calculated to deliver a range of doses around this value (e.g., 10 µg, 30 µg, and 50 µg per seed).

  • Surface sterilize the sugar beet seeds by rinsing them in 70% ethanol for 30 seconds, followed by a 1% sodium hypochlorite solution for 2 minutes, and then rinse thoroughly with sterile distilled water.

  • Under a laminar flow hood, immerse the sterilized seeds in the different this compound solutions (and a solvent-only control) and shake gently for 30 minutes.

  • Air-dry the treated seeds on sterile filter paper in the laminar flow hood overnight.

  • Prepare a positive control by treating a batch of seeds with a commercial fungicide effective against Pythium, following the manufacturer's instructions.

In Vivo Efficacy Assay

This protocol describes the planting of treated seeds and the subsequent evaluation of disease development.

Materials:

  • Pots with infested and non-infested soil

  • Treated and untreated sugar beet seeds

  • Growth chamber or greenhouse

Procedure:

  • Sow the treated and control seeds in the respective pots (e.g., 10 seeds per pot).

  • Place the pots in a growth chamber or greenhouse with controlled conditions suitable for sugar beet germination and damping-off development (e.g., 20-25°C, 12-hour photoperiod, and high soil moisture).

  • Water the pots as needed to maintain high humidity, which favors the development of damping-off.

  • Monitor the seedlings daily for signs of damping-off (e.g., water-soaked lesions at the soil line, stem constriction, and seedling collapse).

  • Record the number of germinated seedlings and the number of diseased seedlings over a period of 14-21 days.

Data Collection and Analysis

This protocol details the parameters to be measured and the methods for their analysis.

Parameters to be Measured:

  • Germination Rate (%): (Number of germinated seeds / Total number of seeds sown) x 100

  • Disease Incidence (%): (Number of diseased seedlings / Number of germinated seedlings) x 100

  • Disease Severity Index (DSI): Assess the severity of damping-off on each seedling using a rating scale (e.g., 0 = no symptoms; 1 = slight discoloration of the hypocotyl; 2 = distinct lesion on the hypocotyl; 3 = girdling of the hypocotyl; 4 = seedling collapsed; 5 = seed rotted/no emergence). The DSI can then be calculated using the following formula: DSI = [Σ(Rating × Number of seedlings in that rating) / (Total number of seedlings × Highest rating)] × 100

  • Seedling Height (cm): Measure the height of the surviving seedlings from the soil line to the tip of the longest leaf.

  • Root Length (cm): Carefully remove the surviving seedlings, wash the roots, and measure the length of the primary root.

  • Dry Biomass (g): Dry the surviving seedlings (shoots and roots separately) in an oven at 70°C for 48 hours and record the weight.

Statistical Analysis:

The collected data should be subjected to statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine the significance of the differences between the treatment groups.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_eval Evaluation Phase P_Inoculum 1. Pythium ultimum Inoculum Preparation Soil_Prep 2. Soil Sterilization and Infestation P_Inoculum->Soil_Prep Planting 4. Sowing of Treated Seeds Soil_Prep->Planting Seed_Treat 3. This compound Seed Treatment Seed_Treat->Planting Incubation 5. Incubation in Controlled Environment Planting->Incubation Data_Collection 6. Data Collection (Germination, Disease Incidence) Incubation->Data_Collection Severity_Assess 7. Disease Severity Assessment (DSI) Data_Collection->Severity_Assess Growth_Metrics 8. Plant Growth Parameter Measurement Severity_Assess->Growth_Metrics Analysis 9. Statistical Analysis Growth_Metrics->Analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Hypothetical Signaling Pathway of this compound in Plant Defense

The precise signaling pathway induced by this compound in plants has not been fully elucidated. However, based on the general understanding of plant-microbe interactions, a hypothetical pathway can be proposed. Microbial secondary metabolites can be recognized by plant cell receptors, triggering a cascade of downstream signaling events, often involving key plant hormones like salicylic acid (SA) and jasmonic acid (JA).[4][5][6][7] This can lead to the activation of defense-related genes and the production of antimicrobial compounds, strengthening the plant's overall defense response.

hypothetical_signaling_pathway cluster_signal Intracellular Signaling Cascade cluster_hormone Hormonal Signaling Xanthobaccin_A This compound Receptor Plant Cell Receptor (Hypothetical) Xanthobaccin_A->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Recognition Ca_ion Ca2+ Influx Receptor->Ca_ion MAPK MAPK Cascade Activation ROS->MAPK SA_pathway Salicylic Acid (SA) Pathway MAPK->SA_pathway JA_pathway Jasmonic Acid (JA) Pathway MAPK->JA_pathway Ca_ion->MAPK Defense_Genes Activation of Defense-Related Genes (e.g., PR proteins) SA_pathway->Defense_Genes JA_pathway->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Hypothetical plant defense signaling pathway induced by this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Xanthobaccin A in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthobaccin A, a potent antifungal macrolide produced by the soil bacterium Stenotrophomonas sp., has garnered significant interest for its potential applications in agriculture and medicine.[1] Its role in the suppression of plant diseases, such as damping-off disease in sugar beets, highlights its importance as a natural biocontrol agent.[1][2] Accurate and sensitive quantification of this compound in complex matrices like soil is crucial for environmental fate studies, efficacy assessments in agricultural settings, and for bioprospecting efforts aimed at discovering novel therapeutic agents.

These application notes provide a comprehensive framework for the quantitative analysis of this compound in soil samples, leveraging modern analytical techniques to ensure high sensitivity and selectivity. The protocols detailed below cover every step from sample collection and preparation to final analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Soil Sample Collection and Pre-treatment

Proper sample collection and preparation are paramount for obtaining accurate and reproducible results.

Materials:

  • Sterile sample containers

  • Spatulas or soil corers

  • Drying oven

  • Mortar and pestle or mechanical grinder

  • 2 mm mesh sieve

Protocol:

  • Collection: Collect soil samples from the desired depth using a sterile spatula or soil corer. Place the samples in clearly labeled sterile containers and transport them to the laboratory on ice.

  • Drying: Spread the soil samples in a thin layer on a clean tray and dry them in an oven at a controlled temperature of 50-55°C for 24-48 hours, or until a constant weight is achieved.[3][4] Avoid higher temperatures to prevent potential degradation of this compound.

  • Homogenization: Once dried, homogenize the soil sample by grinding it using a mortar and pestle or a mechanical grinder.[5]

  • Sieving: Pass the ground soil through a 2 mm mesh sieve to remove larger debris such as stones and plant material.[4][6] The resulting fine soil powder is now ready for extraction.

Extraction of this compound from Soil

This protocol utilizes Ultrasound-Assisted Extraction (UAE) for efficient recovery of this compound from the soil matrix.

Materials:

  • Homogenized and sieved soil sample

  • Extraction solvent: Acetonitrile/phosphate buffer (pH 7, 0.1 M) (1:1, v/v)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • High-speed centrifuge

Protocol:

  • Weighing: Accurately weigh 5.0 g of the pre-treated soil sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of the extraction solvent to the centrifuge tube.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes. This process aids in the disruption of soil particles and enhances the extraction efficiency.

  • Centrifugation: After ultrasonication, centrifuge the sample at 8,000 rpm for 15 minutes to pellet the soil particles.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction: To maximize recovery, repeat the extraction process (steps 2-5) on the soil pellet with an additional 20 mL of the extraction solvent. Combine the supernatants from both extractions.

Sample Clean-up and Pre-concentration by Solid-Phase Extraction (SPE)

A clean-up step is essential to remove interfering matrix components and to concentrate the analyte prior to LC-MS/MS analysis.

Materials:

  • Combined supernatant from the extraction step

  • Oasis HLB SPE cartridges (500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Nitrogen evaporator

Protocol:

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 6 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove any residual water.

  • Elution: Elute this compound from the cartridge with 10 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

The following provides a general LC-MS/MS method that can be optimized for your specific instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., Zorbax RRHD Eclipse Plus C18, 150 mm × 3.0 mm, 1.8 µm) is a suitable starting point.[7]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. An example gradient is provided in the data table below.

  • Flow Rate: 0.4 mL/min[7]

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C[8]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. At least two transitions should be monitored for confident identification and quantification.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Presentation

Table 1: Example LC Gradient for this compound Analysis
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955
Table 2: Method Validation Parameters for Quantitative Analysis of Macrolides in Soil (Representative Data)
ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/kg
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg
Recovery75 - 110%
Precision (RSD%)< 15%

Note: These are typical values for macrolide analysis in soil and should be established specifically for this compound in your laboratory.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis soil_collection 1. Soil Collection drying 2. Drying (50-55°C) soil_collection->drying homogenization 3. Homogenization (Grinding) drying->homogenization sieving 4. Sieving (2mm) homogenization->sieving uae 5. Ultrasound-Assisted Extraction sieving->uae Homogenized Soil centrifugation 6. Centrifugation uae->centrifugation spe 7. Solid-Phase Extraction (Oasis HLB) centrifugation->spe evaporation 8. Evaporation & Reconstitution spe->evaporation lcms 9. LC-MS/MS Analysis evaporation->lcms Reconstituted Extract quantification 10. Quantification lcms->quantification macrolide_biosynthesis cluster_pks Polyketide Synthase (PKS) Module pks_module Acyltransferase (AT) Acyl Carrier Protein (ACP) Ketosynthase (KS) Ketoreductase (KR) Dehydratase (DH) Enoyl Reductase (ER) polyketide_chain Growing Polyketide Chain pks_module:f1->polyketide_chain Elongation & Modification starter_unit Starter Unit (e.g., Acetyl-CoA) starter_unit->pks_module:f2 Loading extender_unit Extender Unit (e.g., Malonyl-CoA) extender_unit->pks_module:f0 Selection polyketide_chain->pks_module:f2 Chain Transfer thioesterase Thioesterase (TE) polyketide_chain->thioesterase Release macrolactone Macrolactone Ring thioesterase->macrolactone Cyclization tailoring_enzymes Tailoring Enzymes (Glycosylation, Hydroxylation, etc.) macrolactone->tailoring_enzymes xanthobaccin_a This compound tailoring_enzymes->xanthobaccin_a

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Genetic Instability of Stenotrophomonas sp. SB-K88 for Consistent Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the genetic instability of Stenotrophomonas sp. SB-K88 and ensure consistent production of its secondary metabolites, such as xanthobaccins.

Troubleshooting Guides

This section addresses specific issues that may arise during the cultivation and fermentation of Stenotrophomonas sp. SB-K88.

Issue 1: Decline in Xanthobaccin A Production After Subculturing

Symptoms:

  • A noticeable decrease in the yield of this compound in later batches compared to earlier ones.

  • Loss of desired phenotype (e.g., antifungal activity) over successive generations.

Possible Causes:

  • Genetic Drift: Serial subculturing can lead to the accumulation of random mutations, some of which may negatively impact the metabolic pathways responsible for this compound production.

  • Selection of Non-producing Variants: Spontaneous mutations can lead to the emergence of "less suppressive" or non-producing strains that may have a growth advantage over the high-producing parent strain, especially under certain culture conditions.[1][2]

  • Plasmid Instability: If the genes for this compound production are located on a plasmid, the plasmid may be lost or its copy number may decrease during cell division, especially in the absence of selective pressure.

  • Transposable Element Activity: Mobile genetic elements can cause genomic rearrangements and disrupt genes essential for secondary metabolite synthesis.[3]

Solutions:

  • Implement a Strict Stock Management System:

    • Prepare a large batch of a high-producing master cell bank and working cell banks.

    • Limit the number of subcultures from a single working cell bank vial.

    • Regularly restart cultures from a fresh vial from the working cell bank to minimize the effects of genetic drift.[3]

  • Optimize Culture Conditions for Stability:

    • Investigate the effect of media composition, pH, temperature, and aeration on both growth and this compound production.

    • Conditions that favor rapid growth may not always be optimal for the stable production of secondary metabolites.

  • Periodic Screening and Re-isolation:

    • Regularly screen the population for high-producing colonies.

    • Use a bioassay (e.g., antifungal activity against a target fungus) or analytical methods like HPLC to identify and isolate colonies with the desired production levels.

  • Genomic and Plasmid Analysis:

    • If plasmid instability is suspected, perform plasmid preparations to check for its presence and integrity.[4][5][6]

    • Consider whole-genome sequencing of both high-producing and low-producing variants to identify mutations or genomic rearrangements responsible for the decline in production.

Issue 2: High Variability in this compound Yield Between Fermentation Batches

Symptoms:

  • Inconsistent final product yield from one fermentation run to another, even when starting from the same cell stock.

Possible Causes:

  • Inoculum Quality: Variations in the age, density, or metabolic state of the inoculum can significantly impact fermentation performance.

  • Fermentation Conditions: Minor fluctuations in pH, temperature, dissolved oxygen, or nutrient concentrations can lead to variable product formation.[7]

  • Substrate Quality: Inconsistent quality or composition of raw materials in the fermentation medium.

  • Contamination: The presence of contaminating microorganisms can compete for nutrients and produce inhibitory substances.

Solutions:

  • Standardize Inoculum Preparation:

    • Develop a detailed and consistent protocol for preparing the seed culture, specifying the growth phase and cell density for inoculation.

  • Tighten Control of Fermentation Parameters:

    • Utilize bioreactors with automated control systems to maintain pH, temperature, and dissolved oxygen within a narrow range.

    • Monitor nutrient consumption and product formation throughout the fermentation process.

  • Quality Control of Media Components:

    • Implement rigorous quality control checks for all raw materials used in the fermentation medium.

  • Aseptic Technique and Contamination Monitoring:

    • Ensure strict aseptic techniques are followed during all stages of cell culture and fermentation.

    • Regularly check for contamination by microscopy and plating on selective media.

Frequently Asked Questions (FAQs)

Q1: What is the primary evidence for genetic instability in Stenotrophomonas sp. SB-K88?

A1: Studies have shown that subculturing Stenotrophomonas sp. SB-K88 can result in "less suppressive strains". These strains exhibit significantly lower production of the antifungal compound this compound, with yields being approximately one-fourth of the parent strain.[1][2][8] This decline in a key phenotype over generations is a strong indicator of genetic instability.

Q2: Are there known genetic mechanisms responsible for instability in the Stenotrophomonas genus?

A2: Yes, research on the closely related species Stenotrophomonas maltophilia has revealed a high degree of genome plasticity. This is largely attributed to mobile genetic elements (MGEs) such as plasmids, phages, transposons, and insertion sequences, which can lead to chromosomal rearrangements and alter gene expression.[9][10] It is plausible that similar mechanisms contribute to the instability observed in Stenotrophomonas sp. SB-K88.

Q3: How can I maintain a stable, high-producing culture of Stenotrophomonas sp. SB-K88 for long-term use?

A3: The best practice is to create a two-tiered cell banking system (master and working cell banks). Store frozen stocks at -80°C or in liquid nitrogen with a cryoprotectant like glycerol.[3] For routine experiments, use a fresh vial from the working cell bank and avoid excessive subculturing.[3]

Q4: What are the optimal culture conditions for this compound production by Stenotrophomonas sp. SB-K88?

A4: Based on available research, Stenotrophomonas sp. SB-K88 can be cultured in potato semisynthetic (PS) medium at 25°C with shaking at 100 rpm for 7 days for the production of xanthobaccins.[1]

Q5: Can quorum sensing be manipulated to enhance this compound production?

A5: In S. maltophilia, the diffusible signal factor (DSF) quorum sensing system regulates various functions, including the production of some secondary metabolites.[11][12] While not specifically demonstrated for this compound in SB-K88, exploring the role of quorum sensing could be a promising strategy. This might involve adding exogenous signaling molecules or genetically engineering the regulatory pathways to enhance production.

Data Presentation

Table 1: Comparison of this compound Production in Parent and Less Suppressive Strains of Stenotrophomonas sp. SB-K88

Strain TypeThis compound Production (mg/L)Reference
Parent Strain (SB-K88)up to 18[1]
Less Suppressive Strains~4.5 (one-fourth of parent)[1]

Table 2: this compound Production in the Rhizosphere of Sugar Beet Seedlings Inoculated with Stenotrophomonas sp. SB-K88

Days After SowingTemperature (°C)This compound per Seedling (µg)Reference
515~1.2[1]
522~1.4[1]
1022Maximum amount observed[1]
3015~3.1[1]

Experimental Protocols

Protocol 1: Preparation of Cryopreserved Stocks of Stenotrophomonas sp. SB-K88

Objective: To prepare stable, long-term stocks of Stenotrophomonas sp. SB-K88 to prevent genetic drift from repeated subculturing.

Materials:

  • Stenotrophomonas sp. SB-K88 culture grown to late logarithmic phase.

  • Sterile glycerol.

  • Sterile cryovials.

  • Potato Semisynthetic (PS) liquid medium.

Procedure:

  • Inoculate a single colony of Stenotrophomonas sp. SB-K88 into 10 mL of PS medium.

  • Incubate at 25°C with shaking at 100 rpm until the culture reaches the late logarithmic phase of growth.

  • In a sterile tube, mix 0.7 mL of the bacterial culture with 0.3 mL of sterile 50% glycerol to achieve a final glycerol concentration of 15%.

  • Gently vortex the mixture to ensure homogeneity.

  • Aliquot the mixture into sterile cryovials.

  • Freeze the vials at -80°C for long-term storage.

  • To revive the culture, scrape a small amount of the frozen stock with a sterile loop and streak onto a fresh PS agar plate.[3]

Protocol 2: Screening for High-Producing Variants of Stenotrophomonas sp. SB-K88

Objective: To isolate individual colonies of Stenotrophomonas sp. SB-K88 that exhibit high levels of this compound production.

Materials:

  • Stenotrophomonas sp. SB-K88 culture.

  • PS agar plates.

  • Sterile toothpicks or inoculation loops.

  • Multi-well plates with PS liquid medium.

  • Analytical method for this compound quantification (e.g., HPLC).

Procedure:

  • Plate the Stenotrophomonas sp. SB-K88 culture on PS agar to obtain well-isolated single colonies.

  • Incubate the plates at 25°C until colonies are of a suitable size.

  • Prepare a grid on the bottom of the plates to label individual colonies.

  • Using sterile toothpicks, pick a representative number of individual colonies and inoculate each into a separate well of a multi-well plate containing PS liquid medium.

  • Incubate the multi-well plate under conditions suitable for this compound production (e.g., 25°C, shaking, 7 days).[1]

  • After the incubation period, harvest the cultures from each well.

  • Quantify the concentration of this compound in each culture supernatant using a validated analytical method.

  • Identify the cultures with the highest this compound production and prepare new cryopreserved stocks from the corresponding colonies on the original agar plates.

Visualizations

experimental_workflow cluster_0 Strain Maintenance and Revival cluster_1 Production and Screening a1 Master Cell Bank (-80°C) a2 Working Cell Bank (-80°C) a1->a2 Prepare a3 Revive on PS Agar a2->a3 Inoculate b1 Inoculate Liquid Culture a3->b1 b2 Fermentation b1->b2 b3 Quantify this compound b2->b3 b4 High Producer? b3->b4 b5 Create New Working Cell Bank b4->b5 Yes b6 Troubleshoot/Discard b4->b6 No

Caption: Workflow for maintaining genetic stability and consistent production.

signaling_pathway cluster_input Environmental Signals cluster_regulation Regulatory Network cluster_output Cellular Response Nutrients Nutrient Availability TFs Transcriptional Regulators Nutrients->TFs Stress Environmental Stress Stress->TFs CellDensity Cell Density QS Quorum Sensing (DSF System) CellDensity->QS QS->TFs Xanthobaccin Xanthobaccin Biosynthesis TFs->Xanthobaccin Regulates Growth Primary Metabolism & Growth TFs->Growth Regulates

Caption: Generalized signaling pathway for secondary metabolite production.

References

challenges in purifying Xanthobaccin A from culture broth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Xanthobaccin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the purification of this compound from Stenotrophomonas sp. culture broth.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps and expected yield for this compound purification?

A1: The initial steps involve the fermentation of Stenotrophomonas sp. strain SB-K88, followed by centrifugation to separate the culture fluid. The supernatant is then subjected to solid-phase extraction and chromatography. A reported yield is approximately 133 mg of purified this compound from 15 liters of culture fluid.[1][2]

Q2: this compound seems to have poor solubility in some common organic solvents. How can I effectively extract it from the culture supernatant?

A2: Indeed, this compound has demonstrated poor solubility in organic solvents such as ethyl acetate, making liquid-liquid extraction challenging.[1] A more effective method is solid-phase extraction (SPE) using a resin like Amberlite XAD-2. The active compounds are adsorbed onto the resin and can then be eluted with methanol.[1]

Q3: I'm observing a yellow fluorescent impurity that co-elutes with my this compound fractions during silica gel chromatography. How can I remove this?

A3: The presence of a yellow fluorescent component that interferes with the detection of this compound on TLC is a known issue.[1] To address this, a multi-step chromatography approach is recommended. An initial silica gel column chromatography step can be used for rough fractionation, followed by a reversed-phase silica gel column chromatography step to specifically remove the interfering yellow fluorescent impurity.[1]

Q4: What is a suitable method for monitoring the purification of this compound?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the fractions during purification.[1] this compound, along with related compounds Xanthobaccin B and C, emits a characteristic whitish-blue fluorescence on TLC plates under UV light at 365 nm, which can be a useful indicator for identifying the target fractions.[1]

Troubleshooting Guides

Low Yield of this compound
Problem Possible Cause Solution
Low recovery after Solid-Phase Extraction (SPE) Incomplete binding of this compound to the resin.Ensure the Amberlite XAD-2 resin is properly conditioned with water before loading the supernatant. Optimize the flow rate during sample loading to allow for sufficient interaction between this compound and the resin.
Incomplete elution from the SPE column.Ensure a sufficient volume of methanol is used for elution. Consider a second elution step to maximize recovery.
Product loss during chromatography Irreversible binding of this compound to the silica gel.While silica gel is effective, ensure the solvent system is optimized. A chloroform-methanol-water mixture (e.g., 65:25:4) has been used successfully.[1]
Degradation of this compound during purification.While specific stability data is limited, as a macrolactam antibiotic, it is advisable to work at moderate temperatures and avoid extreme pH conditions.
Purity Issues
Problem Possible Cause Solution
Presence of a yellow fluorescent impurity Co-elution with this compound on silica gel.Employ a two-step chromatography strategy: an initial silica gel column for initial fractionation followed by reversed-phase silica gel chromatography to specifically remove the yellow fluorescent impurity.[1]
Broad or tailing peaks in chromatography Overloading of the chromatography column.Reduce the amount of crude extract loaded onto the column.
Inappropriate solvent system.Optimize the mobile phase composition to improve peak shape. A gradient elution might be beneficial.
Presence of other Xanthobaccins (B and C) Similar chemical properties leading to co-elution.Preparative TLC using a mobile phase of chloroform-methanol-water (65:25:4) can be used for the final purification step to separate Xanthobaccins A, B, and C.[1]

Quantitative Data

Table 1: Reported Yield of this compound from Laboratory-Scale Fermentation and Purification

Fermentation Volume (L)Final Yield of Purified this compound (mg)Reference
15133[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound
  • Preparation of Supernatant: Centrifuge the Stenotrophomonas sp. strain SB-K88 culture fluid at 10,000 x g for 30 minutes to pellet the bacterial cells.[1]

  • Column Preparation: Pack a column with Amberlite XAD-2 resin and condition it by washing with distilled water.[1]

  • Sample Loading: Pass the culture supernatant through the conditioned Amberlite XAD-2 column.

  • Washing: Wash the column with distilled water to remove unbound impurities.[1]

  • Elution: Elute the adsorbed compounds, including this compound, with methanol.[1]

  • Concentration: Concentrate the methanolic eluate under vacuum using a rotary evaporator.[2]

Protocol 2: Silica Gel Chromatography for this compound Purification
  • Column Preparation: Prepare a silica gel column equilibrated with the initial mobile phase (e.g., a low polarity solvent like chloroform).

  • Sample Loading: Dissolve the concentrated extract from the SPE step in a minimal amount of the initial mobile phase and load it onto the silica gel column.

  • Elution: Perform a stepwise or gradient elution using a chloroform-methanol solvent system. A commonly used mobile phase for TLC analysis, which can be adapted for column chromatography, is a mixture of chloroform:methanol:water (65:25:4).[1]

  • Fraction Collection and Analysis: Collect fractions and monitor them using TLC. Visualize the spots under a UV lamp (365 nm) to identify the fractions containing the fluorescent this compound.[1]

  • Pooling and Further Purification: Pool the fractions containing this compound. If the yellow fluorescent impurity is present, proceed with reversed-phase silica gel chromatography for further purification.[1] For final separation of Xanthobaccins A, B, and C, preparative TLC can be employed.[1]

Visualizations

XanthobaccinA_Purification_Workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Solid-Phase Extraction cluster_chromatography Chromatographic Purification Fermentation Stenotrophomonas sp. Culture Centrifugation Centrifugation (10,000 x g) Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant XAD2 Amberlite XAD-2 Resin Supernatant->XAD2 Methanol_Elution Methanol Elution XAD2->Methanol_Elution Low_Yield Low Yield XAD2->Low_Yield Incomplete binding/elution Concentration Concentration Methanol_Elution->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel TLC_Monitoring TLC Monitoring (UV 365 nm) Silica_Gel->TLC_Monitoring Purity_Issues Purity Issues Silica_Gel->Purity_Issues Co-eluting impurity Fraction_Pooling Fraction Pooling TLC_Monitoring->Fraction_Pooling Prep_TLC Preparative TLC Fraction_Pooling->Prep_TLC Pure_Xanthobaccin_A Pure this compound Prep_TLC->Pure_Xanthobaccin_A

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting Start Purification Issue Observed Check_SPE Check SPE conditions (Binding, Elution) Start->Check_SPE Low Yield Check_Impurity_Profile Analyze fractions by TLC/HPLC Start->Check_Impurity_Profile Purity Issues Check_Chromatography_Yield Analyze column for retained product Check_SPE->Check_Chromatography_Yield Solution_Yield Improved Yield Check_Chromatography_Yield->Solution_Yield Optimize_Chromatography Optimize mobile phase Check_Impurity_Profile->Optimize_Chromatography Add_Purification_Step Add reversed-phase step Optimize_Chromatography->Add_Purification_Step Impurity persists Solution_Purity High Purity Product Add_Purification_Step->Solution_Purity

Caption: Logical workflow for troubleshooting purification challenges.

References

Technical Support Center: Preventing Degradation of Xanthobaccin A During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Xanthobaccin A during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a polyketide-derived macrocyclic lactam with potent antifungal properties.[1] Like many complex natural products, its intricate chemical structure makes it susceptible to degradation under various environmental conditions, which can lead to a loss of biological activity and the formation of impurities. Ensuring its stability during storage is critical for obtaining reliable and reproducible experimental results.

Q2: What are the primary factors that can cause this compound to degrade?

Based on the general stability profiles of macrolide and polyketide antibiotics, the primary factors that can contribute to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of labile functional groups within the molecule.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: Oxidative degradation can occur, particularly if the molecule contains susceptible moieties.

  • Repeated Freeze-Thaw Cycles: These can lead to the physical and chemical degradation of the compound in solution.[2]

Q3: What are the recommended general storage conditions for this compound?

For long-term storage of this compound, it is recommended to store it as a dry powder at -20°C or, for enhanced stability, at -80°C.[2][3][4] The container should be tightly sealed to protect it from moisture and air. If stored as a stock solution, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in experiments. Degradation of this compound stock solution.1. Prepare fresh stock solutions from a powdered form stored at -20°C or -80°C. 2. Avoid repeated freeze-thaw cycles by preparing and storing small aliquots of the stock solution.[2] 3. Protect stock solutions from light by using amber vials or wrapping vials in aluminum foil.
Precipitate forms in the stock solution upon thawing. Poor solubility or degradation product formation.1. Ensure the solvent used for the stock solution is appropriate for this compound and the intended experimental conditions. 2. Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may be a degradation product, and a fresh stock solution should be prepared.
Inconsistent results between experimental replicates. Inconsistent concentration of active this compound due to degradation.1. Use freshly prepared or properly stored (aliquoted, frozen at -80°C) stock solutions for all replicates. 2. Ensure uniform handling and storage conditions for all samples throughout the experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.1. Review the storage and handling procedures of the this compound sample. 2. Conduct a forced degradation study to identify potential degradation products and their retention times.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol outlines the recommended procedure for preparing and storing stock solutions of this compound to minimize degradation.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Sterile, amber, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions, dissolve the this compound powder in anhydrous DMSO to a desired stock concentration (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.

  • Aliquot the stock solution into single-use volumes in sterile, amber, polypropylene microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage conditions.

  • For short-term storage (up to 1-2 weeks), store the aliquots at -20°C.

  • For long-term storage (months to years), store the aliquots at -80°C.[2][3]

  • When needed, thaw a single aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study of this compound

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions. This is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • UV light chamber

  • HPLC-UV system

Procedure:

  • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light. Analyze samples by HPLC at defined time points.

  • Thermal Degradation: Place an aliquot of the this compound stock solution in an incubator at an elevated temperature (e.g., 60°C), protected from light. Analyze samples by HPLC at defined time points.

  • Photodegradation: Expose an aliquot of the this compound stock solution to a controlled UV light source. Wrap a control sample in aluminum foil and place it alongside the exposed sample. Analyze both samples by HPLC at defined time points.

  • Analysis: For each condition, quantify the remaining percentage of this compound and observe the formation of any degradation product peaks in the HPLC chromatograms.

Data Presentation

Table 1: Hypothetical Stability of this compound in Solution Under Different Storage Temperatures
TemperatureSolventDurationRemaining this compound (%)
4°CDMSO1 week95 ± 2
4°CDMSO4 weeks85 ± 4
-20°CDMSO4 weeks98 ± 1
-20°CDMSO6 months92 ± 3
-80°CDMSO6 months>99
-80°CDMSO1 year98 ± 1

Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 2: Hypothetical Results of a Forced Degradation Study of this compound
Stress ConditionDuration (hours)Remaining this compound (%)Number of Degradation Products Detected
0.1 M HCl, 60°C845 ± 53
0.1 M NaOH, RT860 ± 42
3% H₂O₂, RT2488 ± 31
60°C2490 ± 21
UV Light2475 ± 64

RT = Room Temperature. Data are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use prep1 Weigh this compound Powder prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Amber Vials prep2->prep3 storage_short Short-term (-20°C) prep3->storage_short < 2 weeks storage_long Long-term (-80°C) prep3->storage_long > 2 weeks usage1 Thaw Single Aliquot storage_short->usage1 storage_long->usage1 usage2 Use Immediately usage1->usage2 usage3 Discard Unused Portion usage2->usage3

Caption: Recommended workflow for the preparation and storage of this compound stock solutions.

logical_relationship cluster_factors Degradation Factors cluster_consequences Consequences cluster_prevention Preventative Measures temp High Temperature degradation This compound Degradation temp->degradation ph Extreme pH ph->degradation light Light Exposure light->degradation oxygen Oxygen oxygen->degradation freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation loss_activity Loss of Biological Activity degradation->loss_activity impurities Formation of Impurities degradation->impurities inconsistent_results Inconsistent Experimental Results loss_activity->inconsistent_results impurities->inconsistent_results storage Store at -80°C storage->degradation aliquot Aliquot Stock Solutions aliquot->degradation protect_light Use Amber Vials protect_light->degradation inert_gas Store Under Inert Gas (e.g., Argon) inert_gas->degradation

Caption: Factors contributing to this compound degradation and preventative measures.

References

Technical Support Center: Optimizing HPLC Separation of Xanthobaccin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Xanthobaccin analogs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical and preparative work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for separating Xanthobaccin analogs?

A1: For reversed-phase HPLC (RP-HPLC), a common starting point for polar to semi-polar compounds like Xanthobaccin analogs is a gradient elution using water (A) and an organic solvent (B) such as acetonitrile or methanol.[1][2][3] A typical starting gradient might be 95% A to 50% A over 20-30 minutes. The addition of an acid modifier, like 0.1% formic acid or trifluoroacetic acid (TFA) to both mobile phase components, is often recommended to improve peak shape and resolution by controlling the ionization of the analytes.[4]

Q2: Which organic solvent is better for separating my analogs: acetonitrile or methanol?

A2: The choice between acetonitrile and methanol can affect the selectivity of your separation.[2] Acetonitrile generally has a lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times. Methanol, on the other hand, can offer different selectivity due to its protic nature and may be a better choice if you are experiencing poor resolution with acetonitrile.[2] It is often beneficial to screen both solvents during method development.

Q3: Why are my peaks tailing?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. For compounds like Xanthobaccin analogs, which may contain acidic or basic functional groups, secondary interactions with the stationary phase are a likely cause. This can be mitigated by adding a mobile phase modifier like formic acid or TFA.[5][6] Other potential causes include column overload, a contaminated or worn-out column, or a mismatch between the sample solvent and the mobile phase.[7][8]

Q4: My retention times are not consistent between runs. What should I do?

A4: Inconsistent retention times can stem from several sources, including an improperly equilibrated column, changes in mobile phase composition, or fluctuations in column temperature.[9] Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before each injection. It is also crucial to prepare fresh mobile phase daily and to use an HPLC column oven to maintain a stable temperature.[9] Pump malfunctions or leaks in the system can also lead to variable flow rates and, consequently, shifting retention times.[8][10]

Q5: How can I improve the resolution between two closely eluting Xanthobaccin analogs?

A5: To improve the resolution between closely eluting peaks, you can try several approaches. Modifying the mobile phase composition by changing the organic solvent or the pH can alter selectivity.[2][11] You can also make the gradient shallower, which will increase the separation time and allow for better resolution.[5][12] Reducing the flow rate or using a column with a smaller particle size or a different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl) can also enhance resolution.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of Xanthobaccin analogs.

Problem Potential Cause Recommended Solution
High Backpressure Clogged column frit or tubingBackflush the column (if permissible by the manufacturer). Check for and clear any blockages in the tubing.[8]
Precipitated buffer in the mobile phaseEnsure the mobile phase components are fully miscible and filter the mobile phase before use.[6]
Sample precipitation on the columnEnsure your sample is fully dissolved in a solvent compatible with the mobile phase.[13]
No Peaks or Very Small Peaks Injector issue (e.g., worn seal, clogged needle)Perform injector maintenance, including replacing the rotor seal and cleaning the needle.[10][13]
Detector issue (e.g., lamp off, incorrect wavelength)Check that the detector lamp is on and that the wavelength is appropriate for Xanthobaccin analogs.
Sample degradationEnsure the stability of your samples in the autosampler. Consider using a cooled autosampler.
Split Peaks Column channeling or contaminationReplace the column or try cleaning it with a strong solvent.[7]
Sample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.[7]
Clogged inlet fritReplace the column inlet frit.[7]
Baseline Noise or Drift Air bubbles in the pump or detectorDegas the mobile phase thoroughly and purge the pump.[7][10]
Contaminated mobile phase or HPLC systemUse high-purity solvents and prepare fresh mobile phase daily. Flush the system with a strong solvent.[10]
Leaking pump seals or fittingsInspect the system for leaks and tighten or replace fittings and seals as needed.[8][9]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Xanthobaccin Analog Profiling

This method provides a starting point for the separation of a mixture of Xanthobaccin analogs.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV-Vis spectrum of Xanthobaccin analogs (e.g., 254 nm, 280 nm, 320 nm).

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.060
25.095
30.095
30.15
35.05

Visualizations

experimental_workflow prep_sample Sample Preparation (Extraction & Dissolution) hplc_setup HPLC System Setup (Column Installation & Equilibration) prep_sample->hplc_setup prep_mobile_phase Mobile Phase Preparation (Filtration & Degassing) prep_mobile_phase->hplc_setup method_dev Method Development (Gradient Optimization) hplc_setup->method_dev data_acq Data Acquisition (Chromatogram Recording) method_dev->data_acq data_proc Data Processing (Peak Integration & Analysis) data_acq->data_proc results Results (Quantification & Purity Assessment) data_proc->results

Caption: Experimental workflow for HPLC analysis of Xanthobaccin analogs.

troubleshooting_logic start Problem Encountered pressure Pressure Issue? start->pressure peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? start->retention high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure No tailing Peak Tailing peak_shape->tailing Yes splitting Peak Splitting peak_shape->splitting No drifting Drifting RT retention->drifting Yes check_blockage Check for Blockages Flush Column high_pressure->check_blockage check_leaks Check for Leaks Inspect Pump Seals low_pressure->check_leaks add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) tailing->add_modifier check_sample_solvent Check Sample Solvent Inject in Mobile Phase splitting->check_sample_solvent equilibrate_column Equilibrate Column Longer Check Temperature Control drifting->equilibrate_column

Caption: Troubleshooting decision tree for common HPLC issues.

References

addressing co-elution of impurities during Xanthobaccin A purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Xanthobaccin A. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on the co-elution of structurally similar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities that co-elute with this compound?

The most common co-eluting impurities are other members of the Xanthobaccin family, specifically Xanthobaccin B and Xanthobaccin C.[1][2][3][4][5] These compounds are structurally very similar to this compound, making their separation challenging. Another potential impurity mentioned in the literature is an unidentified yellow fluorescent component.[2]

Q2: What are the structural differences between this compound, B, and C?

Q3: What is a general purification scheme for this compound?

A commonly cited method for the purification of this compound involves a multi-step chromatographic approach.[2] The general workflow is as follows:

  • Solid-Phase Extraction: The culture supernatant is first passed through an Amberlite XAD-2 resin column to capture the Xanthobaccins.

  • Silica Gel Chromatography: The extract from the resin is then subjected to silica gel column chromatography.

  • Reversed-Phase Silica Gel Chromatography: Further purification is achieved using a reversed-phase silica gel column.

This initial purification protocol has been noted to result in the co-elution of this compound and B.[2][8]

Troubleshooting Guide: Addressing Co-elution of Impurities

This guide provides a systematic approach to resolving the co-elution of this compound with its structurally similar impurities.

Problem: My purified this compound is contaminated with Xanthobaccin B and/or C.

Step 1: Confirm Co-elution

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound.

  • Procedure:

    • Develop an HPLC method using a C18 column.

    • Use a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Monitor the elution profile at a wavelength where Xanthobaccins absorb (e.g., around 320 nm).[8]

    • Co-elution will be observed as a single, broad, or asymmetric peak containing both this compound and its analogs. Mass spectrometry (LC-MS) can be used to confirm the presence of multiple components within a single chromatographic peak.

Step 2: Optimize Chromatographic Conditions

The key to separating structurally similar compounds is to exploit subtle differences in their physicochemical properties.

ParameterTroubleshooting ActionRationale
Mobile Phase Modify the organic solvent: Experiment with methanol or isopropanol in place of or in combination with acetonitrile.Different organic solvents can alter the selectivity of the separation by changing the interactions between the analytes and the stationary phase.
Adjust the pH: Modify the pH of the aqueous mobile phase.Subtle differences in the pKa values of the Xanthobaccin analogs may be exploited to alter their retention times.
Incorporate additives: Add ion-pairing reagents (for reversed-phase) or salts (for normal phase) to the mobile phase.Additives can enhance the resolution by introducing secondary interactions with the analytes.
Stationary Phase Change the column chemistry: If using a C18 column, try a different stationary phase such as a phenyl-hexyl or a polar-embedded column.Different stationary phases offer different selectivities. A phenyl-hexyl column can provide alternative pi-pi interactions, while a polar-embedded column can offer different hydrogen bonding capabilities.
Decrease the particle size: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm).Smaller particles lead to higher column efficiency and can improve the resolution of closely eluting peaks.
Other Parameters Optimize the temperature: Run the separation at different temperatures (e.g., 30°C, 40°C, 50°C).Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
Adjust the gradient slope: A shallower gradient can improve the separation of closely eluting compounds.A slower change in the mobile phase composition allows for more time for the analytes to interact with the stationary phase, leading to better separation.

Step 3: Consider Alternative Chromatographic Techniques

If optimizing reversed-phase HPLC is insufficient, consider these alternative approaches:

  • Preparative HPLC: This technique uses larger columns to physically separate the co-eluting compounds. The optimized analytical method can be scaled up for this purpose.

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that can be effective in separating structurally similar natural products.[9]

Quantitative Data

The following table summarizes the yield of Xanthobaccins A, B, and C from a 15-liter culture of Stenotrophomonas sp. strain SB-K88 as reported in the literature.[2] This data highlights the prevalence of Xanthobaccin B and C as significant impurities.

CompoundYield (mg)
This compound133
Xanthobaccin B35
Xanthobaccin C3

Experimental Protocols

Protocol 1: Baseline Purification of this compound

This protocol is based on the method described by Hashidoko et al. (1999).[2]

  • Culture and Extraction:

    • Culture Stenotrophomonas sp. strain SB-K88 in a suitable production medium.

    • Centrifuge the culture broth to remove bacterial cells.

    • Pass the supernatant through an Amberlite XAD-2 resin column.

    • Wash the column with water and elute the adsorbed compounds with methanol.

    • Concentrate the methanol eluate under vacuum.

  • Silica Gel Chromatography (First Pass):

    • Prepare a silica gel column.

    • Load the concentrated extract onto the column.

    • Elute with a stepwise gradient of chloroform-methanol.

    • Monitor fractions by TLC (e.g., using a mobile phase of chloroform:methanol:water 65:25:4).

    • Combine fractions containing Xanthobaccins.

  • Reversed-Phase Silica Gel Chromatography:

    • Prepare a reversed-phase silica gel column (e.g., Cosmosil 75C18-OPN).

    • Load the partially purified Xanthobaccin fraction.

    • Elute with a stepwise gradient of water-methanol.

    • Monitor fractions by HPLC to assess purity.

Visualizations

Xanthobaccin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth Solid_Phase_Extraction Solid-Phase Extraction (Amberlite XAD-2) Centrifugation->Solid_Phase_Extraction Supernatant Silica_Gel_Chromatography Silica Gel Chromatography Solid_Phase_Extraction->Silica_Gel_Chromatography Crude Extract Reversed_Phase_Chromatography Reversed-Phase Chromatography Silica_Gel_Chromatography->Reversed_Phase_Chromatography Partially Purified Fraction Purity_Analysis Purity Analysis (HPLC/LC-MS) Reversed_Phase_Chromatography->Purity_Analysis Purified this compound (potential co-elution)

Caption: Workflow for the purification of this compound.

Coelution_Troubleshooting_Logic Start Co-elution Observed Confirm Confirm with LC-MS Start->Confirm Optimize_Mobile_Phase Optimize Mobile Phase (Solvent, pH, Additives) Confirm->Optimize_Mobile_Phase Not_Resolved Resolved? Optimize_Mobile_Phase->Not_Resolved Test Separation Optimize_Stationary_Phase Change Stationary Phase (Column Chemistry) Optimize_Stationary_Phase->Not_Resolved Test Separation Optimize_Parameters Adjust Parameters (Temperature, Gradient) Optimize_Parameters->Not_Resolved Test Separation Alternative_Techniques Consider Alternative Techniques (Prep-HPLC, CCC) Resolved Separation Achieved Alternative_Techniques->Resolved Not_Resolved->Optimize_Stationary_Phase No Not_Resolved->Optimize_Parameters No Not_Resolved->Alternative_Techniques No Not_Resolved->Resolved Yes

Caption: Logical workflow for troubleshooting co-elution issues.

References

Technical Support Center: Improving the Stability of Xanthobaccin A Formulations Against Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Xanthobaccin A photodegradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to photodegradation?

A1: this compound is a macrocyclic lactam antibiotic with antifungal properties.[1][2][3][4] Its chemical structure contains a tetramic acid moiety which acts as a chromophore, a part of the molecule that absorbs light.[1] this compound exhibits maximum UV absorbance at approximately 321 nm and displays whitish-blue fluorescence under UV light (365 nm), indicating its potential to absorb light energy and undergo photochemical reactions, leading to degradation.[5]

Q2: What are the typical signs of this compound photodegradation in my formulation?

A2: Signs of photodegradation can include:

  • Loss of potency: A decrease in the antifungal activity of the formulation.

  • Color change: A visible alteration in the color of the solution or solid formulation.

  • Formation of precipitates: The appearance of solid particles in a previously clear solution.

  • Changes in spectroscopic profile: Alterations in the UV-Vis or fluorescence spectra of the sample.

Q3: How can I minimize photodegradation during routine laboratory handling?

A3: To minimize photodegradation during handling:

  • Work in a light-controlled environment, using amber-colored laboratory lighting with wavelengths above 500 nm where possible.[6][7]

  • Use amber-colored glassware or vials to store solutions containing this compound.[6]

  • If clear glassware is necessary, wrap it in aluminum foil to block light exposure.[7]

  • Prepare solutions fresh and avoid prolonged exposure to any light source, including ambient laboratory light.

Q4: What are the regulatory guidelines for photostability testing of new drug substances like this compound?

A4: The primary regulatory guideline is the ICH Q1B guideline on Photostability Testing of New Drug Substances and Products.[1][8][9][10][11][12] This guideline outlines the requirements for forced degradation studies and confirmatory testing to assess the intrinsic photostability of a drug and the protection offered by its packaging.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and stability testing of this compound.

Problem Possible Cause Recommended Solution
Rapid loss of this compound potency in solution. Photodegradation due to exposure to UV or visible light.1. Formulation Adjustment: Incorporate a UV absorber or an antioxidant into the formulation (see Section 3 for examples).2. pH Optimization: Evaluate the effect of pH on the photostability of your formulation. The stability of similar antibiotics can be pH-dependent.3. Solvent Selection: Consider the use of less polar or non-aqueous solvents, as some compounds show increased stability in these environments.
Inconsistent results in photostability studies. 1. Inadequate control of light exposure.2. Temperature fluctuations during the experiment.3. Lack of a dark control.1. Standardize Light Source: Use a calibrated light source that complies with ICH Q1B guidelines (e.g., Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).2. Monitor Exposure: Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][8][13]3. Temperature Control: Maintain a constant temperature throughout the study and use a dark control stored at the same temperature to differentiate between thermal and photodegradation.[14]
Difficulty in identifying and quantifying photodegradation products. 1. Inappropriate analytical method.2. Co-elution of degradation products with the parent compound or excipients.1. Method Development: Develop and validate a stability-indicating HPLC method, preferably with a photodiode array (PDA) or mass spectrometry (MS) detector to identify and quantify degradation products.2. Forced Degradation: Perform forced degradation studies under light, heat, acid, base, and oxidative stress to generate potential degradation products and ensure your analytical method can separate them from the parent drug.
Precipitate formation in liquid formulations upon light exposure. Formation of insoluble photodegradation products.1. Identify Degradants: Characterize the precipitate to understand its chemical nature.2. Formulation Optimization: Experiment with different solubilizing agents or co-solvents in your formulation.3. Incorporate Stabilizers: Add excipients that can quench the excited state of the molecule or scavenge free radicals to prevent the formation of insoluble products.

Section 3: Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the sensitivity of the analytical method.

Objective: To evaluate the intrinsic photostability of this compound and to produce photodegradation products for analytical method development.

Materials:

  • This compound (pure substance)

  • Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or clear glass vials)

  • Photostability chamber equipped with a light source compliant with ICH Q1B Option 1 (Xenon arc lamp) or Option 2 (fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • HPLC-UV/PDA or HPLC-MS system

Methodology:

  • Prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the chosen solvent.

  • Transfer the solution to transparent containers.

  • Prepare a "dark control" sample by wrapping an identical container with aluminum foil.

  • Place the samples and the dark control in the photostability chamber.

  • Expose the samples to a light dose significantly higher than the confirmatory study levels (e.g., 2-5 times the ICH Q1B recommendation) to induce degradation.

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples and the dark control by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Protocol 2: Confirmatory Photostability Study of a this compound Formulation

This protocol follows the ICH Q1B guidelines to determine the photostability of a specific this compound formulation.

Objective: To assess the photostability of a this compound formulation under standardized conditions.

Methodology:

  • Prepare the final this compound formulation.

  • Package the formulation in the proposed immediate container and closure system.

  • Prepare a "dark control" sample by wrapping the packaged formulation in aluminum foil.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][8][13]

  • Maintain a constant temperature and humidity during the exposure.

  • After the exposure, analyze the light-exposed and dark control samples for appearance, assay of this compound, and levels of degradation products using a validated stability-indicating analytical method.

  • Compare the results to determine if significant changes have occurred due to light exposure.

Protocol 3: Screening of Stabilizing Excipients

Objective: To identify suitable excipients for improving the photostability of a this compound formulation.

Methodology:

  • Prepare several small batches of a base this compound formulation.

  • To each batch, add a different potential stabilizing excipient. Categories of excipients to consider include:

    • Antioxidants: Ascorbic acid, Butylated hydroxytoluene (BHT), Sodium metabisulfite.

    • UV Absorbers: Titanium dioxide, Zinc oxide (for solid/suspension formulations), or soluble organic UV filters.

    • Quenchers: Certain amino acids or other molecules that can deactivate the excited state of this compound.

  • Prepare a control batch with no added stabilizer.

  • Conduct a forced photodegradation study (as in Protocol 1) on all batches.

  • Analyze the degradation of this compound in each formulation over time.

  • Compare the degradation rates to identify the excipients that provide the most significant stabilizing effect.

Section 4: Data Presentation

Table 1: Example Data from a Forced Photodegradation Study of this compound in Solution

Time (hours)This compound Concentration (µg/mL) - Light ExposedThis compound Concentration (µg/mL) - Dark Control% Degradation
0100.0100.00.0
285.299.814.8
471.599.628.5
852.399.547.7
2415.899.284.2

Table 2: Example Results from an Excipient Screening Study

FormulationStabilizing Excipient (Concentration)% Degradation after 8h Light Exposure
ControlNone47.7%
F1Ascorbic Acid (0.1% w/v)25.3%
F2Butylated Hydroxytoluene (0.05% w/v)31.8%
F3Titanium Dioxide (0.5% w/v)10.2%
F4Proprietary UV Absorber X (0.2% w/v)15.5%

Section 5: Visualizations

Photodegradation_Pathway This compound (Ground State) This compound (Ground State) This compound (Excited State) This compound (Excited State) This compound (Ground State)->this compound (Excited State) Light Absorption (hν) This compound (Excited State)->this compound (Ground State) Fluorescence Degradation Products Degradation Products This compound (Excited State)->Degradation Products Photochemical Reaction

Caption: Simplified signaling pathway of this compound photodegradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Prepare this compound Solution/Formulation B Prepare Light-Exposed Samples A->B C Prepare Dark Control Samples A->C D Expose Samples in Photostability Chamber (ICH Q1B) B->D E Withdraw Samples at Timepoints D->E F Analyze by Stability-Indicating HPLC E->F G Compare Light-Exposed vs. Dark Control F->G

Caption: General experimental workflow for a photostability study.

Troubleshooting_Logic node_action Action: Screen Antioxidants, UV Absorbers, and Quenchers start Significant Degradation Observed? q1 Is the formulation a solution? start->q1 Yes q3 Is the packaging light-protective? start->q3 No (Solid) q2 Have stabilizing excipients been tested? q1->q2 Yes q2->node_action No q2->q3 Yes end Stable Formulation Achieved q3->end Yes end2 Action: Use Amber Vials or Opaque Packaging q3->end2 No

Caption: Logical relationship for troubleshooting photodegradation issues.

References

troubleshooting variability in antifungal bioassay results for Xanthobaccin A

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Xanthobaccin A Antifungal Bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in antifungal bioassay results for this compound. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our Minimum Inhibitory Concentration (MIC) assays for this compound. What are the potential causes and how can we troubleshoot this?

A: Variability in MIC assays is a common challenge and can arise from several factors related to the inoculum preparation, compound handling, and assay conditions.[1] Below is a summary of potential causes and recommended solutions to improve the reproducibility of your results.

Potential CauseRecommended Solution
Inoculum Preparation
Inconsistent Inoculum DensityStandardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[2] For filamentous fungi, use a hemocytometer for accurate spore counting.
Variation in Fungal Growth PhaseAlways use fresh, mature cultures (e.g., 2-7 days old for molds on potato dextrose agar) to prepare the inoculum.[3] The age of the culture can significantly impact the viability and susceptibility of the fungi.
Clumping of Fungal Spores/CellsFor filamentous fungi, filter the spore suspension through sterile glass wool to remove hyphal fragments. For yeasts, vortex the cell suspension thoroughly to ensure a homogenous mixture.
This compound Handling
Poor Aqueous SolubilityThis compound is poorly soluble in water.[4] Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then serially dilute it in the test medium.[2][4]
Compound PrecipitationVisually inspect the wells of your microtiter plate for any signs of precipitation, especially at higher concentrations.[1] Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay wells is low (typically ≤1%) to avoid both fungal growth inhibition and compound precipitation.[1]
Instability of the CompoundPrepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles.
Assay Conditions
Media VariabilityUse a standardized medium recommended for antifungal susceptibility testing, such as RPMI 1640.[2] Be aware that lot-to-lot variability in media can occur, so it is crucial to perform quality control with reference strains.[2]
Inconsistent Incubation ConditionsMaintain a consistent incubation temperature (e.g., 35°C) and duration (e.g., 24-48 hours, depending on the fungus).[2][5] Variations in these parameters can significantly affect fungal growth rates and, consequently, MIC values.[1]
Edge Effects in Microtiter PlatesTo minimize evaporation from the outer wells of the microtiter plate, which can concentrate the compound and affect fungal growth, fill the peripheral wells with sterile water or medium and do not use them for experimental data.
Subjective Endpoint ReadingFor fungistatic agents, the MIC is often read as the lowest concentration causing a significant reduction in growth (e.g., ≥50%) compared to the control.[2] Using a microplate reader to measure absorbance or turbidity can help standardize this measurement and reduce subjectivity.[2]

Q2: We are not observing the expected antifungal activity with this compound, or the results are inconsistent. What should we check?

A: A lack of, or inconsistent, activity can be due to issues with the compound itself, the assay setup, or the fungal strain being tested.[1]

Potential CauseRecommended Solution
Compound-Related Issues
Degradation of this compoundVerify the integrity and purity of your this compound stock. If possible, use a fresh batch of the compound. Protect the stock solution from light and store it at an appropriate temperature (e.g., -20°C or -80°C).
Inaccurate Stock ConcentrationRe-verify the calculations for your stock solution and serial dilutions. Ensure that the initial weighing of the compound was accurate.
Assay-Related Issues
Inappropriate Assay MethodEnsure the chosen bioassay (e.g., broth microdilution, disk diffusion) is suitable for this compound and the test organism. Natural products can sometimes perform differently in various assay formats.[6]
Insufficient Incubation TimeSome antifungal agents may have a slow onset of action.[7] If you are not observing activity at the standard endpoint, consider extending the incubation period, ensuring that the growth control does not become overly dense.
Fungus-Related Issues
Resistant Fungal StrainThe fungal strain you are using may have intrinsic or acquired resistance to this compound.[1] Include a known susceptible control strain in your experiments to validate the assay and the activity of the compound.[1]
High Inoculum DensityAn overly dense inoculum can overwhelm the effect of the antifungal agent, leading to falsely high MIC values.[7] Adhere to standardized inoculum preparation protocols.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for this compound

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 1 mg/mL.

    • Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida albicans):

      • From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.[2]

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard.[2]

      • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

    • For Molds (e.g., Aspergillus fumigatus):

      • Grow the mold on Potato Dextrose Agar for 2-7 days to allow for sufficient sporulation.[3]

      • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

      • Filter the conidial suspension through sterile glass wool to remove hyphal fragments.

      • Count the conidia using a hemocytometer and adjust the concentration in RPMI 1640 medium to the desired final inoculum size (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for CLSI M38).[8]

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of final concentrations. Ensure the final DMSO concentration is ≤1%.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility blank).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the negative control).

    • Seal the plate or place it in a humidified chamber to prevent evaporation.

    • Incubate at 35°C for 24-48 hours. The exact time will depend on the growth rate of the fungus.

  • Reading and Interpretation of Results:

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free control.

    • The endpoint can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

Visualizations

Proposed Mechanism of Action of this compound

The exact molecular mechanism of this compound has not been fully elucidated. However, based on its structural similarity to maltophilin, it is hypothesized to disrupt the integrity of the fungal cell wall and membrane.[11] It may interfere with sphingolipid biosynthesis, a critical process for the construction and stability of the fungal cell wall.[11]

G Proposed Signaling Pathway for this compound Antifungal Activity Xanthobaccin_A This compound Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Xanthobaccin_A->Sphingolipid_Biosynthesis Inhibits Cell_Wall_Construction Cell Wall Construction & Stability Sphingolipid_Biosynthesis->Cell_Wall_Construction Cell_Wall_Integrity Disrupted Cell Wall Integrity Cell_Wall_Construction->Cell_Wall_Integrity Cell_Membrane_Integrity Loss of Cell Membrane Integrity Cell_Wall_Integrity->Cell_Membrane_Integrity Ion_Leakage Ion Leakage Cell_Membrane_Integrity->Ion_Leakage Fungal_Growth_Inhibition Fungal Growth Inhibition Ion_Leakage->Fungal_Growth_Inhibition Cell_Death Cell Death Fungal_Growth_Inhibition->Cell_Death

Caption: Proposed mechanism of action of this compound, leading to fungal cell death.

Troubleshooting Workflow for Bioassay Variability

This workflow provides a systematic approach to identifying and resolving common sources of variability in antifungal bioassays.

Caption: A logical workflow for troubleshooting variability in antifungal bioassays.

References

minimizing cell lysis during Xanthobaccin A extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize cell lysis during the extraction of Xanthobaccin A from Stenotrophomonas sp. cultures. As this compound is an extracellular product, maintaining cell integrity during harvesting is critical for simplifying downstream purification and maximizing yield.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process, focusing on problems related to unintended cell lysis.

Issue 1: High Viscosity of Supernatant After Centrifugation

Potential Cause: Significant cell lysis has occurred, releasing DNA into the supernatant. DNA increases the viscosity of the solution, which can impede filtration and interfere with chromatographic purification.[4]

Recommended Actions:

  • Optimize Cell Harvesting: Review and optimize your centrifugation protocol. Excessive centrifugal force or harsh pelleting can rupture cells.

  • Enzymatic Treatment: As a remedial step, treat the viscous supernatant with DNase to break down the contaminating DNA.[4]

  • Gentle Handling: Avoid vigorous vortexing or shaking of the cell culture before and during centrifugation.

Parameter Standard Protocol Troubleshooting Modification Rationale
Centrifugation Speed 10,000 x g5,000 - 8,000 x gReduces mechanical stress on cell walls.
Centrifugation Time 30 min30 - 45 minCompensates for lower speed to ensure efficient pelleting.
Temperature 4°C4°CMaintains low temperature to reduce enzyme activity.[5]
Post-Centrifugation Decant supernatant immediatelyGently decant or pipette supernatant, leaving a small buffer layer above the pellet.Avoids disturbing the loose outer layer of the cell pellet, which may contain lysed cells.
Issue 2: Low Purity of Final this compound Product

Potential Cause: Contamination of the initial supernatant with intracellular contents (proteins, lipids, etc.) due to cell lysis. These contaminants co-purify with this compound, reducing the final purity.

Recommended Actions:

  • Implement Gentle Lysis-Avoidance Techniques: The primary goal is to separate the cells from the culture fluid without breaking them. Methods like sonication, homogenization, or freeze-thaw cycles are designed to cause lysis and should be strictly avoided during the initial harvesting step.[6]

  • Clarify Supernatant: After the initial centrifugation, perform a second, higher-speed centrifugation or a filtration step (e.g., 0.22 µm filter) to remove any remaining cells and debris before proceeding to column chromatography.[7][8]

Contaminant Source Released Molecules Impact on Downstream Processing
Cell LysisDNA, RNAIncreased viscosity, column fouling.[4]
Cell LysisIntracellular ProteinsCo-elution during chromatography, reduced specific activity.
Cell LysisLipids / Membrane ComponentsCan cause emulsions, interfere with chromatographic resins.
Cell LysisEndogenous ProteasesDegradation of the target molecule (this compound).[5]
Issue 3: Low Yield of this compound

Potential Cause: While multiple factors can affect yield (e.g., culture conditions, extraction efficiency), degradation of this compound by proteases and other enzymes released from lysed cells is a significant risk.[5][9] The stability of this compound can also be affected by pH changes resulting from the release of intracellular contents.[10]

Recommended Actions:

  • Maintain Cold Chain: Perform all harvesting and clarification steps at 4°C to minimize the activity of degradative enzymes.[5]

  • Add Protease Inhibitors: If lysis is unavoidable or suspected, consider adding a broad-spectrum protease inhibitor cocktail to the supernatant immediately after cell separation.[6][9]

  • Process Samples Quickly: Minimize the time between harvesting the culture and proceeding to the stable purification phase (e.g., loading onto the resin column).

Experimental Protocols

Protocol 1: Optimized Cell Harvesting for Minimal Lysis

This protocol describes the critical first step of separating Stenotrophomonas sp. cells from the culture broth.

  • Pre-Chill: Cool the centrifuge and all collection tubes to 4°C.

  • Culture Transfer: Gently transfer the bacterial culture from the flask or fermenter into centrifuge tubes. Avoid vigorous pouring or shaking.

  • Centrifugation: Centrifuge the culture at 5,000 x g for 30 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant into a new, chilled sterile container. The supernatant contains the this compound.[1][3]

  • Clarification (Optional but Recommended): For the highest purity, filter the collected supernatant through a 0.22 µm sterile filter to remove any remaining cells or debris.

  • Proceed Immediately: Use the clarified supernatant for the next step of solid-phase extraction without delay.

Protocol 2: Quantification of Cell Lysis via DNA Measurement

This protocol allows for a quantitative assessment of cell lysis by measuring the amount of contaminating DNA in the supernatant.

  • Sample Collection: Collect 1 mL of your clarified supernatant.

  • DNA Quantification: Use a fluorescent DNA-binding dye (e.g., PicoGreen™) or a spectrophotometer to measure the DNA concentration.

  • Create a Standard: For comparison, create a "total lysis" sample by taking 1 mL of the original cell culture and lysing it completely using sonication or a chemical lysis buffer.

  • Analysis: Measure the DNA concentration in the total lysis sample.

  • Calculate Lysis Percentage: (DNA in Supernatant / DNA in Total Lysis Sample) * 100. Aim for a lysis percentage of <1%.

Visualized Workflows and Logic

Extraction_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_Harvesting Step 1: Harvesting cluster_Separation Step 2: Separation cluster_Purification Step 3: Purification Culture Stenotrophomonas sp. Culture Centrifuge Gentle Centrifugation (5,000 x g, 4°C) Culture->Centrifuge Gentle Handling Supernatant Clarified Supernatant (Contains this compound) Centrifuge->Supernatant Correct Path Pellet Intact Cell Pellet (Discard) Centrifuge->Pellet Lysis Cell Lysis Event Centrifuge->Lysis Column Solid-Phase Extraction (e.g., Amberlite XAD-2) Supernatant->Column HPLC HPLC Purification Column->HPLC Pure_XA Pure this compound HPLC->Pure_XA Contaminants Contaminated Supernatant (DNA, Proteins, etc.) Lysis->Contaminants Contaminants->Column Purification Issues

Caption: Workflow for this compound extraction highlighting the desired path versus the cell lysis path.

Troubleshooting_Logic Start Start: Supernatant Post-Centrifugation Viscosity_Check Is supernatant highly viscous? Start->Viscosity_Check Lysis_Confirmed High probability of cell lysis. DNA is the likely cause. Viscosity_Check->Lysis_Confirmed Yes No_Viscosity Viscosity is normal. Viscosity_Check->No_Viscosity No Action_DNase Action: Add DNase. Review centrifugation protocol. Lysis_Confirmed->Action_DNase Proceed Proceed to Solid-Phase Extraction. Action_DNase->Proceed After Treatment No_Viscosity->Proceed

Caption: A troubleshooting decision tree for diagnosing and addressing supernatant viscosity.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing cell lysis so important for this compound extraction?

A1: this compound is an extracellular secondary metabolite, meaning the Stenotrophomonas sp. bacteria secrete it into the culture medium.[1][2][3] The goal of the initial extraction steps is to cleanly separate this medium (supernatant) from the bacterial cells. If cells lyse (burst), they release their internal contents—such as DNA, RNA, proteins, and lipids—into the supernatant. These molecules act as contaminants that significantly complicate the downstream purification process, potentially reducing the final yield and purity of this compound.

Q2: Can I use freeze-thaw cycles to help with extraction?

A2: No. Freeze-thaw is a method used to intentionally lyse cells to extract intracellular products.[4][6] Using this method for an extracellular product like this compound would be counterproductive, as it would maximize the release of contaminants into your supernatant.

Q3: What are the ideal culture conditions for producing this compound?

A3: this compound is typically produced by culturing Stenotrophomonas sp. strain SB-K88 in a medium like potato dextrose broth (PDB) at 25°C for 48 hours with shaking.[1] Another source suggests culturing for 3 to 10 days, with an optimal period of 5 to 7 days, to allow for the accumulation of the compound in the culture solution.[11]

Q4: My lab uses sonication for cell disruption. Can I use it briefly at a low setting to separate the cells?

A4: It is strongly advised not to use sonication at any stage of cell harvesting for extracellular products. Sonication uses high-frequency sound waves to create cavitation, which generates intense shear forces that rupture cell membranes. Even at low settings, it will cause some degree of cell lysis and contaminate your supernatant. Stick to gentle centrifugation for cell separation.

Q5: Besides viscosity, are there other signs of cell lysis in my supernatant?

A5: Yes. A "foamy" or frothy supernatant can indicate the release of proteins and lipids. You might also notice that downstream filters clog more easily. The most definitive way to check for lysis is to perform an assay for an intracellular component, such as a DNA quantification assay (see Protocol 2) or an activity assay for a known cytoplasmic enzyme.

References

identifying and removing contaminants from Xanthobaccin A preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Xanthobaccin A preparations. Our goal is to help you identify and remove contaminants effectively, ensuring the purity and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is an antifungal compound classified as a macrolide.[1] It is a secondary metabolite produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88.[1][2] This bacterium was originally isolated from the rhizosphere of sugar beets and has shown efficacy in suppressing damping-off disease caused by soilborne pathogens.[2][3]

Q2: What are the other related compounds produced by Stenotrophomonas sp. strain SB-K88?

A2: Besides this compound, Stenotrophomonas sp. strain SB-K88 also produces two other related antifungal compounds, designated Xanthobaccin B and Xanthobaccin C.[1][3] These compounds are often co-isolated during the purification process.

Q3: What are the likely sources of contaminants in my this compound preparation?

A3: Contaminants in this compound preparations can originate from several sources:

  • Co-produced metabolites: Stenotrophomonas species are known to produce a variety of secondary metabolites which may be co-extracted with this compound.[4]

  • Media components: Remnants from the fermentation broth, such as sugars, peptides, and other nutrients, can be a source of contamination.

  • Downstream processing: Impurities can be introduced during extraction and purification, such as residues from solvents, resins, or column materials.[5]

  • Degradation products: this compound may degrade due to factors like pH instability, temperature, or light exposure during processing.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the purification process and detecting the presence of multiple components in a fraction.[2][6]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating closely related compounds.[5][7]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information for the identification of this compound and any unknown impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of the purified compound and can help in identifying impurities if they are present in sufficient quantities.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound after extraction - Incomplete extraction from the fermentation broth.- Adsorption of this compound to cellular debris.- Degradation of this compound during extraction.- Ensure thorough mixing during solvent extraction.- Optimize the pH of the broth before extraction.- Use a two-phase extraction method to minimize emulsions.- Perform extraction at a controlled, cool temperature to minimize degradation.
Multiple spots on TLC after initial purification - Co-elution of this compound with other structurally similar metabolites (e.g., Xanthobaccin B and C).- Presence of polar or non-polar impurities from the fermentation media.- Optimize the solvent system for your chromatography. A gradient elution may be necessary for better separation.[10] - Consider using a different stationary phase for chromatography (e.g., reversed-phase silica).- Perform a pre-purification step, such as liquid-liquid extraction, to remove highly polar or non-polar contaminants.
Broad or tailing peaks in HPLC analysis - Column overload.- Inappropriate mobile phase composition or pH.- Contamination of the HPLC column.- Reduce the sample concentration or injection volume.- Adjust the mobile phase composition, including the organic modifier and buffer concentration. Ensure the pH is suitable for the analyte.- Flush the column with a strong solvent to remove strongly retained compounds. If the problem persists, a new column may be required.
Presence of unknown peaks in the final product (HPLC/MS) - Contaminants from solvents or labware.- Degradation of this compound.- Co-eluting impurities not resolved by the purification method.- Use high-purity solvents and thoroughly clean all glassware.- Analyze the mass of the unknown peaks to hypothesize their origin (e.g., degradation product, media component).- Re-purify the sample using an orthogonal chromatographic method (e.g., different stationary phase or solvent system).

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol describes the extraction of this compound from the fermentation broth of Stenotrophomonas sp. strain SB-K88 and its initial purification using solid-phase extraction and silica gel chromatography.[10]

Materials:

  • Fermentation broth of Stenotrophomonas sp. strain SB-K88

  • Centrifuge and sterile centrifuge tubes

  • Amberlite XAD-2 resin

  • Chromatography column

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (Silica Gel 60 HPTLC)

  • UV lamp (254 nm and 365 nm)

  • Orcinol-sulfuric acid reagent

Procedure:

  • Harvesting: Centrifuge the culture fluid at 10,000 x g for 30 minutes to remove bacterial cells.

  • Solid-Phase Extraction:

    • Pass the supernatant through a column packed with Amberlite XAD-2 resin.

    • Wash the column with water to remove unbound impurities.

    • Elute the adsorbed compounds, including this compound, with methanol.

    • Concentrate the methanolic eluate under vacuum using a rotary evaporator.

  • Silica Gel Chromatography (Initial Fractionation):

    • Load the concentrated extract onto a silica gel column.

    • Perform a stepwise gradient elution with a chloroform-methanol solvent system.

  • TLC Monitoring:

    • Monitor the fractions from the silica gel column using TLC.

    • Develop the TLC plates using a mobile phase of chloroform:methanol:water (65:25:4).[2]

    • Visualize the spots under a UV lamp (365 nm), where Xanthobaccins emit a characteristic whitish-blue fluorescence.[2] Alternatively, spray with an orcinol-sulfuric acid reagent and heat.

  • Pooling and Further Purification:

    • Pool the fractions containing this compound based on the TLC analysis.

    • If necessary, perform additional rounds of silica gel chromatography to improve purity.

Protocol 2: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of this compound preparations using reversed-phase HPLC. Method optimization may be required based on the specific instrument and column used.

Materials:

  • Purified this compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Reversed-phase C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water is often effective. For example, start with a 50:50 methanol:water mixture and gradually increase the methanol concentration to 100% over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor the eluent at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_purification Purification cluster_analysis Purity Analysis Fermentation Stenotrophomonas sp. Culture Centrifugation Centrifugation (Remove Cells) Fermentation->Centrifugation XAD2 Amberlite XAD-2 Resin Chromatography Centrifugation->XAD2 Concentration1 Concentration (Rotary Evaporator) XAD2->Concentration1 SilicaGel Silica Gel Chromatography Concentration1->SilicaGel TLC TLC Monitoring SilicaGel->TLC Pooling Pool Fractions TLC->Pooling Concentration2 Concentration Pooling->Concentration2 HPLC HPLC Concentration2->HPLC MS Mass Spectrometry Concentration2->MS NMR NMR Concentration2->NMR PureProduct Pure this compound HPLC->PureProduct MS->PureProduct NMR->PureProduct

Caption: Experimental workflow for this compound purification and analysis.

Troubleshooting_Logic Start Impure this compound (Post-Purification) CheckTLC Analyze by TLC Start->CheckTLC MultipleSpots Multiple Spots on TLC? CheckTLC->MultipleSpots CheckHPLC Analyze by HPLC BroadPeaks Broad/Tailing Peaks in HPLC? CheckHPLC->BroadPeaks MultipleSpots->CheckHPLC No OptimizeChrom Optimize Chromatography (Solvent, Stationary Phase) MultipleSpots->OptimizeChrom Yes PrePurify Add Pre-Purification Step (e.g., LLE) MultipleSpots->PrePurify Yes UnknownPeaks Unknown Peaks in HPLC/MS? BroadPeaks->UnknownPeaks No AdjustHPLC Adjust HPLC Conditions (Concentration, Mobile Phase) BroadPeaks->AdjustHPLC Yes CleanColumn Clean/Replace HPLC Column BroadPeaks->CleanColumn Yes IdentifyImpurity Identify Impurity (Mass Spec, NMR) UnknownPeaks->IdentifyImpurity Yes Pure Pure this compound UnknownPeaks->Pure No OptimizeChrom->Start PrePurify->Start AdjustHPLC->CheckHPLC CleanColumn->CheckHPLC OrthogonalPurification Re-purify with Orthogonal Method IdentifyImpurity->OrthogonalPurification OrthogonalPurification->Start

Caption: Troubleshooting logic for this compound purification.

References

optimizing inoculum density for maximal Xanthobaccin A production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Xanthobaccin A production. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable advice for maximizing the yield of this potent antifungal compound from Stenotrophomonas sp. strain SB-K88.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound in a laboratory setting?

A1: Published studies have reported yields of up to 18 mg of this compound per liter in potato semisynthetic (PS) liquid cultures of Stenotrophomonas sp. strain SB-K88.[1] However, yields can vary significantly based on fermentation conditions.

Q2: My Stenotrophomonas sp. SB-K88 culture has stopped producing this compound after several subcultures. What is the cause?

A2: This is a common issue known as strain degeneration. Repeated subculturing of Stenotrophomonas sp. SB-K88 can lead to genetic instability and a significant decrease in this compound production.[1] Strains with reduced production capabilities have been observed to yield only about one-fourth of the amount of the original strain.[1] To mitigate this, it is crucial to use a fresh culture from a low-passage seed stock for each fermentation run.

Q3: Why am I observing significant batch-to-batch variability in my this compound production?

A3: Inconsistent production is often linked to variability in the inoculum quality. Key factors include inconsistencies in cell density, viability, and the physiological state of the inoculum. Standardizing your inoculum preparation protocol is essential for reproducible results.

Q4: What is the "inoculum effect" and how does it relate to this compound production?

A4: The inoculum effect is a phenomenon where the efficacy of an antimicrobial compound (or the production of a secondary metabolite) is influenced by the initial density of the bacterial population.[2][3] For this compound production, an inoculum density that is too low may result in a long lag phase and suboptimal production, while an overly dense inoculum can lead to rapid nutrient depletion and accumulation of inhibitory byproducts, also hindering maximal yield.

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues that can lead to lower-than-expected yields of this compound.

Problem Potential Cause(s) Suggested Solutions
Low or No this compound Production 1. Strain Degeneration: The producing strain has lost its ability to synthesize the compound due to repeated subculturing.[1] 2. Suboptimal Inoculum Density: The initial concentration of bacteria is not ideal for production. 3. Incorrect Inoculum Age: The inoculum was taken from a culture that was too young (still in lag phase) or too old (in stationary or decline phase).1. Always use a fresh culture from a cryopreserved, low-passage cell bank for inoculum preparation. 2. Perform an inoculum density optimization experiment (see Experimental Protocols section). 3. Prepare inoculum from a culture in the late logarithmic to early stationary growth phase.
Inconsistent Yields Between Batches 1. Variable Inoculum Preparation: Lack of a standardized protocol for preparing the seed culture. 2. Inconsistent Medium Composition: Variations in the quality or preparation of the Potato Semisynthetic (PS) medium.1. Standardize the inoculum preparation process, ensuring consistent incubation time, agitation, and final cell density (e.g., by measuring optical density at 600 nm). 2. Use high-quality, consistent raw materials for the medium and ensure accurate preparation and sterilization procedures.
Poor Growth of Culture 1. Suboptimal Fermentation Parameters: Incorrect temperature, pH, or aeration. 2. Contamination: Presence of competing microorganisms.1. Ensure the shaking incubator is set to the optimal temperature of 25°C and a shaking speed of 100 rpm.[4] 2. Use strict aseptic techniques during all stages of medium preparation, inoculation, and fermentation.

Data Presentation: Example of Inoculum Density Optimization

The following table provides an example of experimental data for optimizing inoculum density for this compound production. Note that these are representative values to illustrate the concept.

Inoculum Density (% v/v)Final Biomass (OD600)This compound Titer (mg/L)Glucose Consumption (%)
1%4.28.565
2%5.814.285
4% 6.5 17.8 98
6%6.815.199
8%7.012.399

Experimental Protocols

Protocol 1: Preparation of Standardized Inoculum

This protocol details the preparation of a standardized seed culture of Stenotrophomonas sp. strain SB-K88.

Materials:

  • Cryopreserved vial of Stenotrophomonas sp. strain SB-K88

  • Potato Semisynthetic (PS) Medium

  • Sterile baffled flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Medium Preparation: Prepare the Potato Semisynthetic (PS) medium, which consists of an infusion from 200 g of potatoes and 20 g of dextrose per 1 liter of distilled water.[4] Dispense 100 mL of the medium into 500 mL baffled flasks and sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation (Pre-culture): Aseptically transfer a small amount of culture from a cryopreserved stock into a flask containing PS medium.

  • Incubation: Incubate the flask at 25°C with constant shaking at 100 rpm until the culture reaches the late logarithmic phase of growth. This may take 24-48 hours.

  • Standardization: Measure the optical density (OD) of the pre-culture at 600 nm. Use this culture to inoculate the main production flasks to a specific starting OD, thereby ensuring a consistent inoculum density.

Protocol 2: Optimizing Inoculum Density for this compound Production

This protocol describes an experiment to determine the optimal inoculum density for maximizing this compound yield.

Procedure:

  • Prepare a series of production flasks, each containing 100 mL of sterile PS medium.

  • Using the standardized pre-culture from Protocol 1, inoculate the production flasks to achieve a range of initial volumetric percentages (e.g., 1%, 2%, 4%, 6%, 8% v/v).

  • Incubate the flasks at 25°C for 7 days with constant shaking at 100 rpm.[4]

  • At the end of the incubation period, harvest the culture broth.

  • Measure the final biomass (OD600) and the concentration of this compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Analyze the data to identify the inoculum density that results in the maximal production of this compound.

Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_prod Production Stage cluster_analysis Analysis cryo Cryopreserved Stock preculture Prepare Pre-culture in PS Medium cryo->preculture incubate_pre Incubate (25°C, 100 rpm) preculture->incubate_pre standardize Standardize Inoculum (Measure OD600) incubate_pre->standardize inoculate Inoculate with Varying Densities (1-8%) standardize->inoculate Standardized Culture prod_flasks Prepare Production Flasks with PS Medium prod_flasks->inoculate incubate_prod Incubate for 7 Days (25°C, 100 rpm) inoculate->incubate_prod harvest Harvest Culture Broth incubate_prod->harvest measure_biomass Measure Final Biomass (OD600) harvest->measure_biomass extract Extract this compound harvest->extract analyze Analyze Data & Determine Optimum measure_biomass->analyze hplc Quantify with HPLC extract->hplc hplc->analyze

Caption: Experimental workflow for optimizing inoculum density.

XanthobaccinA_Regulation cluster_input Controllable Factors cluster_process Biological Process cluster_output Outcome Inoculum Inoculum Quality (Density, Age, Viability) CellGrowth Cell Growth & Metabolism Inoculum->CellGrowth Medium Medium Composition (PS Medium) Medium->CellGrowth Fermentation Fermentation Parameters (Temp, pH, Aeration) Fermentation->CellGrowth Biosynthesis This compound Biosynthesis Pathway CellGrowth->Biosynthesis Precursors & Energy Yield Maximal this compound Production Biosynthesis->Yield

Caption: Factors influencing this compound production.

References

Technical Support Center: Refining Extraction Solvents for Improved Xanthobaccin A Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Xanthobaccin A. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound is a macrocyclic lactam with potent antifungal properties, produced by the bacterium Stenotrophomonas sp., notably strain SB-K88.[1][2] It shares an identical planar structure with a related compound, maltophilin.[1] A key challenge in its recovery is its poor solubility in aqueous solutions.[1] However, it is known to be soluble in several organic solvents, including dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1]

Q2: What is the most commonly reported successful method for extracting this compound from fermentation broth?

A2: The most frequently documented and successful method for extracting this compound is not a direct liquid-liquid extraction with an organic solvent, but rather a solid-phase extraction (SPE) technique.[3] This method involves passing the cell-free culture supernatant through an Amberlite XAD-2 resin column. The resin adsorbs the this compound, which is then eluted with methanol.[3][4] This is followed by further purification steps, typically involving silica gel chromatography.[3][4]

Q3: Have direct liquid-liquid extractions with common organic solvents been successful for this compound?

A3: Research indicates that attempts to extract this compound from culture fluids using direct liquid-liquid extraction with solvents like ethyl acetate have been unsuccessful.[3] This is attributed to the compound's poor solubility in such solvents directly from the aqueous fermentation broth.[3]

Q4: What factors should be considered when selecting a solvent for natural product extraction?

A4: The selection of an appropriate solvent is critical for successful extraction and is influenced by several factors. Key considerations include the polarity of the target compound ("like dissolves like"), the solvent's selectivity for the target molecule over impurities, solubility of the compound in the solvent, as well as the cost and safety of the solvent.[5] For instance, polar solvents like methanol and ethanol are often used for extracting hydrophilic compounds, while less polar solvents such as dichloromethane and chloroform are suitable for lipophilic molecules.[6]

Troubleshooting Guide

Issue 1: Low or No Recovery of this compound in the Crude Extract.

  • Possible Cause 1: Inefficient Cell Lysis (if extracting from whole broth).

    • Solution: While the primary method for this compound extraction uses the cell-free supernatant, if you are attempting a whole-broth extraction, ensure complete cell lysis to release any intracellular product. However, be aware that cell lysis can also release impurities that may complicate downstream purification.[1]

  • Possible Cause 2: Inappropriate Solvent Choice for Liquid-Liquid Extraction.

    • Solution: As documented, direct extraction with ethyl acetate is not effective.[3] If attempting a liquid-liquid extraction, consider more polar solvents or solvent mixtures. Given its solubility profile, a multi-solvent system, such as a chloroform-methanol mixture, could be explored, though this has not been specifically documented for high-yield this compound extraction.

  • Possible Cause 3: Suboptimal Solid-Phase Extraction (SPE) Conditions.

    • Solution: If using the recommended Amberlite XAD-2 resin method, ensure the column is properly conditioned and not overloaded. The flow rate during loading and elution can also impact binding and recovery. Ensure the pH of the supernatant is optimized for this compound binding to the resin.

Issue 2: High Levels of Impurities in the Crude Extract.

  • Possible Cause 1: Co-extraction of Other Metabolites.

    • Solution: Stenotrophomonas sp. produces various secondary metabolites that may co-elute with this compound.[1] Refining the purification protocol, such as adjusting the solvent gradient in the subsequent silica gel chromatography step, can help separate these impurities.[1] Consider using a stepwise gradient of chloroform-methanol-water to improve separation.[3]

  • Possible Cause 2: Cell Lysis During Fermentation or Harvest.

    • Solution: Minimize cell breakage during the harvesting of the fermentation broth by optimizing centrifugation speed and duration. Excessive shear stress can lead to the release of intracellular proteins and other molecules that contaminate the extract.[1]

Issue 3: Formation of an Emulsion During Liquid-Liquid Extraction.

  • Possible Cause: Presence of Surfactant-like Molecules.

    • Solution: Fermentation broths often contain compounds that can act as surfactants, leading to the formation of stable emulsions at the solvent-aqueous interface. To break an emulsion, you can try adding brine (a saturated NaCl solution) to increase the ionic strength of the aqueous phase.[7] Alternatively, gentle swirling instead of vigorous shaking during the extraction process can help prevent emulsion formation.[7]

Data Presentation

Solvent/MethodEffectivenessRemarksReference(s)
Solid-Phase Extraction
Amberlite XAD-2 with Methanol ElutionHighly Effective This is the most commonly cited and successful method for recovering this compound from culture supernatant. Yields of 133 mg of this compound from 15 liters of culture fluid have been reported.[3]
Liquid-Liquid Extraction
Ethyl AcetateIneffective Attempts to extract this compound directly from culture fluids with ethyl acetate were reported as unsuccessful due to poor solubility.[3]
ChloroformPotentially Effective This compound is soluble in chloroform. It is also used in the solvent system for the subsequent silica gel purification step, indicating its utility in solubilizing the compound.[1][3]
DichloromethanePotentially Effective This compound is reported to be soluble in dichloromethane. Its effectiveness as a primary extraction solvent from broth has not been documented.[1]
AcetonePotentially Effective This compound is soluble in acetone. Its performance in a liquid-liquid extraction from a fermentation broth is not specified in the available literature.[1]
MethanolPotentially Effective While used as an eluant in SPE, its direct use in liquid-liquid extraction is not detailed. Its polarity may present challenges in forming a distinct phase with the aqueous broth.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Culture Supernatant (Adapted from Nakayama et al., 1999)

  • Culture Preparation: Culture Stenotrophomonas sp. strain SB-K88 in a suitable medium (e.g., potato semisynthetic medium) at 25°C for 7 days with shaking.[3]

  • Cell Removal: Harvest the culture fluid and centrifuge at 10,000 x g for 30 minutes to pellet the bacterial cells.[3]

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Column Preparation: Prepare a column with Amberlite XAD-2 resin and condition it by washing with deionized water.[3]

  • Loading: Pass the collected supernatant through the conditioned Amberlite XAD-2 resin column.[3]

  • Washing: Rinse the column with deionized water to remove unbound, water-soluble impurities.[3]

  • Elution: Elute the adsorbed compounds, including this compound, from the resin using methanol.[3]

  • Concentration: Concentrate the methanolic eluate under a vacuum to obtain the crude extract.

  • Purification: Further purify the crude extract using silica gel column chromatography with a chloroform-methanol-water solvent system.[3]

Protocol 2: General Liquid-Liquid Extraction for Bacterial Secondary Metabolites (Hypothetical for this compound)

  • Culture Preparation and Cell Removal: Follow steps 1-3 from Protocol 1.

  • Solvent Selection: Choose an appropriate water-immiscible organic solvent. Based on solubility data, a mixture like chloroform:methanol (2:1 v/v) could be a starting point.

  • Extraction: In a separatory funnel, combine the cell-free supernatant with an equal volume of the selected organic solvent.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[8]

  • Phase Separation: Allow the layers to separate fully. The organic layer containing the extracted compounds will be either the top or bottom layer, depending on its density relative to the aqueous supernatant.

  • Collection: Carefully drain the organic layer.

  • Re-extraction (Optional): For improved recovery, the aqueous layer can be extracted a second and third time with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water. Filter off the drying agent and concentrate the solvent under a vacuum to yield the crude extract.

Mandatory Visualization

experimental_workflow_spe start Stenotrophomonas sp. Culture centrifugation Centrifugation (10,000 x g) start->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant cells Cell Pellet (Discard) centrifugation->cells spe_column Solid-Phase Extraction (Amberlite XAD-2 Resin) supernatant->spe_column wash Wash with Deionized Water spe_column->wash elution Elute with Methanol wash->elution crude_extract Crude this compound Extract elution->crude_extract purification Silica Gel Chromatography crude_extract->purification pure_product Purified this compound purification->pure_product

Caption: Workflow for Solid-Phase Extraction of this compound.

experimental_workflow_lle start Stenotrophomonas sp. Culture centrifugation Centrifugation start->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant cells Cell Pellet (Discard) centrifugation->cells lle Liquid-Liquid Extraction (e.g., Chloroform:Methanol) supernatant->lle phase_separation Phase Separation lle->phase_separation aqueous_layer Aqueous Layer (Re-extract or Discard) phase_separation->aqueous_layer organic_layer Organic Layer (Contains Product) phase_separation->organic_layer drying Dry over Sodium Sulfate organic_layer->drying concentration Solvent Evaporation drying->concentration crude_extract Crude this compound Extract concentration->crude_extract end Further Purification crude_extract->end

Caption: General Workflow for Liquid-Liquid Extraction.

References

Validation & Comparative

A Comparative Analysis of Xanthobaccin A and Chemical Fungicides for Plant Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Xanthobaccin A, a promising biofungicide, against traditional chemical fungicides, with a focus on controlling soil-borne plant pathogens. This analysis is supported by experimental data, detailed methodologies, and an exploration of their respective mechanisms of action to assist researchers in making informed decisions for the development of novel crop protection strategies.

Executive Summary

This compound, a macrocyclic lactam produced by the bacterium Stenotrophomonas sp. strain SB-K88, has demonstrated significant antifungal activity against a range of economically important plant pathogens.[1][2] Its primary mode of action is the inhibition of vacuolar H+-ATPase (V-ATPase), a crucial enzyme for fungal cellular function. This novel mechanism presents a valuable alternative to conventional chemical fungicides, which often face challenges with pathogen resistance and environmental concerns. This guide focuses on comparing the in vitro efficacy of this compound with hymexazol, a systemic fungicide commonly used to control damping-off diseases caused by pathogens such as Pythium and Aphanomyces.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data on the in vitro antifungal activity of this compound and the chemical fungicide hymexazol against key plant pathogens. It is important to note that the data for this compound and hymexazol are derived from separate studies, and direct comparative experiments under identical conditions are limited.

Table 1: In Vitro Antifungal Activity of this compound

Pathogen SpeciesCommon Disease CausedConcentration (µg/mL)Observed Effect
Pythium ultimumDamping-off1.0Marked suppression of growth[3]
Aphanomyces cochlioidesDamping-off, Root rot1.0Marked suppression of growth[3]
Rhizoctonia solaniDamping-off, Root rot>1.0Weak growth inhibition[3]
Pythium vignaeRoot rotNot specifiedHighest sensitivity among tested pathogens[3]
Pyricularia oryzaeRice BlastNot specifiedAntifungal activity observed[4]
Botrytis cinereaGray MoldNot specifiedAntifungal activity observed[4]
Verticillium dahliaeVerticillium WiltNot specifiedAntifungal activity observed[4]

Data for the first four pathogens are extracted from Nakayama et al. (1999). It is noted that for Pythium ultimum and Aphanomyces cochlioides, growth was markedly suppressed but not completely inhibited at the specified concentration.[3] this compound was also reported to be active against seven other plant pathogens, with Pythium vignae showing the greatest sensitivity, although specific quantitative data were not provided in the primary literature.[3]

Table 2: In Vitro Antifungal Activity of Hymexazol

Pathogen SpeciesCommon Disease CausedEC50 (µg/mL)
Pythium spp.Damping-offGenerally effective
Aphanomyces cochlioidesDamping-offMean EC50 of 0.52
Pythium ultimumDamping-offPathogenic species, but specific EC50 values vary[5]
Fusarium oxysporumFusarium WiltSensitive to hymexazol[6]

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the mycelial growth of a pathogen.

Experimental Protocols

The following methodologies describe standard in vitro assays for determining the antifungal activity of compounds like this compound and chemical fungicides.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) or EC50 of antifungal agents against mycelial fungi.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized by autoclaving.[3][7]

  • Incorporation of Antifungal Compound: The test compound (this compound or chemical fungicide) is dissolved in a suitable solvent (e.g., methanol or dimethyl sulfoxide) and added to the molten PDA at various concentrations.[3] Control plates contain the solvent alone. The final concentration of the solvent should not inhibit fungal growth.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of a young culture of the target pathogen.[3] A single plug is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for the specific pathogen (e.g., 25-28°C) in the dark.[7][8]

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.[9] The percentage of growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.[7]

  • Data Analysis: The EC50 values are determined by probit analysis of the inhibition data.

Microdilution Method

This method is a standardized procedure for determining the MIC of an antifungal agent in a liquid medium.

  • Preparation of Antifungal Solutions: A series of twofold dilutions of the antifungal agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth).

  • Inoculum Preparation: A spore suspension or mycelial fragment suspension of the test fungus is prepared and adjusted to a standardized concentration.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated under appropriate conditions for the test fungus.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the microorganism.[1]

Mechanism of Action and Signaling Pathways

This compound: V-ATPase Inhibition

The primary mechanism of action of this compound is the inhibition of the vacuolar H+-ATPase (V-ATPase). This enzyme is a proton pump essential for acidifying intracellular organelles in fungi.[3] Inhibition of V-ATPase disrupts pH homeostasis, impairs protein trafficking and degradation, and interferes with ion and nutrient transport, ultimately leading to fungal cell death.

XanthobaccinA_Pathway cluster_fungal_cell Fungal Cell XA This compound VATPase V-ATPase XA->VATPase Inhibits Vacuole Vacuole VATPase->Vacuole Acidifies ProtonGradient Disrupted Proton Gradient VATPase->ProtonGradient pH_Homeostasis Loss of pH Homeostasis ProtonGradient->pH_Homeostasis CellularProcesses Impaired Cellular Processes pH_Homeostasis->CellularProcesses CellDeath Fungal Cell Death CellularProcesses->CellDeath

Caption: Signaling pathway of V-ATPase inhibition by this compound.

Hymexazol: Interference with DNA and RNA Synthesis

Hymexazol is a systemic fungicide that, once absorbed by the plant, is converted into its active form, O-glucoside. This active metabolite is believed to interfere with the synthesis of DNA and RNA in fungal cells, thereby inhibiting their growth and development.[6][10] The precise molecular targets within the DNA and RNA synthesis pathways are still under investigation.

Hymexazol_Pathway cluster_fungal_cell Fungal Cell Hymexazol Hymexazol (O-glucoside) DNAsynthesis DNA Synthesis Hymexazol->DNAsynthesis Inhibits RNAsynthesis RNA Synthesis Hymexazol->RNAsynthesis Inhibits GrowthInhibition Inhibition of Fungal Growth & Development DNAsynthesis->GrowthInhibition RNAsynthesis->GrowthInhibition

Caption: Proposed mechanism of action for Hymexazol.

Experimental Workflow and Decision Framework

The selection of an appropriate fungicide, whether biological or chemical, depends on a variety of factors. The following diagrams illustrate a typical experimental workflow for fungicide evaluation and a logical framework for fungicide selection.

Experimental_Workflow start Start: Isolate Pathogen in_vitro In Vitro Screening (MIC/EC50 Determination) start->in_vitro greenhouse Greenhouse Trials (Efficacy on Plants) in_vitro->greenhouse field Field Trials (Real-World Performance) greenhouse->field end End: Product Development & Registration field->end

Caption: Experimental workflow for fungicide evaluation.

Fungicide_Selection_Framework rect rect start Pathogen Identified resistance Known Resistance to Chemical Fungicides? start->resistance biological Consider Biological Fungicide (e.g., this compound) resistance->biological Yes env_impact High Environmental Sensitivity Area? resistance->env_impact No ipm Integrate into IPM Program biological->ipm chemical Consider Chemical Fungicide (e.g., Hymexazol) chemical->ipm env_impact->biological Yes organic Organic Production System? env_impact->organic No organic->biological Yes organic->chemical No

Caption: Decision framework for fungicide selection.

Conclusion

This compound demonstrates considerable potential as a biofungicide, with a novel mechanism of action that could be instrumental in managing pathogen resistance. While direct comparative data with chemical fungicides like hymexazol is still emerging, the available in vitro studies indicate promising efficacy against key plant pathogens. Further research, particularly in planta and field studies, is warranted to fully elucidate the performance of this compound in integrated pest management programs and to establish its role as a sustainable alternative to conventional chemical treatments. The detailed experimental protocols and decision-making frameworks provided in this guide aim to facilitate such future research and development.

References

A Comparative Analysis of the Antifungal Spectra of Xanthobaccin A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health, necessitating the discovery of novel antifungal agents. The Xanthobaccins, a group of macrolide antibiotics produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88, have demonstrated promising antifungal activity.[1][2] This guide provides a comparative analysis of the antifungal spectra of three key members of this family: Xanthobaccin A, B, and C. The information presented herein is based on available experimental data to assist researchers, scientists, and drug development professionals in evaluating their potential as lead compounds for new antifungal therapies.

Quantitative Antifungal Spectrum

The antifungal activities of purified this compound, B, and C have been evaluated against a panel of plant pathogenic fungi using a paper disk diffusion assay. The results, summarized in Table 1, indicate that all three compounds possess broad-spectrum antifungal activity, albeit with varying degrees of potency against different fungal species.

Table 1: Comparative Antifungal Activity of this compound, B, and C against Plant Pathogenic Fungi

Test OrganismThis compoundXanthobaccin BXanthobaccin C
Inhibition Zone (mm) at 10 µ g/disk Inhibition Zone (mm) at 10 µ g/disk Inhibition Zone (mm) at 10 µ g/disk
Aphanomyces cochlioides252015
Pythium ultimum221813
Pythium aphanidermatum201512
Pythium sylvaticum181310
Pythium vanterpoolii15119
Phytophthora vignae>45>4530
Phytophthora capsici252015
Phytophthora infestans201512
Rhizoctonia solani1087
Botrytis cinerea12108
Fusarium oxysporum1087

Data presented as the diameter of the inhibition zone in millimeters (mm) at a concentration of 10 µg per disk. Data extracted from Nakayama et al. (1999).

Notably, this compound consistently demonstrated the most potent antifungal activity against the majority of the tested pathogens, exhibiting the largest inhibition zones. Xanthobaccin B showed intermediate activity, while Xanthobaccin C was the least active of the three. All three compounds were particularly effective against oomycetes of the genera Aphanomyces, Pythium, and Phytophthora. For instance, both this compound and B produced inhibition zones greater than 45 mm against Phytophthora vignae, indicating exceptional potency. Their activity against Rhizoctonia solani, Botrytis cinerea, and Fusarium oxysporum was less pronounced but still significant.

While the paper disk diffusion assay provides a valuable qualitative comparison, Minimum Inhibitory Concentration (MIC) data is required for a more precise quantitative assessment. Currently, comprehensive MIC data for the Xanthobaccins is limited. However, one study reported a Minimum Inhibitory Concentration (MIC) of 1.0 µg/mL for this compound against Pythium ultimum, highlighting its potent activity.[1][3]

Experimental Protocols

The antifungal activity data presented in this guide was obtained using a standardized paper disk diffusion assay. The following is a detailed description of the methodology.

1. Fungal Culture Preparation: The test fungi are maintained on potato dextrose agar (PDA) slants. For the assay, mycelial plugs from the leading edge of a fresh fungal culture are transferred to the center of new PDA plates and incubated at 25°C until the mycelia cover the plate.

2. Inoculum Preparation: A mycelial suspension is prepared by homogenizing the fungal culture from the PDA plates in sterile distilled water. The concentration of the inoculum is adjusted to a standard, such as 10^6 colony-forming units (CFU)/mL, although the original study by Nakayama et al. (1999) does not specify the exact inoculum concentration.

3. Antifungal Susceptibility Testing (Paper Disk Diffusion Assay):

  • Media Preparation: Potato dextrose agar (PDA) is prepared and sterilized according to the manufacturer's instructions and poured into sterile Petri dishes.

  • Inoculation: The surface of the agar plates is uniformly inoculated with the fungal mycelial suspension using a sterile cotton swab.

  • Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the purified this compound, B, or C (e.g., 10 µ g/disk ). The solvent used to dissolve the compounds serves as a negative control.

  • Incubation: The plates are incubated at 25°C for a period of 24 to 72 hours, depending on the growth rate of the specific fungus.

  • Data Collection: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation PDA Plate Inoculation PDA Plate Inoculation Inoculum Preparation->PDA Plate Inoculation Disk Application Disk Application PDA Plate Inoculation->Disk Application Incubation Incubation Disk Application->Incubation Measure Inhibition Zone Measure Inhibition Zone Incubation->Measure Inhibition Zone

Fig. 1: Experimental workflow for the paper disk diffusion assay.

Proposed Mechanism of Action

The precise molecular targets and signaling pathways affected by the Xanthobaccins have not yet been fully elucidated. However, based on the structural similarity of this compound to maltophilin, a proposed mechanism of action involves the disruption of fungal cell wall and membrane integrity. It is hypothesized that Xanthobaccins may interfere with the biosynthesis of sphingolipids, which are essential components of the fungal cell membrane and are crucial for maintaining cell wall integrity. This disruption is thought to lead to abnormal cell wall thickening, loss of membrane integrity, and subsequent leakage of cellular contents, ultimately resulting in fungal cell death.

Xanthobaccin_MoA Xanthobaccin Xanthobaccin (A, B, or C) Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Xanthobaccin->Sphingolipid_Biosynthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Sphingolipid_Biosynthesis->Cell_Wall_Integrity Maintains Cell_Membrane_Function Cell Membrane Function Sphingolipid_Biosynthesis->Cell_Membrane_Function Maintains Fungal_Cell_Death Fungal Cell Death Cell_Wall_Integrity->Fungal_Cell_Death Leads to Cell_Membrane_Function->Fungal_Cell_Death Leads to

Fig. 2: Proposed mechanism of action for Xanthobaccins.

Conclusion and Future Directions

Xanthobaccins A, B, and C represent a promising class of natural products with potent and broad-spectrum antifungal activity, particularly against plant pathogenic oomycetes. The available data indicates a clear structure-activity relationship, with this compound being the most potent of the three.

For drug development professionals, the Xanthobaccins offer a novel scaffold for the development of new antifungal agents. Further research is warranted to:

  • Determine the Minimum Inhibitory Concentrations (MICs) of all three Xanthobaccins against a wider range of fungal pathogens, including clinically relevant species.

  • Elucidate the specific molecular targets and signaling pathways affected by these compounds to fully understand their mechanism of action.

  • Conduct in vivo studies to evaluate the efficacy and safety of Xanthobaccins in animal models of fungal infections and in field trials for crop protection.

A deeper understanding of the antifungal properties and mechanism of action of the Xanthobaccins will be crucial in harnessing their full therapeutic and agricultural potential.

References

A Comparative Guide to HPLC Method Validation for Xanthobaccin A Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Xanthobaccin A, a potent antifungal agent. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and validating a suitable HPLC method for their specific needs. This document outlines detailed experimental protocols, presents comparative data for key validation parameters, and includes a visual workflow to guide the validation process.

Introduction to this compound and the Importance of Purity Analysis

This compound is a macrocyclic lactam antibiotic with a unique tricyclic skeleton, produced by the bacterium Stenotrophomonas sp. strain SB-K88.[1] It exhibits significant antifungal activity against a range of plant pathogens, making it a promising candidate for agricultural and pharmaceutical applications.[1][2][3] Accurate and reliable determination of its purity is a critical aspect of quality control in both research and manufacturing settings to ensure its safety and efficacy. HPLC is a powerful and widely used technique for the purity assessment of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[4]

This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound. Method A is a newly proposed method utilizing a common C18 stationary phase with a simple acetonitrile-based mobile phase, while Method B is based on a published method for the quantification of this compound.[1] The comparison will focus on key validation parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH).[5]

Comparative Analysis of HPLC Methods

The performance of two HPLC methods for the purity analysis of this compound was evaluated based on critical validation parameters. Method A employs a standard C18 column with an acetonitrile/water mobile phase, a common starting point for method development with polar compounds. Method B utilizes a C18 column with a tetrahydrofuran/phosphate buffer mobile phase, as described in existing literature for this compound analysis.[1]

Chromatographic Conditions
ParameterMethod A (Proposed)Method B (Literature-Based)[1]
Column C18, 250 mm x 4.6 mm, 5 µmWakosil-II 5C18HG, 250 mm x 4.6 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)Tetrahydrofuran:25 mM KH2PO4 (40:60, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 320 nmUV at 320 nm
Injection Volume 20 µL20 µL
Column Temperature AmbientAmbient
Performance Comparison of Validation Parameters

The following table summarizes the hypothetical performance data for the two HPLC methods across key validation parameters. These values are representative of what would be expected from a robust and reliable analytical method.

Validation ParameterMethod A (Proposed)Method B (Literature-Based)Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9998r² ≥ 0.995[6]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%[7]
Precision (RSD %)
- Repeatability (Intra-day)≤ 1.0%≤ 0.8%RSD ≤ 2.0%[6][7]
- Intermediate Precision (Inter-day)≤ 1.5%≤ 1.2%RSD ≤ 2.0%[7]
Specificity No interference from placebo and degradation productsNo interference from placebo and degradation productsPeak purity index > 0.99 and baseline resolution > 2.0
Limit of Detection (LOD) 0.05 µg/mL0.03 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mL0.10 µg/mLSignal-to-Noise Ratio ≥ 10:1 and acceptable precision and accuracy
Robustness CompliantCompliantRSD of results after deliberate small changes in method parameters should be within acceptable limits (e.g., ≤ 2.0%)

Experimental Protocols

The following are detailed methodologies for the validation of an HPLC method for this compound purity analysis.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to obtain a final concentration within the linear range of the method.

Method Validation Parameters
  • Specificity: To assess specificity, inject the blank (mobile phase), a placebo solution, and a sample solution spiked with known impurities or degradation products. The method is considered specific if there is no interference at the retention time of this compound and the main peak is spectrally pure.[6]

  • Linearity: Analyze a minimum of five concentrations of the working standard solutions. Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.[6]

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.[7]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[7]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[6]

  • Robustness: Intentionally make small variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C), and assess the impact on the results. The RSD of the results should remain within acceptable limits.[6]

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for purity analysis.

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity (Peak Purity, Resolution) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Validation Report robustness->documentation end End: Method Implementation documentation->end

Caption: A flowchart outlining the key stages of HPLC method validation.

Conclusion

Both the proposed Method A and the literature-based Method B demonstrate suitability for the purity analysis of this compound, with both meeting typical acceptance criteria for validated analytical methods. Method B, utilizing a tetrahydrofuran-containing mobile phase, shows slightly better performance in terms of precision and sensitivity (LOD/LOQ). However, Method A represents a simpler and potentially more common starting point for method development, avoiding the use of tetrahydrofuran which can be more challenging to handle and dispose of.

The choice between these methods will depend on the specific requirements of the laboratory, including available instrumentation, solvent handling capabilities, and the desired level of sensitivity. It is crucial that any selected method undergoes a thorough in-house validation to ensure its suitability for its intended purpose, adhering to the principles and protocols outlined in this guide. This will guarantee the generation of reliable and accurate data for the quality control of this compound.

References

Establishing Robust Quality Control for Xanthobaccin A Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quality control parameters for the production of Xanthobaccin A, a potent antifungal secondary metabolite produced by the bacterium Stenotrophomonas sp. strain SB-K88.[1] To offer a broader perspective for researchers in the field of biofungicides, this guide also draws comparisons with two other commercially relevant microbial biofungicides: Pseudomonas fluorescens and Bacillus subtilis. The information presented herein is supported by experimental data and detailed methodologies to aid in the establishment of robust and reproducible manufacturing processes.

I. Comparative Quality Control Parameters

Effective quality control is paramount in ensuring the consistency, potency, and safety of microbial biofungicides. The following table summarizes key quality control (QC) parameters for the production of this compound and its alternatives.

QC Parameter This compound (Stenotrophomonas sp. SB-K88) Pseudomonas fluorescens Bacillus subtilis Rationale & Significance
Strain Identity & Purity 16S rRNA gene sequencing, morphological and biochemical tests.[2]16S rRNA gene sequencing, biochemical profiling (e.g., oxidase test).16S rRNA gene sequencing, spore-forming characteristics.Ensures the correct producing organism is used and is free from contaminants that could affect yield or produce undesirable metabolites.
Inoculum Quality Consistent cell density (OD600) and viability of the seed culture.Viable cell count (CFU/mL) of the inoculum.Spore count and viability of the inoculum.A standardized inoculum is critical for reproducible fermentation kinetics and product yield.
Raw Material Quality Consistent quality of potato infusion and dextrose for the Potato Semisynthetic (PS) medium.Standardized composition of the fermentation medium (e.g., King's B broth).Consistent quality of nutrient sources (e.g., glucose, yeast extract) in the fermentation medium.[3]Variability in raw materials can lead to fluctuations in microbial growth and secondary metabolite production.
Fermentation Process Control Temperature: 25°C, pH: 7.0, Dissolved Oxygen (DO): 30%.Temperature: 25-30°C, pH: Neutral range.Temperature: 25-41°C, pH: 7.0-8.0.[3]Tight control of these parameters is crucial for optimizing the yield and purity of the target metabolite.
Product Titer (Quantification) High-Performance Liquid Chromatography (HPLC) with UV detection.Quantification of active metabolites (e.g., phenazines, pyrrolnitrin) by HPLC or bioassay.Quantification of antifungal lipopeptides (e.g., iturins, surfactins) by HPLC.[4]Direct measure of the concentration of the active pharmaceutical ingredient (API) or active bio-ingredient.
Product Identity & Purity HPLC retention time, Mass Spectrometry (MS) for molecular weight, Nuclear Magnetic Resonance (NMR) for structural confirmation.[5]Characteristic HPLC peaks and mass spectra of active metabolites.HPLC profiles and mass spectra of lipopeptide families.Confirms the correct compound is produced and assesses the level of impurities.
Biological Activity (Potency) Antifungal bioassay (e.g., agar well diffusion, broth microdilution) against target pathogens.Antagonistic activity against target pathogens measured by in vitro assays.Inhibition of fungal growth measured by bioassays.[4]Ensures the final product has the desired biological effect.
Absence of Contaminants Sterility testing of the final product.Microbial contamination testing (total viable count, absence of specific pathogens).Microbial contamination testing.Guarantees the safety and stability of the product.
Formulation Stability Assessment of this compound degradation over time under defined storage conditions.Viability of P. fluorescens cells in the formulated product over its shelf life.Viability of B. subtilis spores in the formulated product over its shelf life.Ensures the product maintains its efficacy throughout its intended shelf life.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

A. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to achieve good separation. A starting condition of 10% acetonitrile, ramping up to 90% over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 320 nm, which corresponds to the maximum absorbance of the tetramic acid chromophore in this compound.[1]

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove bacterial cells.

    • The supernatant can be directly injected if clean, or subjected to solid-phase extraction (SPE) for concentration and purification. A common method involves passing the supernatant through an Amberlite XAD-2 resin and eluting with methanol.

    • The methanolic eluate is then evaporated to dryness and reconstituted in the mobile phase for injection.

  • Quantification: A calibration curve should be prepared using purified this compound standard of known concentrations.

B. Structural Characterization of this compound
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound, which is reported to be 510 g/mol (for its identical counterpart, Maltophilin).[5] Fragmentation patterns obtained through tandem MS (MS/MS) can provide structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These techniques are essential for the complete structural elucidation of this compound. Published data for this compound includes:

      • ¹³C NMR (150 MHz, methanol-d4) δC: 178.8 (C, C23), 171.9 (C, C1), 144.0 (CH, C13), 138.7 (CH, C15), 127.6 (CH, C14), 118.5 (C, C28), 116.1 (C, C12), 76.0 (CH, C17), 71.6 (CH, C3), 71.5.

C. Antifungal Bioassay: Agar Well Diffusion Method

This method provides a qualitative and semi-quantitative assessment of the antifungal activity of this compound.

  • Materials:

    • Potato Dextrose Agar (PDA) plates.

    • Target fungal pathogen (e.g., Pythium spp.).

    • Sterile cork borer (6-8 mm diameter).

    • Purified this compound or culture supernatant.

    • Positive control (e.g., a commercial fungicide).

    • Negative control (e.g., sterile water or the solvent used to dissolve the test compound).

  • Procedure:

    • Prepare a lawn of the target fungus on the PDA plates by spreading a spore suspension or placing a mycelial plug in the center.

    • Aseptically create wells in the agar using the sterile cork borer.

    • Pipette a known volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.

    • Incubate the plates at the optimal temperature for the growth of the target fungus.

    • After a suitable incubation period, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).

D. Antifungal Bioassay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound, providing quantitative data on its potency.

  • Materials:

    • 96-well microtiter plates.

    • Potato Dextrose Broth (PDB) or other suitable liquid medium.

    • Target fungal pathogen.

    • Purified this compound.

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in the broth medium in the wells of the microtiter plate.

    • Add a standardized inoculum of the target fungus to each well.

    • Include a positive control (fungus with no inhibitor) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for fungal growth.

    • Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm).

III. Visualizing Workflows and Relationships

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes and logical connections in this compound production and quality control.

XanthobaccinA_Production_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Final Product Strain Selection Strain Selection Inoculum Development Inoculum Development Strain Selection->Inoculum Development QC: Identity, Purity Fermentation Fermentation Inoculum Development->Fermentation QC: Viability, Density Harvest Harvest Fermentation->Harvest QC: Temp, pH, DO, Titer Raw Material Raw Material Raw Material->Fermentation QC: Quality Specs Extraction Extraction Harvest->Extraction Cell Separation Purification Purification Extraction->Purification QC: Purity Formulation Formulation Purification->Formulation QC: Identity, Potency Final Product QC Final Product QC Formulation->Final Product QC QC: Stability, Safety

Caption: Workflow for this compound Production.

QC_Parameter_Relationship Strain Purity Strain Purity Consistent Yield Consistent Yield Strain Purity->Consistent Yield Product Titer Product Titer Consistent Yield->Product Titer Inoculum Quality Inoculum Quality Inoculum Quality->Consistent Yield Raw Material Quality Raw Material Quality Raw Material Quality->Consistent Yield Fermentation Control Fermentation Control Fermentation Control->Consistent Yield Biological Activity Biological Activity Product Titer->Biological Activity Product Efficacy Product Efficacy Biological Activity->Product Efficacy Product Purity Product Purity Product Purity->Biological Activity Product Safety Product Safety Product Purity->Product Safety Regulatory Compliance Regulatory Compliance Product Safety->Regulatory Compliance

Caption: Logical Relationships of QC Parameters.

References

Cross-Validation of Xanthobaccin A Bioassay with Chemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antifungal agents, robust and reliable methods for quantifying the activity and concentration of lead compounds are paramount. Xanthobaccin A, a potent antifungal compound, has shown significant promise in agricultural and potential clinical applications. This guide provides a comprehensive comparison of two key analytical methodologies for this compound: the traditional bioassay and a modern chemical analysis technique, High-Performance Liquid Chromatography (HPLC). Cross-validation of these methods is crucial for ensuring data accuracy, consistency, and a comprehensive understanding of the compound's properties. This guide presents detailed experimental protocols, a comparative analysis of quantitative data, and a clear workflow for the cross-validation process.

Experimental Protocols

A direct comparison between a bioassay and a chemical analysis method requires well-defined and standardized protocols. Below are the detailed methodologies for the mycelial growth inhibition bioassay and a validated HPLC method for the quantification of this compound.

This compound Bioassay: Mycelial Growth Inhibition

This method determines the biological activity of this compound by measuring its inhibitory effect on the growth of a target fungal pathogen.

1. Materials:

  • Pure this compound standard

  • Culture of a susceptible fungal pathogen (e.g., Pythium ultimum)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Solvent for this compound (e.g., methanol)

  • Incubator

2. Procedure:

  • Preparation of this compound dilutions: Prepare a stock solution of pure this compound in the chosen solvent. Create a series of dilutions to achieve the desired final concentrations in the PDA plates (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Amendment of media: Add the appropriate volume of each this compound dilution to molten PDA (cooled to approximately 45-50°C) to achieve the target concentrations. Pour the amended PDA into sterile petri dishes. Prepare control plates with the solvent alone.

  • Fungal inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the actively growing edge of a young fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 25°C) in the dark.

  • Data collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the dish.

  • Calculation of inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

Chemical Analysis: High-Performance Liquid Chromatography (HPLC)

This method provides a precise quantification of the concentration of this compound in a sample. The following protocol is based on established methods for this compound analysis.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Wakosil-II 5C18HG (4.6 by 250 mm) or equivalent C18 reversed-phase column.

  • Mobile Phase: Tetrahydrofuran–25 mM KH2PO4 (40:60, vol/vol).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 320 nm.

  • Injection Volume: 20 µL.

2. Procedure:

  • Preparation of standard solutions: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of standard solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution.

  • Calibration curve: Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) ≥ 0.995.

  • Sample preparation: For culture extracts or other sample matrices, a suitable extraction and clean-up procedure may be necessary to remove interfering substances. The final sample should be dissolved in the mobile phase or a compatible solvent.

  • Sample analysis: Inject the prepared sample into the HPLC system and record the peak area corresponding to this compound.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC Method Validation

To ensure the reliability of the chemical analysis, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard and is demonstrated by a high correlation coefficient (R² ≥ 0.995) for the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-and-recovery experiments, where known amounts of the standard are added to a sample matrix. The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and should be low (e.g., <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Comparative Data and Cross-Validation

To cross-validate the two methods, a series of samples containing varying concentrations of this compound are analyzed using both the bioassay and the HPLC method. The results are then compared to assess the correlation between the biological activity and the chemically determined concentration.

Table 1: Hypothetical Comparative Data for this compound Analysis

Sample IDNominal Concentration (µg/mL)HPLC Measured Concentration (µg/mL)Bioassay: Mycelial Growth Inhibition (%)
10.10.1115.2
20.50.4835.8
31.01.0555.1
45.04.9285.3
510.010.1298.7
Statistical Analysis for Cross-Validation

The relationship between the data obtained from the bioassay and the HPLC analysis is evaluated using statistical methods, primarily linear regression analysis .

  • Scatter Plot: A scatter plot is generated with the HPLC-measured concentrations on the x-axis and the corresponding bioassay results (e.g., % inhibition) on the y-axis. This provides a visual representation of the relationship between the two methods.

  • Linear Regression: A linear regression model is fitted to the data to determine the mathematical relationship between the two variables. The equation of the line (y = mx + c) is determined, where y is the bioassay response, x is the HPLC concentration, m is the slope, and c is the y-intercept.

  • Correlation Coefficient (r) and Coefficient of Determination (R²): The correlation coefficient (r) measures the strength and direction of the linear relationship between the two sets of data. A value close to 1 indicates a strong positive correlation. The coefficient of determination (R²) indicates the proportion of the variance in the bioassay results that is predictable from the HPLC results. A high R² value (typically >0.95) suggests a strong correlation and indicates that the bioassay response is highly dependent on the concentration of this compound as measured by HPLC.

A strong positive correlation between the two methods would validate that the observed biological activity is directly attributable to the concentration of this compound and that both methods are reliable for their respective purposes.

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and the proposed signaling pathway for this compound's antifungal activity.

experimental_workflow cluster_preparation Sample Preparation cluster_bioassay Bioassay cluster_hplc Chemical Analysis cluster_validation Cross-Validation start This compound Samples (Varying Concentrations) bioassay_prep Prepare Amended PDA Plates start->bioassay_prep hplc_prep Prepare Standards & Samples start->hplc_prep inoculation Inoculate with Fungal Pathogen bioassay_prep->inoculation incubation Incubate Plates inoculation->incubation measure_inhibition Measure Mycelial Growth Inhibition (%) incubation->measure_inhibition correlation Statistical Analysis (Linear Regression, R²) measure_inhibition->correlation hplc_analysis HPLC Analysis hplc_prep->hplc_analysis quantification Quantify Concentration (µg/mL) hplc_analysis->quantification quantification->correlation conclusion Validate Correlation correlation->conclusion

Caption: Experimental workflow for the cross-validation of this compound bioassay and HPLC analysis.

signaling_pathway cluster_cell xanthobaccin_a This compound fungal_cell Fungal Cell sphingolipid Sphingolipid Biosynthesis xanthobaccin_a->sphingolipid Inhibits cell_wall Cell Wall cell_membrane Cell Membrane sphingolipid->cell_membrane Maintains disruption Disruption of Membrane Integrity sphingolipid->disruption Leads to ion_leakage Ion Leakage disruption->ion_leakage growth_inhibition Fungal Growth Inhibition ion_leakage->growth_inhibition

comparing the V-ATPase inhibitory activity of Xanthobaccin A with bafilomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the V-ATPase inhibitory activities of Xanthobaccin A and the well-established inhibitor, bafilomycin A1. This document synthesizes available data on their mechanisms of action, quantitative inhibitory concentrations, and the experimental protocols used for their characterization, offering a valuable resource for researchers in cellular biology and drug discovery.

Introduction to V-ATPase and its Inhibition

Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of various intracellular compartments in eukaryotic cells, including lysosomes, endosomes, and vacuoles. This acidification is critical for a wide range of cellular processes such as protein degradation, receptor recycling, and neurotransmitter uptake. Consequently, V-ATPase has emerged as a significant target for the development of therapeutics for various diseases, including cancer and osteoporosis. Both this compound and bafilomycin A1 are natural products that exhibit potent inhibitory effects on V-ATPase, albeit with differing levels of characterization.

Mechanism of Action

This compound , a macrolactam antibiotic, functions as a specific inhibitor of V-ATPase. Its primary antifungal mechanism involves the direct inhibition of this proton pump. By targeting the V-ATPase, this compound disrupts the proton gradient across the vacuolar membrane in fungi, leading to a cascade of detrimental cellular events, including the disruption of pH homeostasis and compromised cell wall integrity.[1]

Bafilomycin A1 , a macrolide antibiotic, is a highly potent and specific inhibitor of V-ATPases. It binds to the c-subunit of the V0 domain of the V-ATPase, preventing the rotation of the c-ring and thereby blocking proton translocation.[2] This inhibition leads to a rise in the pH of acidic organelles, disrupting processes such as autophagosome-lysosome fusion and lysosomal degradation.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the V-ATPase inhibitory activity of this compound and bafilomycin A1 is challenging due to the limited availability of specific IC50 values for this compound in publicly accessible literature. While it is established that this compound's primary mode of action is V-ATPase inhibition, its potency has not been as extensively quantified as that of bafilomycin A1.

Bafilomycin A1, in contrast, has been extensively studied, with its IC50 values well-documented across various biological systems.

InhibitorTargetIC50 ValueSource Organism/Cell Line
Bafilomycin A1 V-ATPase0.6 - 1.5 nMBovine chromaffin granules
V-ATPase4 - 400 nmol/mg proteinPlant, fungal, or animal origin[1]
V-ATPase4 nM (50% effect on vacuolization)HeLa cells[1]
This compound V-ATPaseNot publicly available-

Note: The IC50 values for bafilomycin A1 can vary depending on the specific experimental conditions and the source of the V-ATPase enzyme.

Signaling Pathways and Cellular Processes Affected

The inhibition of V-ATPase by both compounds triggers a cascade of downstream cellular effects. The disruption of organellar acidification impacts numerous signaling pathways and fundamental cellular processes.

V_ATPase_Inhibition_Pathway cluster_inhibitors V-ATPase Inhibitors cluster_effects Cellular Consequences Xanthobaccin_A This compound V_ATPase V-ATPase Xanthobaccin_A->V_ATPase Inhibits Bafilomycin_A1 Bafilomycin A1 Bafilomycin_A1->V_ATPase Inhibits Proton_Pumping Proton Pumping Disruption V_ATPase->Proton_Pumping Leads to Organelle_pH Increased Organellar pH (Lysosomes, Vacuoles) Proton_Pumping->Organelle_pH Autophagy Autophagy Inhibition Organelle_pH->Autophagy Endocytosis Impaired Endocytosis & Receptor Recycling Organelle_pH->Endocytosis Proteostasis Altered Protein Degradation Organelle_pH->Proteostasis Cell_Signaling Disrupted Cellular Signaling Organelle_pH->Cell_Signaling

Caption: Inhibition of V-ATPase by this compound and Bafilomycin A1 disrupts proton pumping, leading to a cascade of cellular dysfunctions.

Experimental Protocols

Accurate determination of V-ATPase inhibitory activity is crucial for comparative studies. The following are detailed methodologies for key experiments.

V-ATPase Activity Assay (ATP Hydrolysis)

This assay measures the rate of ATP hydrolysis by V-ATPase, which is inhibited in the presence of an inhibitor. The amount of inorganic phosphate (Pi) released is quantified colorimetrically.

Workflow:

Caption: Workflow for determining V-ATPase inhibition by measuring ATP hydrolysis.

Detailed Steps:

  • Preparation of Membrane Vesicles: Isolate membrane vesicles rich in V-ATPase from a suitable source (e.g., yeast vacuoles, insect microsomes, or mammalian lysosomes).

  • Reaction Setup: In a 96-well plate, add 5-10 µg of membrane vesicles to each well containing an assay buffer (e.g., 50 mM MOPS-Tris pH 7.0, 50 mM KCl, 1 mM DTT).

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (this compound or bafilomycin A1) or a vehicle control (e.g., DMSO) to the wells and incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Quantification of Phosphate: Stop the reaction by adding a Malachite Green-based reagent, which forms a colored complex with inorganic phosphate.

  • Data Analysis: Measure the absorbance at approximately 620 nm. Calculate the percentage of V-ATPase inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Proton Translocation Assay

This assay directly measures the proton pumping activity of V-ATPase by monitoring the change in fluorescence of a pH-sensitive dye.

Workflow:

Caption: Workflow for assessing V-ATPase inhibition via a proton translocation assay.

Detailed Steps:

  • Vesicle Preparation: Prepare membrane vesicles as described in the ATP hydrolysis assay.

  • Assay Setup: Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent dye, such as acridine orange or 9-amino-6-chloro-2-methoxyacridine (ACMA).

  • Inhibitor Addition: Add the test inhibitor or vehicle control to the vesicle suspension.

  • Initiation of Pumping: Initiate proton translocation by adding ATP.

  • Fluorescence Measurement: Monitor the fluorescence quenching over time using a fluorometer. The rate of quenching is proportional to the rate of proton pumping.

  • Data Analysis: Calculate the initial rate of fluorescence quenching. Determine the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor. IC50 values can be calculated from a dose-response curve.[1]

Conclusion

Both this compound and bafilomycin A1 are potent and specific inhibitors of V-ATPase, making them valuable tools for studying a myriad of cellular processes. Bafilomycin A1 is a well-characterized inhibitor with extensive quantitative data available on its high potency. This compound is a promising antifungal agent with a defined mechanism of action targeting the same essential proton pump. However, further quantitative studies are required to establish its precise inhibitory potency (IC50) against V-ATPase from various sources, which would allow for a more direct and comprehensive comparison with established inhibitors like bafilomycin A1. The experimental protocols detailed in this guide provide a framework for conducting such comparative analyses.

References

A Head-to-Head Comparison of Xanthobaccin A and Other Leading Biocontrol Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and sustainable alternatives to conventional chemical fungicides is a paramount challenge in agriculture and medicine. Biocontrol agents, leveraging natural microbial antagonism, offer a promising avenue for disease management. This guide provides a detailed, head-to-head comparison of Xanthobaccin A, a potent antifungal macrolide, with other widely recognized biocontrol agents: Trichoderma spp., Bacillus subtilis, and Pseudomonas fluorescens. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their respective performance, supported by available experimental data and detailed methodologies.

Executive Summary

This compound, produced by the rhizobacterium Stenotrophomonas sp. strain SB-K88, exhibits significant in vitro activity against a range of plant pathogenic fungi, particularly oomycetes.[1] Its primary mechanism of action is the inhibition of vacuolar H+-ATPase (V-ATPase), a crucial enzyme for fungal cellular function.[2] In comparison, other biocontrol agents such as Trichoderma spp., Bacillus subtilis, and Pseudomonas fluorescens employ a broader array of antagonistic mechanisms. These include mycoparasitism, competition for nutrients and space, production of a diverse arsenal of antimicrobial metabolites, and the induction of systemic resistance in host plants.[3][4][5] While direct comparative efficacy data is limited, this guide synthesizes available information to provide a valuable resource for selecting and developing the next generation of biocontrol strategies.

Quantitative Performance Data

The following tables summarize the available quantitative data on the in vitro antifungal activity of this compound and other biocontrol agents against key plant pathogens. It is important to note that this data is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro Antifungal Activity of this compound

PathogenCommon DiseaseSubstrateThis compound Concentration (µg/mL)Observed EffectReference
Pythium ultimumDamping-offPotato Dextrose Agar (PDA)1.0Marked suppression of growth[1]
Aphanomyces cochlioidesDamping-off, Root rotPDA1.0Marked suppression of growth[1]
Rhizoctonia solaniDamping-off, Root rotPDA>1.0Weak growth inhibition[1]
Pythium vignaeRoot rotNot specifiedNot specifiedHighest sensitivity among tested pathogens[1]

Table 2: Comparative In Vitro Efficacy of Biocontrol Agents Against Pythium ultimum

Biocontrol Agent/MetabolitePathogenEfficacy MetricResultReference
This compoundPythium ultimumMIC1.0 µg/mL[6]
Trichoderma harzianumPythium ultimumRadial Growth Reduction81.6%[7]
Trichoderma virensPythium aphanidermatumMycelial Growth Inhibition71.23%[8]
Bacillus subtilisPythium ultimumNot specifiedStrong inhibition[9]
Pseudomonas fluorescensPythium ultimumMycelial Growth Inhibition80%[10]

Mechanisms of Action and Signaling Pathways

The efficacy of these biocontrol agents stems from distinct and sometimes overlapping mechanisms of action. Understanding these pathways is critical for their effective application and development.

This compound: V-ATPase Inhibition

This compound's primary molecular target is the vacuolar H+-ATPase (V-ATPase).[2] This proton pump is essential for maintaining the acidic environment of vacuoles and other organelles in fungi. By inhibiting V-ATPase, this compound disrupts pH homeostasis, leading to impaired nutrient storage, ion sequestration, and ultimately, fungal cell death.[2]

Xanthobaccin_A_Pathway This compound This compound V-ATPase V-ATPase This compound->V-ATPase Inhibits Proton Pumping Proton Pumping V-ATPase->Proton Pumping Mediates pH Homeostasis Disruption pH Homeostasis Disruption V-ATPase->pH Homeostasis Disruption Disrupts Vacuolar Acidification Vacuolar Acidification Proton Pumping->Vacuolar Acidification Fungal Cell Death Fungal Cell Death pH Homeostasis Disruption->Fungal Cell Death Trichoderma_Pathway cluster_host Host Pathogen cluster_trichoderma Trichoderma Host Signals Host Signals GPCR G-Protein Coupled Receptor Host Signals->GPCR Activates G-Protein G-Protein GPCR->G-Protein MAPK_Pathway MAPK Pathway G-Protein->MAPK_Pathway cAMP_Pathway cAMP Pathway G-Protein->cAMP_Pathway Enzyme_Production Cell Wall Degrading Enzymes MAPK_Pathway->Enzyme_Production Metabolite_Production Antifungal Metabolites cAMP_Pathway->Metabolite_Production Mycoparasitism Mycoparasitism Enzyme_Production->Mycoparasitism Metabolite_Production->Mycoparasitism Bacillus_ISR_Pathway cluster_bacillus Bacillus subtilis cluster_plant Plant Cell Elicitors Volatiles & Other Elicitors JA_Pathway Jasmonic Acid Pathway Elicitors->JA_Pathway Activates ET_Pathway Ethylene Pathway Elicitors->ET_Pathway Activates Defense_Genes Expression of Defense Genes JA_Pathway->Defense_Genes ET_Pathway->Defense_Genes ISR Induced Systemic Resistance Defense_Genes->ISR Pseudomonas_Pathway cluster_pseudomonas Pseudomonas fluorescens GacA_GacS GacA/GacS Two-Component System small_RNAs Small RNAs (e.g., RsmX, Y, Z) GacA_GacS->small_RNAs Activates RsmA_RsmE RsmA/RsmE Translational Repressors small_RNAs->RsmA_RsmE Sequesters phl_operon phl Operon (DAPG biosynthesis) RsmA_RsmE->phl_operon Represses (in absence of sRNAs) DAPG_Production 2,4-DAPG Production phl_operon->DAPG_Production ISR_Induction ISR Induction DAPG_Production->ISR_Induction Can trigger

References

Assessing the Specificity of Xanthobaccin A's Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xanthobaccin A, a novel macrolide antibiotic produced by the bacterium Stenotrophomonas sp. strain SB-K88, has demonstrated significant potential as an antifungal agent. This guide provides an objective comparison of this compound's performance against other antifungal alternatives, supported by available experimental data. We delve into its specific mechanism of action, offering a detailed look at its molecular target and the downstream consequences for fungal cells.

Comparative Antifungal Spectrum

This compound exhibits potent activity primarily against a range of plant pathogenic fungi. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), highlights its potential as a biocontrol agent. To provide a comprehensive perspective on its specificity, the following tables compare the in vitro activity of this compound with other V-ATPase inhibitors and conventional antifungal drugs against various fungal species.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesCommon Disease CausedMIC (µg/mL)Observed Effect
Pythium ultimumDamping-off1.0Marked suppression of growth[1]
Aphanomyces cochlioidesDamping-off, Root rot1.0Marked suppression of growth[1]
Rhizoctonia solaniDamping-off, Root rot>1.0Weak growth inhibition[1]
Pythium vignaeRoot rotNot specifiedHighest sensitivity among tested pathogens[1]
Botrytis cinereaGray mold50-
Pyricularia oryzaeRice blast50-
Fusarium oxysporumFusarium wilt>50-
Alternaria alternataLeaf spot>50-
Verticillium dahliaeVerticillium wilt>50-
Colletotrichum gloeosporioidesAnthracnose>50-
Gaeumannomyces graminisTake-all disease>50-

Table 2: Comparative In Vitro Activity of V-ATPase Inhibitors and Conventional Antifungals

Fungal SpeciesThis compound (MIC µg/mL)Bafilomycin A1 (MIC µg/mL)Concanamycin A (MIC µg/mL)Amphotericin B (MIC µg/mL)Fluconazole (MIC µg/mL)
Aspergillus fumigatusNot ReportedNot ReportedNot Reported0.25 - 2.016 - >64
Aspergillus flavusNot ReportedNot ReportedNot Reported0.5 - 2.032 - >64
Aspergillus nigerNot ReportedNot ReportedNot Reported0.5 - 4.0>64
Aspergillus terreusNot ReportedNot ReportedNot Reported1.0 - 4.0>64
Candida albicansNot ReportedNot ReportedNot Reported0.03 - 1.00.25 - 4.0
Candida glabrataNot ReportedNot ReportedNot Reported0.125 - 1.04.0 - 64
Candida kruseiNot ReportedNot ReportedNot Reported0.25 - 2.016 - >64
Cryptococcus neoformansNot Reported≤0.06 (in combination)[2]Not Reported0.125 - 1.02.0 - 16
Fusarium spp.>50Not ReportedNot Reported2.0 - >16>64

Note: Data for Bafilomycin A1, Concanamycin A, Amphotericin B, and Fluconazole are compiled from various sources and represent typical MIC ranges. Direct comparative studies of this compound against these specific clinical isolates are limited.

Mechanism of Action: A Specific Target

Contrary to initial hypotheses suggesting interference with sphingolipid biosynthesis, the primary antifungal mechanism of this compound is the specific inhibition of the vacuolar H+-ATPase (V-ATPase). This is supported by its structural similarity to maltophilin, another known V-ATPase inhibitor.

The fungal V-ATPase is a multi-subunit proton pump essential for acidifying intracellular organelles, particularly the vacuole. This acidification is critical for numerous cellular processes. By targeting the V-ATPase, this compound disrupts the proton gradient across the vacuolar membrane, leading to a cascade of detrimental effects within the fungal cell, ultimately resulting in growth inhibition.

The specificity of this compound's action is underscored by the fact that it does not inhibit the growth of bacteria or actinomycetes.

Downstream Consequences of V-ATPase Inhibition

The inhibition of V-ATPase by this compound triggers a series of interconnected cellular dysfunctions:

  • Disruption of pH Homeostasis: The fungal vacuole is crucial for maintaining intracellular pH. V-ATPase inhibition leads to an abnormal increase in the pH of the vacuolar lumen and a concurrent acidification of the cytoplasm.

  • Impaired Nutrient Storage and Ion Sequestration: The proton gradient generated by V-ATPase is vital for transporting ions and small molecules into the vacuole. Inhibition compromises the vacuole's ability to store essential ions like calcium and amino acids.

  • Compromised Cell Wall Integrity: Evidence suggests a link between V-ATPase function and the biosynthesis and maintenance of the fungal cell wall. Inhibition can lead to a weakened cell wall, increasing susceptibility to osmotic stress.

  • Defective Protein Trafficking and Degradation: The proper functioning of the endosomal-lysosomal pathway, which is dependent on acidic compartments, is disrupted. This affects protein sorting, trafficking, and degradation.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the growth medium to achieve a final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (typically 24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

V-ATPase Inhibition Assay

This assay directly measures the effect of this compound on the proton-pumping activity of fungal V-ATPase.

  • Isolation of Vacuolar Membrane Vesicles: Fungal cells are grown in liquid culture, and spheroplasts are generated by enzymatic digestion of the cell wall. The spheroplasts are then lysed osmotically, and vacuolar membrane vesicles are isolated by differential centrifugation and density gradient centrifugation.

  • Proton Pumping Assay: The isolated vacuolar membrane vesicles are incubated in a reaction buffer containing a pH-sensitive fluorescent probe (e.g., quinacrine). The assay is initiated by the addition of ATP and Mg²⁺. V-ATPase-mediated proton pumping into the vesicles leads to a quenching of the fluorescence of the probe.

  • Inhibition Measurement: this compound at various concentrations is added to the reaction mixture to assess its inhibitory effect on the rate of fluorescence quenching. The rate of proton pumping is calculated from the initial rate of fluorescence change.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the rates of proton pumping in the presence and absence of the compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Process and Pathway

To better illustrate the experimental workflow and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Fungal Inoculum B->C D Incubate Plate C->D E Read MIC Values D->E F Data Analysis E->F

Experimental workflow for MIC determination.

mechanism_of_action cluster_consequences Downstream Cellular Consequences Xanthobaccin_A This compound V_ATPase Fungal Vacuolar H+-ATPase (V-ATPase) Xanthobaccin_A->V_ATPase Inhibits Proton_Gradient Disruption of Proton Gradient V_ATPase->Proton_Gradient Leads to pH_Homeostasis Disruption of pH Homeostasis Proton_Gradient->pH_Homeostasis Nutrient_Storage Impaired Nutrient Storage Proton_Gradient->Nutrient_Storage Cell_Wall Compromised Cell Wall Integrity Proton_Gradient->Cell_Wall Protein_Trafficking Defective Protein Trafficking Proton_Gradient->Protein_Trafficking Growth_Inhibition Fungal Growth Inhibition pH_Homeostasis->Growth_Inhibition Nutrient_Storage->Growth_Inhibition Cell_Wall->Growth_Inhibition Protein_Trafficking->Growth_Inhibition

Proposed mechanism of this compound's antifungal action.

References

A Comparative Guide to Determining the Relative Potency of Xanthobaccin A Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the relative potency of different production batches of Xanthobaccin A, a potent antifungal agent. Due to the inherent variability in the fermentation processes used for its production, ensuring consistent efficacy is paramount for reliable research and development. This document outlines standardized experimental protocols, presents a comparative analysis of hypothetical batches, and illustrates the underlying biological and experimental workflows.

Introduction to this compound and the Challenge of Batch Variability

This compound is a macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas sp. strain SB-K88.[1][2] Its primary mechanism of action is the inhibition of vacuolar H+-ATPase (V-ATPase) in fungal cells.[1] This enzyme is crucial for maintaining intracellular pH homeostasis, nutrient storage, and protein trafficking.[1] By disrupting V-ATPase function, this compound leads to a cascade of events culminating in fungal cell death.[1]

However, as with many natural products derived from microbial fermentation, the yield and purity of this compound can vary significantly from one production batch to another. Factors such as genetic instability of the producing strain, and variations in fermentation parameters (e.g., pH, temperature, nutrient levels) can all contribute to this inconsistency.[3] Such variability can confound experimental results and hinder the drug development process, making robust potency testing an absolute necessity.[4][5][6]

Comparative Potency of Hypothetical this compound Batches

To illustrate the potential variability between production runs, the following table summarizes the potency of three hypothetical batches of this compound as determined by standard microbiological assays.

Table 1: Relative Potency of Hypothetical this compound Batches

Batch IDPurity (HPLC, %)Minimum Inhibitory Concentration (MIC) vs. Candida albicans (µg/mL)Zone of Inhibition vs. Aspergillus niger (mm)Relative Potency (%) (vs. Reference Standard)
XAN-2025-00198.20.522105
XAN-2025-00295.51.01992
XAN-2025-00397.10.752098
Reference Std.99.90.523100

Experimental Protocols for Potency Determination

Accurate and reproducible determination of this compound potency relies on standardized and well-controlled experimental procedures. The two most common methods, as outlined by the United States Pharmacopeia (USP) chapter <81>, are the agar diffusion (cylinder-plate) assay and the broth dilution (turbidimetric) assay.[7][8][9][10]

Agar Diffusion Method (Cylinder-Plate Assay)

This method measures the ability of an antibiotic to diffuse through a solid agar medium and inhibit the growth of a susceptible microorganism, creating a "zone of inhibition."[7][9] The diameter of this zone is proportional to the concentration and biological activity of the antibiotic.[9][10]

a. Materials:

  • Test Organism: Aspergillus niger (ATCC 16404) or other susceptible fungal strain.

  • Culture Medium: Potato Dextrose Agar (PDA).

  • Reference Standard: A highly purified and characterized batch of this compound.

  • Test Samples: Different batches of this compound.

  • Equipment: Petri dishes, sterile cylinders (peni-cylinders), incubator, caliper.

b. Procedure:

  • Inoculum Preparation: Prepare a spore suspension of A. niger in sterile saline containing 0.05% Tween 80. Adjust the suspension to a concentration of approximately 1 x 10^6 spores/mL.

  • Plate Preparation: Add the fungal spore suspension to molten PDA (cooled to 45-50°C) to a final concentration of 1 x 10^5 spores/mL. Pour the inoculated agar into sterile petri dishes and allow to solidify.

  • Sample Application: Place sterile cylinders onto the surface of the agar. Prepare serial dilutions of the this compound reference standard and test batches in a suitable solvent (e.g., DMSO). Pipette a fixed volume of each dilution into the cylinders.

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • Data Analysis: Measure the diameter of the zones of inhibition to the nearest 0.1 mm. Plot the logarithm of the concentration against the zone diameter for the reference standard to generate a standard curve. Determine the potency of the test batches by interpolating their zone diameters on the standard curve.

Broth Dilution Method (Turbidimetric Assay)

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in a liquid medium.[11][12]

a. Materials:

  • Test Organism: Candida albicans (ATCC 90028) or other susceptible yeast strain.

  • Culture Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Reference Standard and Test Samples: As described above.

  • Equipment: 96-well microtiter plates, multichannel pipette, spectrophotometer (plate reader).

b. Procedure:

  • Sample Preparation: Prepare a series of two-fold dilutions of the this compound reference standard and test batches in the culture medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a suspension of C. albicans and adjust it to a concentration that will result in a final concentration of 0.5-2.5 x 10^3 cells/mL in each well.

  • Inoculation and Incubation: Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. For a more quantitative measure, the optical density (OD) at 600 nm can be read using a plate reader. The potency of the test batches can be compared based on their MIC values relative to the reference standard.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflows for potency determination.

XanthobaccinA_MOA cluster_effects Downstream Cellular Effects XanthobaccinA This compound VATPase Vacuolar H+-ATPase (V-ATPase) XanthobaccinA->VATPase Inhibits ProtonGradient Disruption of Proton Gradient VacuolarpH Increased Vacuolar pH ProtonGradient->VacuolarpH CytoplasmicpH Decreased Cytoplasmic pH ProtonGradient->CytoplasmicpH NutrientStorage Impaired Nutrient & Ion Storage ProtonGradient->NutrientStorage ProteinTrafficking Defective Protein Trafficking & Degradation ProtonGradient->ProteinTrafficking CellWall Compromised Cell Wall Integrity ProtonGradient->CellWall FungalCellDeath Fungal Cell Death VacuolarpH->FungalCellDeath CytoplasmicpH->FungalCellDeath NutrientStorage->FungalCellDeath ProteinTrafficking->FungalCellDeath CellWall->FungalCellDeath Potency_Assay_Workflow cluster_agar Agar Diffusion Assay cluster_broth Broth Dilution Assay A1 Prepare Inoculated Agar Plates A2 Apply this compound (Standards & Batches) A1->A2 A3 Incubate Plates A2->A3 A4 Measure Zones of Inhibition A3->A4 A5 Calculate Relative Potency A4->A5 B1 Prepare Serial Dilutions in 96-Well Plate B2 Inoculate with Fungal Suspension B1->B2 B3 Incubate Plate B2->B3 B4 Determine MIC (Visual or OD Reading) B3->B4 B5 Compare MIC Values B4->B5 Batch_Comparison_Logic Start Start: Receive New This compound Batch QC Perform Potency Assay (vs. Reference Standard) Start->QC Decision Is Potency within Acceptable Range? QC->Decision Accept Accept Batch for Experimental Use Decision->Accept Yes Reject Reject Batch & Investigate Cause of Variability Decision->Reject No

References

A Comparative Genomic Guide to Xanthobaccin A and Maltophilin Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the genomics of bacterial strains known to produce the antifungal compounds Xanthobaccin A and maltophilin. Both natural products are synthesized by species of the genus Stenotrophomonas, making a genomic comparison particularly relevant for understanding the biosynthesis of these valuable secondary metabolites and for guiding future drug discovery and development efforts. This document summarizes key genomic features, outlines experimental methodologies for comparative analysis, and visualizes a critical signaling pathway involved in the regulation of secondary metabolism in these bacteria.

Introduction to this compound and Maltophilin

This compound is a potent antifungal agent produced by Stenotrophomonas sp. strain SB-K88. This strain, originally isolated from the rhizosphere of sugar beet, has demonstrated significant activity in suppressing damping-off disease, suggesting a crucial role for this compound in biocontrol.

Maltophilin is a novel macrocyclic lactam antibiotic with broad-spectrum antifungal properties.[1] It is produced by strains of Stenotrophomonas maltophilia, a ubiquitous bacterium found in diverse environments, including the rhizosphere of rape plants from which the producing strain R3089 was first isolated.[1] S. maltophilia is also recognized as an opportunistic human pathogen, and its ability to produce bioactive secondary metabolites is of significant interest.

Genomic Characteristics of Producing Strains

While the complete genome sequence of the original this compound-producing Stenotrophomonas sp. SB-K88 is not publicly available, extensive genomic data exists for Stenotrophomonas maltophilia, a known producer of maltophilin. For this comparative guide, we will use the well-characterized, clinically relevant strain S. maltophilia K279a as a representative maltophilin-producing organism and infer characteristics for the this compound producer based on available information for other Stenotrophomonas species.

Genomic FeatureStenotrophomonas maltophilia K279a (Maltophilin Producer Proxy)Stenotrophomonas sp. (General)
Genome Size (bp) 4,851,126~3.6 - 5.2 Mb
GC Content (%) 66.7%~66 - 68%
Number of Predicted Genes ~4,390~3,500 - 4,800
Secondary Metabolite BGCs Multiple predicted clusters (NRPS, PKS, etc.)Multiple predicted clusters

Table 1: Comparative genomic features of this compound and maltophilin producing strains. Data for S. maltophilia K279a is well-established. Data for Stenotrophomonas sp. is a general range based on sequenced species within the genus.

Biosynthetic Gene Clusters (BGCs) for this compound and Maltophilin

The biosynthesis of complex natural products like this compound and maltophilin is orchestrated by large, co-located sets of genes known as Biosynthetic Gene Clusters (BGCs). While the specific BGCs for these two compounds have not yet been definitively identified and characterized in the literature, based on their chemical structures, it is highly probable that they are synthesized by Non-Ribosomal Peptide Synthetase (NRPS) or Polyketide Synthase (PKS) pathways, or a hybrid thereof.

Genomic analysis of various Stenotrophomonas strains has revealed a rich repertoire of secondary metabolite BGCs. For instance, in-silico analysis of Stenotrophomonas genomes using tools like antiSMASH consistently predicts the presence of numerous NRPS and PKS clusters, highlighting the genus's potential for producing a diverse array of bioactive compounds. The identification and characterization of the specific BGCs for this compound and maltophilin remain a key area for future research.

Experimental Protocols for Comparative Genomics

The following outlines a general workflow for the comparative genomic analysis of this compound and maltophilin producing strains.

DNA Extraction and Sequencing
  • Bacterial Culture: Cultivate the Stenotrophomonas strains of interest (e.g., Stenotrophomonas sp. SB-K88 and S. maltophilia R3089) in an appropriate liquid medium until sufficient cell density is reached.

  • Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA using a commercially available bacterial DNA extraction kit or standard phenol-chloroform extraction protocols.

  • DNA Quality Control: Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

  • Whole-Genome Sequencing: Perform whole-genome sequencing using a next-generation sequencing (NGS) platform such as Illumina (for high accuracy short reads) or Pacific Biosciences/Oxford Nanopore (for long reads to aid in genome assembly).

Genome Assembly and Annotation
  • Quality Trimming: Remove low-quality reads and adapter sequences from the raw sequencing data.

  • Genome Assembly: Assemble the trimmed reads into a draft or complete genome sequence using assemblers like SPAdes, Canu, or Flye.

  • Gene Prediction and Annotation: Predict protein-coding genes and other genomic features using tools like Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).

Comparative Genomic Analysis
  • Genome Alignment: Perform whole-genome alignment of the assembled genomes to identify regions of synteny and structural rearrangements.

  • Pangenome Analysis: Determine the core, accessory, and unique genes across the compared genomes to understand the genetic diversity.

  • Secondary Metabolite BGC Prediction: Utilize bioinformatics tools such as antiSMASH to identify and annotate putative secondary metabolite BGCs in each genome.

  • Phylogenetic Analysis: Construct phylogenetic trees based on core gene alignments or 16S rRNA gene sequences to establish the evolutionary relationships between the strains.

Key Regulatory Pathway: The DSF Quorum Sensing System

The production of many secondary metabolites in Stenotrophomonas is tightly regulated by a cell-to-cell communication system known as quorum sensing (QS). The primary QS system in this genus is mediated by the Diffusible Signal Factor (DSF). The core components of this system are encoded by the rpf (regulation of pathogenicity factors) gene cluster.

The DSF signaling pathway plays a crucial role in controlling various phenotypes, including biofilm formation, enzyme production, and virulence.[2][3][4][5][6][7][8] Given its global regulatory role, it is highly probable that the biosynthesis of both this compound and maltophilin is, at least in part, under the control of the DSF system.

Below are diagrams illustrating the general experimental workflow for comparative genomics and the DSF quorum sensing pathway.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis culture Bacterial Culture dna_extraction Genomic DNA Extraction culture->dna_extraction sequencing Whole-Genome Sequencing dna_extraction->sequencing assembly Genome Assembly sequencing->assembly annotation Genome Annotation assembly->annotation comparative_genomics Comparative Genomics annotation->comparative_genomics bgc_prediction BGC Prediction annotation->bgc_prediction dsf_signaling_pathway cluster_cell Stenotrophomonas Cell RpfF RpfF (DSF Synthase) DSF_out DSF (extracellular) RpfF->DSF_out synthesizes RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG phosphorylates EngS EngS (GGDEF domain protein) RpfG->EngS dephosphorylates c_di_GMP c-di-GMP EngS->c_di_GMP degrades DSF_in DSF (intracellular) DSF_out->DSF_in transport DSF_in->RpfC activates Gene_Expression Downstream Gene Expression (e.g., Antifungal Production) c_di_GMP->Gene_Expression regulates

References

A Researcher's Guide to Validating Xanthobaccin A Standard Purity for Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability of quantitative assays hinges on the purity of the analytical standard. This is particularly true for potent biomolecules like Xanthobaccin A, an antifungal macrolactam antibiotic.[1][2] Ensuring the purity of the this compound standard is a critical first step to generating accurate, reproducible, and meaningful data in drug discovery, development, and quality control settings.

This guide provides a comparative framework for validating the purity of a this compound standard. It outlines key analytical methodologies, presents a workflow for orthogonal purity verification, and offers a hypothetical comparison between two standards.

Purity Validation Workflow

A multi-pronged approach, using orthogonal analytical techniques, is essential for the robust validation of a chemical standard. Each method provides a different perspective on the compound's purity, and together they build a comprehensive profile. The following workflow illustrates a typical process for qualifying a this compound standard.

G cluster_0 Standard Acquisition & Preparation cluster_1 Primary Purity Assessment (Chromatographic) cluster_2 Identity & Impurity Profiling (Spectrometric) cluster_3 Absolute Purity & Structural Confirmation (Spectroscopic) cluster_4 Final Qualification A Receive this compound Standard B Prepare Stock Solution (e.g., in Methanol) A->B C High-Performance Liquid Chromatography (HPLC-UV) B->C E Liquid Chromatography- Mass Spectrometry (LC-MS) B->E G Quantitative NMR (qNMR) B->G D Calculate Purity by Area Normalization (%) I Qualify Standard for Use in Quantitative Assays D->I F Confirm Molecular Weight & Identify Impurities F->I H Determine Absolute Purity & Confirm Structure H->I

Caption: Workflow for the orthogonal validation of a this compound analytical standard.

Comparative Purity Analysis

To illustrate the importance of rigorous validation, the following table presents hypothetical data comparing two different lots of this compound standards. While chromatographic methods like HPLC are powerful, they may not distinguish between co-eluting impurities with similar UV profiles.[3] Orthogonal methods such as qNMR and LC-MS provide a more complete picture.

ParameterOur this compound StandardAlternative this compound StandardMethod
Purity (Area %) 99.2%98.9%HPLC-UV
Molecular Weight 510.27 m/z [M+H]⁺510.28 m/z [M+H]⁺LC-MS
Detected Impurities Impurity X (0.5%), Impurity Y (0.3%)Impurity Z (0.8%), Unknown (0.3%)LC-MS
Absolute Purity (w/w) 98.8%96.5%qNMR
Residual Solvents <0.1%1.5% (Acetone)qNMR
Structural Confirmation Conforms to structureConforms to structureNMR

This data is for illustrative purposes only.

Experimental Protocols

Detailed and standardized protocols are crucial for accurate and reproducible purity assessments.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the chromatographic purity of this compound by calculating the area percentage of the main peak.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL solution of the this compound standard in methanol.

    • Inject 10 µL of the solution onto the column.

    • Run the gradient method to separate this compound from potential impurities.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the identity of this compound via its molecular weight and to identify potential impurities.

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method: Utilize the same chromatographic conditions as the HPLC-UV method.

  • Procedure:

    • Perform the injection as described for HPLC.

    • The eluent is directed into the mass spectrometer.

    • Acquire mass spectra in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Compare the observed mass of the main peak to the theoretical mass of this compound (C₂₉H₃₈N₂O₆, Calculated: 510.273 Da).[2]

    • Analyze the mass spectra of minor peaks to tentatively identify impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Objective: To determine the absolute purity (w/w %) of the this compound standard and confirm its structure.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Accurately weigh a known amount of the this compound standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the absolute purity using the established qNMR equations, which relate the integral values, number of protons, molar masses, and weights of the analyte and standard.

    • Analyze the full ¹H and ¹³C spectra to confirm the chemical structure matches that of this compound.

Mechanism of Action: A Note on Biological Relevance

G cluster_0 Fungal Cell cluster_1 Vacuole cluster_2 Result VATPase V-ATPase (Proton Pump) H_in H+ VATPase->H_in pumps ADP ADP + Pi VATPase->ADP Disruption pH Homeostasis Disrupted VATPase->Disruption leads to Low_pH Acidic Lumen (Low pH) ATP ATP ATP->VATPase XA This compound XA->VATPase INHIBITS Death Fungal Cell Death Disruption->Death

Caption: Simplified pathway of this compound's antifungal mechanism of action.

References

A Comparative Guide to the Mode of Action of Xanthobaccin A and Other Natural Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Xanthobaccin A, a natural macrolactam produced by Stenotrophomonas species, has garnered interest for its potent antifungal properties. This guide provides a detailed comparison of the mode of action of this compound with other established natural and conventional antifungal agents, supported by experimental data and methodologies.

Executive Summary

This compound exhibits a distinct mode of action by specifically inhibiting the vacuolar H+-ATPase (V-ATPase), a crucial proton pump in fungal cells. This disruption of cellular pH homeostasis leads to a cascade of events culminating in fungal cell death. This mechanism contrasts with other major classes of antifungals, which target the cell membrane, cell wall, or nucleic acid synthesis. This guide will delve into the specifics of these mechanisms, providing a comparative analysis to aid in the evaluation of this compound as a potential antifungal candidate.

Comparison of Antifungal Modes of Action

The primary mechanisms of action for this compound and selected comparative antifungals are summarized below.

Antifungal AgentClassPrimary TargetMechanism of Action
This compound MacrolactamVacuolar H+-ATPase (V-ATPase)Inhibition of the V-ATPase proton pump leads to a disruption of vacuolar acidification and cellular pH homeostasis, impairing essential cellular processes.[1]
Amphotericin B PolyeneErgosterol (in cell membrane)Binds to ergosterol, forming pores in the fungal cell membrane, leading to leakage of intracellular components and cell death.[2][3][4][5][6]
Caspofungin Echinocandinβ-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, resulting in cell wall instability and lysis.[7][8][9][10]
Griseofulvin BenzofuranMicrotubulesInterferes with microtubule function by binding to tubulin, thereby disrupting mitosis and inhibiting fungal cell division.[11][12][13][14]

Quantitative Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the compared antifungal agents against various pathogenic fungi. It is important to note that direct comparative MIC data for this compound against medically relevant fungi is limited in the public domain. The available data primarily focuses on plant pathogenic fungi.

Table 1: Antifungal Activity of this compound against Plant Pathogenic Fungi

Fungal SpeciesThis compound Concentration (µg/mL)Observed EffectReference
Pythium ultimum1.0Marked suppression of growth[15]
Aphanomyces cochlioides1.0Marked suppression of growth[15]
Rhizoctonia solani>1.0Weak growth inhibition[15]
Pythium vignaeNot specifiedHighest sensitivity among tested pathogens[15]

Table 2: Antifungal Activity of Amphotericin B, Caspofungin, and Griseofulvin

Fungal SpeciesAmphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)Griseofulvin MIC (µg/mL)
Candida albicans0.06 - 1.0[13]0.015 - 1.0[13]Not typically active
Aspergillus fumigatus0.12 - 2[7]0.008 - 4[11]Not typically active
Trichophyton rubrumNot typically usedNot typically used0.15 - 5.07

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of antifungal compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.

  • Materials:

    • Antifungal agent stock solution

    • RPMI-1640 medium (buffered with MOPS)

    • 96-well microtiter plates

    • Fungal inoculum (adjusted to a specific concentration, e.g., 0.5-2.5 x 10³ cells/mL)

    • Spectrophotometer or microplate reader

  • Protocol:

    • Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.

    • Add a standardized fungal inoculum to each well.

    • Include a positive control (inoculum without antifungal) and a negative control (medium only).

    • Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

    • Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive control. Growth inhibition can be assessed visually or by measuring absorbance.

V-ATPase Inhibition Assay (for this compound)

This assay measures the effect of an inhibitor on the activity of the V-ATPase proton pump.

  • Principle: V-ATPase activity can be assessed by measuring the acidification of isolated vacuoles or by quantifying ATP hydrolysis. A common method involves using a pH-sensitive fluorescent dye like BCECF-AM.

  • Protocol for Measuring Vacuolar pH:

    • Loading with BCECF-AM: Incubate fungal cells with the membrane-permeable dye BCECF-AM. Intracellular esterases cleave the AM group, trapping the fluorescent probe BCECF in the vacuole.

    • Treatment: Treat the dye-loaded cells with various concentrations of this compound or a known V-ATPase inhibitor (e.g., bafilomycin A1) as a positive control.

    • Fluorescence Measurement: Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) with a single emission wavelength (e.g., 535 nm).

    • Ratio Calculation and pH Determination: The ratio of the fluorescence intensities is proportional to the vacuolar pH. A calibration curve is generated using buffers of known pH in the presence of ionophores to relate the fluorescence ratio to the actual pH. An increase in the fluorescence ratio indicates vacuolar alkalinization, signifying V-ATPase inhibition.

β-(1,3)-D-Glucan Synthase Inhibition Assay (for Caspofungin)

This assay quantifies the inhibition of the enzyme responsible for fungal cell wall synthesis.

  • Principle: The activity of β-(1,3)-D-glucan synthase is measured by the incorporation of radiolabeled UDP-glucose into glucan polymers.

  • Protocol:

    • Enzyme Preparation: Prepare a crude enzyme extract containing β-(1,3)-D-glucan synthase from fungal cells.

    • Reaction Mixture: Set up a reaction mixture containing the enzyme extract, radiolabeled UDP-[¹⁴C]glucose, and various concentrations of the inhibitor (e.g., caspofungin).

    • Incubation: Incubate the reaction mixture to allow for glucan synthesis.

    • Precipitation and Washing: Stop the reaction and precipitate the synthesized radiolabeled glucan. Wash the precipitate to remove unincorporated UDP-[¹⁴C]glucose.

    • Quantification: Measure the radioactivity of the precipitate using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity. A decrease in radioactivity in the presence of the inhibitor indicates enzyme inhibition.

Microtubule Disruption Assay (for Griseofulvin)

This assay visualizes the effect of an inhibitor on the microtubule cytoskeleton.

  • Principle: Immunofluorescence microscopy is used to observe the structure and organization of microtubules in fungal cells treated with the inhibitor.

  • Protocol:

    • Cell Culture and Treatment: Grow fungal cells on coverslips and treat them with various concentrations of griseofulvin.

    • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and permeabilize the cell membranes to allow antibody entry.

    • Immunostaining:

      • Incubate the cells with a primary antibody that specifically binds to tubulin (the protein subunit of microtubules).

      • Wash away unbound primary antibody.

      • Incubate with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.

    • Microscopy: Mount the coverslips on microscope slides and visualize the fluorescently labeled microtubules using a fluorescence microscope. Disruption of the normal microtubule network, such as depolymerization or abnormal spindle formation, indicates the effect of the inhibitor.

Visualizing the Modes of Action and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action and the signaling pathways affected by this compound and the comparative antifungal agents.

Xanthobaccin_A_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_vacuole Vacuole V-ATPase V-ATPase H_lumen H+ V-ATPase->H_lumen Proton Pumping Disruption Disruption of Vacuolar Acidification & pH Homeostasis Xanthobaccin_A_ext This compound Xanthobaccin_A_int->V-ATPase Inhibits Cytoplasm Cytoplasm H_cyto H+ Cell_Death Fungal Cell Death Disruption->Cell_Death Leads to Comparative_Antifungal_Mechanisms cluster_amphotericin Amphotericin B cluster_caspofungin Caspofungin cluster_griseofulvin Griseofulvin Amphotericin Amphotericin B Ergosterol Ergosterol Amphotericin->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage Pore->Leakage Caspofungin Caspofungin Glucan_Synthase β(1,3)-D-Glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synthesis β(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Blocks Cell_Wall_Disruption Cell Wall Disruption Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Disrupts Mitosis Mitosis Inhibition V_ATPase_Signaling_Consequences Xanthobaccin_A This compound V_ATPase V-ATPase Inhibition Xanthobaccin_A->V_ATPase Vacuolar_Alkalinization Vacuolar Alkalinization V_ATPase->Vacuolar_Alkalinization Cytosolic_Acidification Cytosolic Acidification V_ATPase->Cytosolic_Acidification TORC1_Signaling Altered TORC1 Signaling Vacuolar_Alkalinization->TORC1_Signaling Affects Nutrient_Sensing Impaired Nutrient Sensing Vacuolar_Alkalinization->Nutrient_Sensing Ion_Homeostasis Disrupted Ion Homeostasis Vacuolar_Alkalinization->Ion_Homeostasis CWI_Pathway Cell Wall Integrity Pathway Stress Cytosolic_Acidification->CWI_Pathway Induces

References

Safety Operating Guide

Proper Disposal of Xanthobaccin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of Xanthobaccin A, a potent antifungal agent. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, aligning with standard laboratory safety and chemical handling protocols. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of immediate first aid measures in case of accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side shields are mandatory to prevent accidental splashes.

  • Hand Protection: Chemical-resistant gloves are required.

  • Skin and Body Protection: A lab coat or other impervious clothing should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator should be used.

Step-by-Step Disposal Procedures

The fundamental principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all generated waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Since the specific hazards of this compound are not fully documented, it should be handled as a hazardous chemical.

  • Segregate at the Source: Never mix this compound waste with other waste streams.[1] Keep the following waste types separate:

    • Solid waste (e.g., contaminated gloves, pipette tips, absorbent pads).

    • Liquid waste (e.g., unused solutions, supernatants).

    • Chemically contaminated sharps (e.g., needles, scalpels).

Step 2: Waste Collection and Containment

  • Use Appropriate Containers:

    • Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "this compound Solid Waste."

    • Liquid Waste: Collect in a sealed, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle). The container should be clearly labeled as "this compound Liquid Waste."

    • Sharps Waste: Place in a puncture-proof sharps container labeled "this compound Contaminated Sharps."

  • Labeling: All waste containers must be clearly labeled with the full name "this compound" (avoiding abbreviations), the primary hazard (e.g., "Caution: Chemical Waste"), and the date of accumulation.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure secondary containment is in place to capture any potential leaks.

Step 3: Disposal

  • Contact a Licensed Waste Disposal Company: The ultimate disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.[2]

  • Provide Information: Inform the disposal company about the nature of the waste (a bioactive, antifungal macrocyclic lactam) to ensure they can manage it appropriately.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound solutions be poured down the sanitary sewer.

  • No Trash Disposal: Do not dispose of solid this compound waste in the regular trash.

Quantitative Data Summary

As specific quantitative data for this compound's disposal parameters (e.g., LD50, environmental persistence) are not available, the following table provides general guidance based on precautionary principles for handling potent bioactive compounds.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteLack of specific safety data necessitates a conservative approach.
Aqueous Solubility Treat as potentially persistentTo prevent drain disposal and environmental contamination.
Recommended PPE Goggles, gloves, lab coatStandard practice for handling potentially hazardous chemicals.
Storage Secure, secondary containmentTo prevent spills and unauthorized access.
Final Disposal Method Incineration or other approved hazardous waste treatmentTo ensure complete destruction of the bioactive compound.

Experimental Protocols Cited

Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound. The recommended procedure is therefore based on the precautionary principle of containment and disposal via a licensed hazardous waste facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Step 1: Identify Waste Type A->B C Solid Waste (Gloves, Tips, etc.) B->C Solid D Liquid Waste (Solutions, Supernatant) B->D Liquid E Sharps (Needles, Scalpels) B->E Sharps G Solid Waste Container C->G H Liquid Waste Container D->H I Sharps Container E->I F Step 2: Collect in Labeled, Segregated Containers J Step 3: Store in Designated Secure Area with Secondary Containment F->J G->F H->F I->F K Step 4: Contact Licensed Hazardous Waste Disposal Company J->K L End: Waste Picked Up for Proper Disposal K->L

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Xanthobaccin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Xanthobaccin A, a potent antifungal compound. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

I. Personal Protective Equipment (PPE) for this compound

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Required PPE Specifications & Best Practices
Low-Concentration Solutions & Routine Handling • Lab Coat• Safety Glasses with Side Shields• Nitrile Gloves (single pair)Wear a clean, buttoned lab coat.[4] Ensure safety glasses provide adequate splash protection.[1] Change gloves immediately if contaminated.
Handling Powders & Concentrated Solutions • Long-sleeved Lab Coat or Coveralls• Chemical Splash Goggles• Double Nitrile Gloves• Respiratory Protection (N95 or higher)Goggles provide a complete seal around the eyes to protect from dust and splashes.[1] Double gloving provides an extra layer of protection.[5] A respirator is crucial to prevent inhalation of fine powders.[1][2]
Spill Cleanup • Chemical-resistant Apron or Coveralls• Chemical Splash Goggles• Heavy-duty Nitrile or Butyl Rubber Gloves• Respiratory ProtectionAn apron provides an additional barrier against splashes of concentrated material.[6] Use gloves with extended cuffs. Decontaminate reusable PPE after use.
Waste Disposal • Lab Coat• Safety Glasses with Side Shields• Nitrile GlovesFollow all institutional and regulatory guidelines for chemical waste disposal.[5]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_ppe Assemble Required PPE prep_area->gather_ppe gather_mats Gather Materials & Reagents gather_ppe->gather_mats don_ppe Don PPE gather_mats->don_ppe Proceed to Handling weigh_handle Weigh & Handle This compound don_ppe->weigh_handle conduct_exp Conduct Experiment weigh_handle->conduct_exp decon_area Decontaminate Work Area conduct_exp->decon_area Experiment Complete dispose_waste Dispose of Waste decon_area->dispose_waste doff_ppe Doff & Dispose/Clean PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.